molecular formula C13H16ClN3O3 B8143701 ACH-000143

ACH-000143

Cat. No.: B8143701
M. Wt: 297.74 g/mol
InChI Key: BVSLRGAPRGQWNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ACH-000143 is a useful research compound. Its molecular formula is C13H16ClN3O3 and its molecular weight is 297.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-(5-chloro-2,6-dimethoxybenzimidazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O3/c1-8(18)15-4-5-17-11-7-12(19-2)9(14)6-10(11)16-13(17)20-3/h6-7H,4-5H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSLRGAPRGQWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN1C2=CC(=C(C=C2N=C1OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ACH-000143: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACH-000143 is a novel, potent, and orally active benzimidazole-derived agonist of the melatonin receptors MT1 and MT2.[1][2][3] It exhibits subnanomolar potency and is characterized as a peripherally preferred agent, showing promise in the treatment of metabolic diseases such as obesity, diabetes, and nonalcoholic steatohepatitis (NASH).[1][2][3] Preclinical studies in diet-induced obese rat models have demonstrated its efficacy in reducing liver triglycerides and steatosis.[1][2][3] An early safety assessment has indicated a favorable profile, being devoid of hERG binding, genotoxicity, or behavioral alterations at significant doses.[1][2][3] This document provides an in-depth technical overview of this compound, including its pharmacological data, mechanism of action, and the experimental protocols utilized in its initial characterization.

Introduction

The physiological effects of melatonin are extensive, regulating circadian rhythms, sleep, and metabolic processes.[4][5] These effects are primarily mediated through two high-affinity G protein-coupled receptors (GPCRs), MT1 and MT2.[4][5] Both receptors are coupled to Gαi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5] The modulation of melatonin signaling in peripheral tissues is an emerging therapeutic strategy for metabolic disorders.[1][2][3] this compound has been identified as a lead compound in a series of benzimidazole derivatives designed to target these peripheral melatonin receptors with high potency and selectivity.[1][2][3]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Receptor Binding and Functional Activity

TargetAssay TypeValueUnits
Human MT1Radioligand Binding (Ki)0.06nM
Human MT2Radioligand Binding (Ki)0.32nM
Human MT1Functional Agonism (EC50)0.06nM
Human MT2Functional Agonism (EC50)0.32nM

Data presented as mean values.

Table 2: In Vivo Efficacy in a Diet-Induced Obese (DIO) Rat Model

ParameterDosage (mg/kg, p.o.)Result
Plasma Glucose Reduction10-16.4% (p < 0.05)
30-16.9% (p < 0.01)
Body Weight Gain10 and 30Significantly reduced
Liver Triglycerides10 and 30Significantly reduced
Hepatic Steatosis10 and 30Significantly reduced

Study duration: 2 months of daily oral administration.[1][2][3]

Mechanism of Action and Signaling Pathway

This compound acts as a potent agonist at both MT1 and MT2 melatonin receptors.[1][2][3] Upon binding, it initiates a conformational change in the receptor, leading to the activation of associated inhibitory G proteins (Gαi/o).[4][5] This activation inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cAMP.[4][5] The reduction in cAMP levels subsequently downregulates the activity of protein kinase A (PKA) and modulates downstream gene expression, including clock genes.[4][5] The MT2 receptor, in addition to coupling with Gαi, can also signal through Gαq, activating the phospholipase C (PLC) pathway.[5][6]

Melatonin_Signaling_Pathway cluster_membrane Cell Membrane cluster_MT1 MT1 Receptor cluster_MT2 MT2 Receptor cluster_intracellular Intracellular ACH_000143 This compound MT1 MT1 ACH_000143->MT1 Agonist MT2 MT2 ACH_000143->MT2 Agonist G_alpha_i Gαi MT1->G_alpha_i Activates MT2->G_alpha_i Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Inhibits Gene_Expression Gene Expression CREB->Gene_Expression Modulates Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development Lead_ID Lead Identification (Benzimidazole Scaffold) SAR Structure-Activity Relationship (SAR) Lead_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vitro In Vitro Profiling (Binding, Functional Assays) Lead_Opt->In_Vitro ADME In Vitro ADME (Solubility, Permeability) In_Vitro->ADME In_Vivo_PK In Vivo Pharmacokinetics (Rodents) ADME->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (DIO Rat Model) In_Vivo_PK->In_Vivo_Efficacy Tox Early Toxicology (hERG, Genotoxicity) In_Vivo_Efficacy->Tox Candidate_Selection Candidate Selection (this compound) Tox->Candidate_Selection

References

In-Depth Technical Guide: ACH-000143, a Novel Melatonin Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACH-000143 is a potent and orally active agonist of the melatonin receptors MT1 and MT2. Developed as a peripherally preferred agent, it has demonstrated significant efficacy in preclinical models of metabolic disease, particularly in reducing liver triglycerides and steatosis. This technical guide provides a comprehensive overview of the biochemical properties, mechanism of action, and preclinical data for this compound, intended to support further research and development efforts. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Visualizations of key signaling pathways and experimental workflows are included to facilitate understanding.

Core Compound Properties

This compound is a benzimidazole derivative identified as a potent melatonin receptor agonist. Its structure is designed to optimize peripheral activity, potentially minimizing central nervous system effects.

In Vitro Pharmacology

This compound demonstrates sub-nanomolar potency at both human MT1 and MT2 receptors. The compound acts as a full agonist at these G protein-coupled receptors (GPCRs). A summary of its in vitro activity is presented in Table 1.

Table 1: In Vitro Potency and Binding Affinity of this compound and Melatonin

CompoundMT1 EC50 (nM)MT2 EC50 (nM)Melatonin Ki (nM) - MT1Melatonin Ki (nM) - MT2
This compound0.06[1]0.32[1]N/AN/A
Melatonin0.110.070.18[2]0.12[2]

EC50 (half-maximal effective concentration) values indicate the concentration of the compound required to elicit 50% of the maximal response. Ki (inhibition constant) values for melatonin are provided for reference.

Mechanism of Action: Signaling Pathways

Melatonin receptors, MT1 and MT2, are coupled to various G proteins, primarily of the Gi and Gq families. Activation of these receptors by an agonist like this compound initiates intracellular signaling cascades that modulate cellular function.

Gi-Coupled Signaling Pathway

Upon agonist binding, MT1 and MT2 receptors couple to inhibitory G proteins (Gi), leading to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of cyclic AMP (cAMP), a key second messenger. The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

Gi_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACH000143 This compound MT1_MT2 MT1/MT2 Receptor ACH000143->MT1_MT2 Gi Gαi MT1_MT2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response

Caption: Gi-Coupled Signaling Pathway of this compound.

Gq-Coupled Signaling and Metabolic Regulation

Melatonin receptor activation can also engage Gq proteins, leading to the activation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and protein kinase C (PKC) activity. These pathways are implicated in the regulation of glucose and lipid metabolism. In the context of non-alcoholic fatty liver disease (NAFLD), melatonin has been shown to ameliorate hepatic steatosis by reducing hepatic cholesterol synthesis and intestinal lipid absorption.[3][4] This is achieved in part through the downregulation of key lipogenic transcription factors and enzymes.[3][4]

Gq_Metabolic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_liver Hepatocyte ACH000143 This compound MT_Receptor MT Receptor ACH000143->MT_Receptor Gq Gαq MT_Receptor->Gq Activates PLC PLC Gq->PLC Activates Lipid_Metabolism Regulation of Lipid Metabolism PLC->Lipid_Metabolism Glucose_Homeostasis Glucose Homeostasis PLC->Glucose_Homeostasis Steatosis ↓ Hepatic Steatosis Lipid_Metabolism->Steatosis Triglycerides ↓ Triglycerides Lipid_Metabolism->Triglycerides Binding_Assay_Workflow Membrane_Prep Prepare CHO cell membranes expressing MT1 or MT2 Incubation Incubate membranes with [125I]2-iodomelatonin and This compound (varying conc.) Membrane_Prep->Incubation Filtration Separate bound and free radioligand by rapid vacuum filtration Incubation->Filtration Counting Quantify bound radioactivity using a scintillation counter Filtration->Counting Analysis Calculate Ki values from competition binding curves Counting->Analysis cAMP_Assay_Workflow Cell_Culture Culture CHO cells expressing MT1 or MT2 Stimulation Treat cells with forskolin (to stimulate cAMP production) and this compound (varying conc.) Cell_Culture->Stimulation Lysis_Detection Lyse cells and measure cAMP levels using a competitive immunoassay (e.g., HTRF) Stimulation->Lysis_Detection Analysis Generate dose-response curves and calculate EC50 values Lysis_Detection->Analysis

References

The Agonist Profile of ACH-000143: A Technical Overview of its Affinity and Signaling at MT1 and MT2 Melatonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of ACH-000143, a potent and orally active agonist of the melatonin receptors MT1 and MT2. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of the compound's receptor affinity, functional activity, and the associated signaling pathways. All quantitative data is presented in structured tables, and detailed experimental protocols for the cited assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language).

Quantitative Analysis of Receptor Affinity and Functional Potency

This compound has demonstrated high potency as a full agonist at both human MT1 and MT2 receptors. The functional potency of this compound was determined through cellular assays, revealing its sub-nanomolar efficacy. While the binding affinity (Ki) values from competitive radioligand binding assays are not publicly available, the half-maximal effective concentration (EC50) values provide a clear indication of the compound's potent activity.

CompoundReceptorEC50 (nM)[1]Assay TypeCell Line
This compoundMT10.06Cellular Dielectric SpectroscopyCHO cells expressing human MT1
This compoundMT20.32cAMP AssayCHO cells expressing human MT2

Experimental Protocols

The characterization of this compound's interaction with MT1 and MT2 receptors involved two primary types of assays: competitive radioligand binding assays to determine binding affinity and functional assays to assess agonist activity.

Radioligand Binding Affinity Assay (General Protocol)

Competitive radioligand binding assays are a standard method to determine the affinity of a test compound for a receptor. In the case of this compound, these assays were performed using Chinese Hamster Ovary (CHO) cell membranes recombinantly expressing human MT1 or MT2 receptors. The radioligand used was [¹²⁵I]2-iodomelatonin, a well-established high-affinity ligand for melatonin receptors.

Methodology:

  • Membrane Preparation: CHO cells stably expressing either human MT1 or MT2 receptors are cultured and harvested. The cells are then lysed, and the cell membranes are isolated through centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, the radioligand ([¹²⁵I]2-iodomelatonin) at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled competitor compound (this compound).

  • Incubation: The plates are incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: Following incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity on the filters is quantified using a gamma counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) of the competitor is then calculated from the IC50 value using the Cheng-Prusoff equation.

MT1 Functional Assay: Cellular Dielectric Spectroscopy

The functional activity of this compound at the MT1 receptor was assessed using cellular dielectric spectroscopy (CDS). This label-free technology measures changes in cell impedance upon receptor activation, providing a real-time readout of the cellular response.

Methodology:

  • Cell Plating: CHO cells expressing the human MT1 receptor are seeded into specialized microplates containing electrodes.

  • Baseline Measurement: Before the addition of the agonist, a baseline impedance measurement is taken.

  • Agonist Addition: this compound is added to the wells at various concentrations.

  • Real-Time Monitoring: Changes in impedance are monitored in real-time following the addition of the agonist. Receptor activation leads to morphological and cytoskeletal changes, which alter the electrical properties of the cell layer and are detected as a change in impedance.

  • Data Analysis: The magnitude of the impedance change is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 value is determined.

MT2 Functional Assay: cAMP Measurement

The functional activity of this compound at the MT2 receptor was determined by measuring its effect on intracellular cyclic adenosine monophosphate (cAMP) levels. MT2 receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase and lead to a decrease in cAMP levels.

Methodology:

  • Cell Culture: CHO cells expressing the human MT2 receptor are cultured in appropriate media.

  • Forskolin Stimulation: To measure the inhibitory effect of the agonist, intracellular cAMP levels are first stimulated using forskolin, a direct activator of adenylyl cyclase.

  • Agonist Treatment: Cells are then treated with varying concentrations of this compound in the presence of forskolin.

  • Cell Lysis and cAMP Quantification: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) based kit.

  • Data Analysis: The reduction in forskolin-stimulated cAMP levels is plotted against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

Signaling Pathways and Experimental Workflows

The activation of MT1 and MT2 receptors by an agonist like this compound initiates a cascade of intracellular signaling events. The following diagrams illustrate these pathways and the workflows of the key experiments.

MT1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACH000143 This compound MT1 MT1 Receptor ACH000143->MT1 Agonist Binding G_protein Gi/Gq Protein MT1->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG PKA ↓ PKA cAMP->PKA Ca2 ↑ Ca²⁺ IP3_DAG->Ca2 Cellular_Response_MT1 Cellular Response (e.g., Neuronal Inhibition) PKA->Cellular_Response_MT1 Ca2->Cellular_Response_MT1 MT2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACH000143 This compound MT2 MT2 Receptor ACH000143->MT2 Agonist Binding G_protein Gi Protein MT2->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Cellular_Response_MT2 Cellular Response (e.g., Phase Shifting of Circadian Rhythms) PKA->Cellular_Response_MT2 Binding_Assay_Workflow start Start: Prepare CHO cell membranes expressing MT1 or MT2 receptors step1 Incubate membranes with [¹²⁵I]2-iodomelatonin and varying concentrations of this compound start->step1 step2 Separate bound from free radioligand via rapid filtration step1->step2 step3 Quantify radioactivity on filters using a gamma counter step2->step3 step4 Analyze data to determine IC50 and calculate Ki step3->step4 end End: Determine Binding Affinity (Ki) step4->end Functional_Assay_Workflow cluster_mt1 MT1 Functional Assay cluster_mt2 MT2 Functional Assay start_mt1 Plate CHO-MT1 cells in electrode-containing microplates step1_mt1 Measure baseline impedance start_mt1->step1_mt1 step2_mt1 Add varying concentrations of this compound step1_mt1->step2_mt1 step3_mt1 Monitor real-time impedance changes step2_mt1->step3_mt1 end_mt1 Determine EC50 from dose-response curve step3_mt1->end_mt1 start_mt2 Culture CHO-MT2 cells step1_mt2 Stimulate with forskolin to increase basal cAMP start_mt2->step1_mt2 step2_mt2 Treat with varying concentrations of this compound step1_mt2->step2_mt2 step3_mt2 Lyse cells and quantify intracellular cAMP step2_mt2->step3_mt2 end_mt2 Determine EC50 from dose-response curve step3_mt2->end_mt2

References

The Biological Function of ACH-000143: A Peripherally Preferred Melatonin Receptor Agonist for Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ACH-000143 is a novel, potent, and orally active agonist of the melatonin receptors MT1 and MT2.[1][2] Distinguished by its peripherally preferred exposure, this small molecule has emerged as a promising therapeutic candidate for metabolic diseases, including obesity, type 2 diabetes, and nonalcoholic fatty liver disease (NAFLD), also known as nonalcoholic steatohepatitis (NASH).[3][4][5] Preclinical studies have demonstrated its efficacy in improving key metabolic parameters, such as reducing liver triglycerides and steatosis in diet-induced obese animal models.[1][3][5] This technical guide provides a comprehensive overview of the biological function of this compound, its mechanism of action, a summary of key quantitative data, detailed experimental protocols, and a visualization of its signaling pathways.

Introduction

The circadian system, our internal biological clock, plays a pivotal role in regulating a myriad of physiological processes, including metabolism, the sleep-wake cycle, and cellular proliferation.[3] Disruptions to this system, often a consequence of modern lifestyles, are increasingly linked to the development of metabolic disorders.[3] Melatonin, a hormone primarily synthesized by the pineal gland, is a key regulator of the circadian rhythm. Its effects are mediated through the activation of G protein-coupled receptors (GPCRs), namely the MT1 and MT2 melatonin receptors.[2][3] Genetic variations in these receptors have been associated with an increased risk of type 2 diabetes, highlighting the therapeutic potential of targeting this signaling pathway.[2][3]

This compound is a benzimidazole derivative identified as a potent agonist of both MT1 and MT2 receptors.[3][4][5] Its development was driven by the hypothesis that modulating melatonin signaling in peripheral tissues could offer a novel approach to treating metabolic diseases.[4][5] A key feature of this compound is its peripherally preferred exposure, which may minimize potential central nervous system (CNS) side effects.[3]

Mechanism of Action

This compound exerts its biological effects by binding to and activating the MT1 and MT2 melatonin receptors. These receptors are coupled to various intracellular signaling cascades, primarily through inhibitory G proteins (Gi/o) and, in the case of MT2, also through Gq proteins.[3]

Upon activation by this compound, the MT1 and MT2 receptors trigger a cascade of downstream events:

  • Inhibition of Adenylyl Cyclase: The primary and most well-characterized pathway involves the inhibition of adenylyl cyclase by the Gαi subunit. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Modulation of Phospholipase C (PLC) Pathway: Activation of MT1 and MT2 can also stimulate PLC activity, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium and activates protein kinase C (PKC).

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: Melatonin receptor activation has been shown to influence the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth, proliferation, and differentiation.

The net effect of these signaling events in peripheral tissues contributes to the regulation of glucose homeostasis, lipid metabolism, and reduction of inflammation.

Signaling Pathway of this compound

ACH_000143_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACH_000143 This compound MT1 MT1 Receptor ACH_000143->MT1 MT2 MT2 Receptor ACH_000143->MT2 Gi Gi/o MT1->Gi MT2->Gi Gq Gq MT2->Gq AC Adenylyl Cyclase cAMP cAMP AC->cAMP PLC Phospholipase C IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Gi->AC Gq->PLC PKA PKA cAMP->PKA CREB CREB PKA->CREB Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC ERK ERK PKC->ERK Gene Gene Expression ERK->Gene CREB->Gene Radioligand_Binding_Workflow A Prepare membranes from CHO cells expressing MT1 or MT2 receptors B Incubate membranes with [¹²⁵I]2-iodomelatonin and varying concentrations of this compound A->B C Separate bound and free radioligand via vacuum filtration B->C D Quantify radioactivity using a scintillation counter C->D E Calculate IC₅₀ and Kᵢ values D->E

References

The Discovery and Synthesis of ACH-000143: A Peripherally Preferred Melatonin Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ACH-000143 is a novel, potent, and orally active agonist of the melatonin receptors MT1 and MT2.[1][2] Developed as a benzimidazole derivative, it has demonstrated a peripherally preferred exposure profile, making it a promising candidate for the treatment of metabolic diseases such as obesity, diabetes, and nonalcoholic steatohepatitis (NASH).[3][4][5] Preclinical studies have highlighted its efficacy in reducing liver triglycerides and steatosis in diet-induced obese animal models.[1][6] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound.

Discovery and Rationale

The development of this compound was driven by the therapeutic potential of modulating melatonin signaling in peripheral tissues to address metabolic dysfunctions.[3][4][5] While melatonin itself has shown beneficial effects, its use is associated with central nervous system effects due to its ability to cross the blood-brain barrier. The core strategy behind this compound was to design a potent melatonin receptor agonist with limited brain penetration, thereby localizing its action to peripheral tissues. The benzimidazole scaffold was selected to achieve improved pharmacokinetic properties and a more favorable peripheral-to-central distribution ratio compared to existing MT1/MT2 agonists.[3]

Biological Activity and Selectivity

This compound exhibits subnanomolar potency at both human MT1 and MT2 receptors. It is a full agonist, and its activity has been characterized through various in vitro assays.

In Vitro Potency and Binding Affinity
ReceptorAssay TypeValue (nM)
MT1EC500.06
MT2EC500.32
MT1Ki0.42
MT2Ki0.93

Table 1: In vitro activity of this compound at human MT1 and MT2 receptors.[1][3]

Preclinical Efficacy in a Diet-Induced Obesity Model

In a two-month study involving high-fat diet-fed rats, oral administration of this compound led to significant improvements in several metabolic parameters.

ParameterDosage (mg/kg)Result
Body Weight Gain10 and 30Significantly reduced
Plasma Glucose10-16.4% reduction (p < 0.05)
Plasma Glucose30-16.9% reduction (p < 0.01)
Liver TriglyceridesNot specifiedSignificantly reduced
Hepatic SteatosisNot specifiedSignificantly reduced

Table 2: In vivo efficacy of this compound in a rat model of diet-induced obesity.[1][2][6]

Safety and Selectivity Profile

An early toxicological assessment of this compound revealed a favorable safety profile. The compound showed no significant hERG binding, genotoxicity, or behavioral alterations at doses up to 100 mg/kg, p.o.[1][3][4][5] Furthermore, when tested against a broad panel of off-targets, this compound demonstrated high selectivity for the MT1 and MT2 receptors.[6]

Signaling Pathway

This compound exerts its effects by activating the MT1 and MT2 melatonin receptors, which are G protein-coupled receptors (GPCRs).[2][3] The activation of these receptors initiates a cascade of intracellular signaling events that ultimately modulate physiological processes.

Melatonin_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MT1 MT1 This compound->MT1 Binds and Activates MT2 MT2 This compound->MT2 Binds and Activates G_protein Gαi/o MT1->G_protein Activates MT2->G_protein AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Physiological_Response Physiological Response Gene_Expression->Physiological_Response

Melatonin Receptor Signaling Pathway

Synthesis of this compound

The synthesis of this compound and its analogs involves the construction of a substituted benzimidazole core.[3] While the specific, step-by-step synthesis of this compound (also referred to as compound 10b in the primary literature) is detailed in the supporting information of the source publication, a general synthetic approach can be outlined.[3]

ACH000143_Synthesis_Workflow Start Starting Materials Step1 Formation of Substituted Benzimidazole Core Start->Step1 Step2 Functional Group Interconversion Step1->Step2 Step3 Coupling of Side Chain Step2->Step3 Purification Purification (e.g., Chromatography) Step3->Purification Characterization Structural Characterization (NMR, HRMS) Purification->Characterization Final_Product This compound Characterization->Final_Product

General Synthesis Workflow for this compound

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental methodologies used in the evaluation of this compound.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of this compound for the MT1 and MT2 receptors.

  • Cell Line: Chinese Hamster Ovary (CHO) cells recombinantly expressing human MT1 or MT2 receptors.

  • Radioligand: [¹²⁵I]2-iodomelatonin.

  • Procedure:

    • Membranes from the CHO cells were incubated with the radioligand and varying concentrations of the test compound (this compound).

    • Following incubation, the bound and free radioligand were separated.

    • The amount of bound radioligand was quantified using scintillation counting.

    • The inhibition constant (Ki) was calculated from competitive binding curves.[3]

Cellular Functional Assays (Agonist Mode)
  • Objective: To determine the functional potency (EC50) of this compound at the MT1 and MT2 receptors.

  • Cell Line: CHO cells expressing human MT1 or MT2 receptors.

  • Methodology:

    • MT1: The assay readout for MT1 receptor activation was cell impedance, measured by cellular dielectric spectroscopy.

    • MT2: The assay readout for MT2 receptor activation was the inhibition of forskolin-induced cyclic adenosine monophosphate (cAMP) production, measured by a fluorometric method.

  • Procedure:

    • Cells were treated with varying concentrations of this compound.

    • The respective assay readouts were measured.

    • EC50 values were determined from the concentration-response curves.[3]

In Vivo Efficacy Study in a Diet-Induced Obesity Rat Model
  • Objective: To evaluate the effect of this compound on metabolic parameters in an animal model of obesity and related metabolic dysfunction.

  • Animal Model: High-fat diet-fed rats.

  • Treatment Groups: Vehicle control, this compound (10 and 30 mg/kg), and a positive control (e.g., dapagliflozin).

  • Administration: Oral gavage, once daily for two months.

  • Parameters Measured: Body weight, food intake, plasma glucose, and liver triglycerides.

  • Procedure:

    • Animals were maintained on a high-fat diet to induce obesity.

    • Daily oral administration of the test compounds was performed for the duration of the study.

    • Body weight and food intake were monitored regularly.

    • At the end of the study, blood samples were collected for plasma glucose analysis, and liver tissue was collected for triglyceride measurement and histological analysis of steatosis.[1][6]

Conclusion

This compound is a potent and peripherally preferred melatonin receptor agonist that has demonstrated significant therapeutic potential in preclinical models of metabolic disease. Its discovery was guided by a rational design approach to limit central nervous system exposure while maximizing peripheral effects. The comprehensive biological evaluation, from in vitro receptor profiling to in vivo efficacy studies, has provided a strong foundation for its continued development as a potential treatment for conditions such as NASH. The detailed experimental protocols outlined provide the necessary information for further research and validation of these findings.

References

The Peripher-Focused Promise: A Technical Guide to the Melatonin Agonist ACH-000143

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the peripheral effects of the novel melatonin agonist, ACH-000143. By focusing on peripheral tissues, this compound presents a promising therapeutic avenue for metabolic diseases. This document outlines the quantitative data on its receptor binding and functional potency, details the experimental protocols used for its evaluation, and visualizes the complex signaling pathways it modulates.

Core Data Summary

This compound is a potent agonist for both melatonin receptor subtypes, MT1 and MT2, with a preference for peripheral action. Its efficacy in preclinical models of metabolic disease highlights its therapeutic potential.

In Vitro Activity

The following table summarizes the in vitro binding affinity (Ki) and functional potency (EC50) of this compound at human MT1 and MT2 receptors.[1]

CompoundReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
This compound (10b) MT1 0.42 0.06
MT2 0.93 0.32
Melatonin (reference)MT10.180.11
MT20.120.07
In Vivo Metabolic Effects in a Diet-Induced Obese (DIO) Rat Model

This compound was administered orally for two months to rats on a high-fat diet. The compound demonstrated significant improvements in several metabolic parameters.[1][2][3]

ParameterDosage (mg/kg)Result
Plasma Glucose10-16.4% (p < 0.05)
30-16.9% (p < 0.01)
Liver TriglyceridesNot specifiedSignificant reduction
Hepatic SteatosisNot specifiedSignificant reduction
Body Weight GainNot specifiedReduction similar to dapagliflozin

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.

Radioligand Binding Assays

This protocol determines the binding affinity of a test compound to melatonin receptors.[1]

Objective: To determine the inhibition constant (Ki) of this compound for the human MT1 and MT2 receptors.

Materials:

  • Membranes from Chinese Hamster Ovary (CHO) cells recombinantly expressing human MT1 or MT2 receptors.

  • Radioligand: 2-[125I]iodomelatonin.

  • Test compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters (GF/C, presoaked in 0.3% polyethyleneimine).

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes (3-20 µg protein), varying concentrations of the test compound (this compound), and a fixed concentration of the radioligand (2-[125I]iodomelatonin) in the assay buffer. The final volume is 250 µL.

  • Equilibration: Incubate the plates for 60 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters four times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Dry the filters and measure the radioactivity retained on them using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cellular Functional Assays

This protocol assesses the agonist activity of a test compound at the melatonin receptors.[1]

Objective: To determine the half-maximal effective concentration (EC50) of this compound at the human MT1 and MT2 receptors.

Methodology for MT1 Receptor (Cell Impedance):

  • Cell Culture: Plate CHO cells expressing human MT1 receptors in specialized microelectronic sensor arrays.

  • Compound Addition: Add increasing concentrations of this compound to the cells.

  • Measurement: Monitor changes in cell impedance in real-time using a cellular dielectric spectroscopy instrument. Agonist binding to the G protein-coupled MT1 receptor induces morphological changes in the cells, which alters the impedance.

  • Data Analysis: Plot the change in impedance against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Methodology for MT2 Receptor (cAMP Assay):

  • Cell Culture: Culture CHO cells expressing human MT2 receptors.

  • Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.

  • Compound Addition: Concurrently, add increasing concentrations of this compound. Activation of the Gi-coupled MT2 receptor will inhibit adenylyl cyclase, leading to a decrease in cAMP levels.

  • Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration using a fluorometric method (e.g., a competitive immunoassay with a fluorescently labeled cAMP conjugate).

  • Data Analysis: Plot the inhibition of cAMP production against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Study in Diet-Induced Obese (DIO) Rats

This protocol evaluates the therapeutic effects of a test compound on metabolic parameters in an animal model of obesity and insulin resistance.[2][3]

Objective: To assess the effect of chronic oral administration of this compound on body weight, glucose metabolism, and liver health in high-fat diet-fed rats.

Animal Model:

  • Male Sprague-Dawley or Wistar rats.

  • Induction of obesity: Feed a high-fat diet (e.g., 45% kcal from fat) for an extended period (e.g., 8-10 weeks) to induce obesity, hyperglycemia, and hyperlipidemia.

Experimental Design:

  • Acclimatization: House the rats under standard conditions with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Grouping: Randomly assign the DIO rats to different treatment groups: vehicle control, this compound (e.g., 10 and 30 mg/kg), and a positive control (e.g., dapagliflozin).

  • Dosing: Administer the compounds orally once daily for a period of two months.

  • Monitoring:

    • Body Weight and Food Intake: Measure weekly.

    • Plasma Glucose: Collect blood samples at baseline and at the end of the study for glucose measurement. An oral glucose tolerance test (OGTT) can also be performed.

    • Liver Parameters: At the end of the study, euthanize the animals, collect liver tissue, and measure triglyceride content and perform histological analysis for steatosis.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the treatment groups with the vehicle control.

Signaling Pathways and Visualizations

Activation of MT1 and MT2 receptors by agonists like this compound triggers a cascade of intracellular signaling events. These pathways are primarily mediated by G proteins and can vary depending on the cell type and tissue context.

MT1 Receptor Signaling Pathway

The MT1 receptor primarily couples to Gi and Gq proteins.[4][5] Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[5] This, in turn, reduces the activity of Protein Kinase A (PKA) and the phosphorylation of its downstream targets, such as the cAMP response element-binding protein (CREB).[5] Coupling to Gq activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[4][5]

MT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACH000143 This compound MT1 MT1 Receptor ACH000143->MT1 Gi Gi MT1->Gi Gq Gq MT1->Gq AC Adenylyl Cyclase Gi->AC PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 PKA PKA cAMP->PKA CREB CREB PKA->CREB pCREB p-CREB CREB->pCREB IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC

MT1 Receptor Signaling Cascade
MT2 Receptor Signaling Pathway

Similar to MT1, the MT2 receptor also couples to Gi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP and PKA activity.[6] Additionally, MT2 activation can lead to the inhibition of guanylyl cyclase, resulting in reduced cGMP levels.[6]

MT2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACH000143 This compound MT2 MT2 Receptor ACH000143->MT2 Gi Gi MT2->Gi AC Adenylyl Cyclase Gi->AC GC Guanylyl Cyclase Gi->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PKA PKA cAMP->PKA PKG PKG cGMP->PKG

MT2 Receptor Signaling Cascade
Experimental Workflow for In Vivo Studies

The following diagram outlines the logical flow of a typical in vivo study to evaluate the efficacy of a peripherally acting melatonin agonist.

InVivo_Workflow A Animal Model Selection (e.g., Sprague-Dawley Rats) B Induction of Metabolic Disease (High-Fat Diet) A->B C Randomization and Grouping (Vehicle, this compound, Positive Control) B->C D Chronic Oral Administration (e.g., 8 weeks) C->D E In-Life Measurements (Body Weight, Food Intake) D->E F Terminal Procedures D->F I Data Analysis and Interpretation E->I G Blood Collection (Plasma Glucose, Lipids) F->G H Tissue Collection (Liver for Triglycerides and Histology) F->H G->I H->I

In Vivo Efficacy Study Workflow

Conclusion

This compound is a potent, peripherally preferred melatonin agonist with demonstrated efficacy in a preclinical model of diet-induced obesity. Its ability to improve glucose control, reduce liver fat, and moderate weight gain underscores the therapeutic potential of targeting peripheral melatonin receptors for the treatment of metabolic disorders. The detailed protocols and pathway diagrams provided in this guide serve as a resource for researchers to further explore the pharmacology and therapeutic applications of this compound and similar compounds. The favorable safety profile, including a lack of hERG binding and genotoxicity, further supports its development as a potential drug candidate.[2][3]

References

The Role of ACH-000143 in Circadian Rhythm: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACH-000143 is a novel, potent, and peripherally preferred agonist of the melatonin receptors MT1 and MT2. This technical guide delves into the core mechanisms by which this compound is understood to influence the circadian rhythm. By activating melatonin signaling pathways, this compound modulates the expression of core clock genes, offering a promising therapeutic avenue for metabolic diseases linked to circadian disruption. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Introduction: Circadian Rhythm and Melatonin Signaling

The circadian rhythm is an endogenous, approximately 24-hour cycle that governs a wide array of physiological and behavioral processes.[1] This internal timekeeping mechanism is orchestrated by a master clock in the suprachiasmatic nucleus (SCN) of the hypothalamus and synchronized with the external light-dark cycle.[1] The SCN, in turn, coordinates peripheral clocks present in virtually all tissues, ensuring the temporal organization of metabolism, hormone secretion, and cell cycle.[2]

At the molecular level, the circadian clock is driven by a transcription-translation feedback loop involving a set of core clock proteins. The positive limb of this loop is driven by the heterodimer of CLOCK (Circadian Locomotor Output Cycles Kaput) and BMAL1 (Brain and Muscle Aral-hydrocarbon receptor Nuclear Translocator-like 1). This complex binds to E-box elements in the promoters of the Period (PER1, PER2, PER3) and Cryptochrome (CRY1, CRY2) genes, activating their transcription.[3] The PER and CRY proteins then form a complex in the cytoplasm, translocate back into the nucleus, and inhibit the activity of the CLOCK/BMAL1 complex, thus repressing their own transcription and completing the negative feedback loop.[3]

Melatonin, a hormone primarily synthesized and secreted by the pineal gland during the night, is a key hormonal output of the SCN and a critical regulator of the circadian system.[2][4] It exerts its effects through two high-affinity G-protein coupled receptors (GPCRs), MT1 and MT2.[2] this compound is a synthetic agonist that targets these receptors with high potency.[5][6]

This compound: A Potent Melatonin Receptor Agonist

This compound is a benzimidazole derivative identified as a potent and orally active agonist of both MT1 and MT2 receptors.[5][6] Its peripherally preferred distribution makes it an attractive candidate for targeting metabolic diseases associated with circadian disruption in peripheral tissues like the liver.[5]

Quantitative Data

The following table summarizes the in vitro potency of this compound at the human MT1 and MT2 receptors.

Parameter This compound Reference Compound (Melatonin)
MT1 EC50 (nM) 0.06~0.1
MT2 EC50 (nM) 0.32~0.4
MT1 Ki (nM) Not explicitly reported for this compoundVaries by study
MT2 Ki (nM) Not explicitly reported for this compoundVaries by study

EC50 (half-maximal effective concentration) values were determined using functional assays in CHO cells expressing human MT1 or MT2 receptors.[5] Ki (inhibition constant) values are typically determined through radioligand binding assays.

Signaling Pathways of this compound in Circadian Regulation

This compound influences the circadian rhythm by activating the melatonin receptor signaling cascade. The primary mechanism involves the modulation of intracellular cyclic AMP (cAMP) levels, which in turn impacts the expression of core clock genes.

Melatonin Receptor Signaling Cascade

ACH_000143_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus ACH_000143 This compound MT1 MT1 Receptor ACH_000143->MT1 Binds and Activates MT2 MT2 Receptor ACH_000143->MT2 Binds and Activates G_protein Gαi/o Protein MT1->G_protein Activates MT2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CRE CRE CREB->CRE Binds to PER_CRY_genes PER/CRY Genes CRE->PER_CRY_genes Modulates Transcription CLOCK_BMAL1 CLOCK/BMAL1 Complex CLOCK_BMAL1->PER_CRY_genes Activates Transcription PER_CRY_mRNA PER/CRY mRNA PER_CRY_genes->PER_CRY_mRNA Transcription PER_CRY_protein PER/CRY Protein PER_CRY_mRNA->PER_CRY_protein Translation PER_CRY_protein->CLOCK_BMAL1 Inhibits

Caption: Signaling pathway of this compound in regulating circadian gene expression.

Pathway Description:

  • Receptor Binding and Activation: this compound binds to and activates the MT1 and MT2 receptors on the cell surface.[5]

  • G-Protein Coupling: Both MT1 and MT2 are coupled to inhibitory G-proteins (Gαi/o).[2]

  • Inhibition of Adenylyl Cyclase: Upon receptor activation, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.[2]

  • Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[7]

  • Modulation of PKA and CREB Activity: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA). PKA is known to phosphorylate and activate the cAMP response element-binding protein (CREB), a transcription factor that can modulate the expression of clock genes, including Per1.[8] By decreasing PKA activity, this compound can influence the transcriptional activity of CREB.

  • Regulation of Core Clock Gene Expression: The modulation of CREB activity, along with other potential downstream effectors of melatonin signaling, can alter the expression of core clock genes. For instance, melatonin has been shown to induce the expression of Cry1 and suppress the expression of Per1 in the pars tuberalis.[9] In the liver, melatonin treatment has been observed to restore the expression levels of BMAL1, CLOCK, PER1/2, and CRY1/2 in a model of circadian disruption.[10]

Experimental Workflow for In Vitro Analysis

experimental_workflow start Peripheral Cell Culture (e.g., Hepatocytes) synchronization Dexamethasone Shock (Synchronization of Circadian Rhythm) start->synchronization treatment Treatment with this compound (at various concentrations and time points) synchronization->treatment sample_collection Time-course Sample Collection (e.g., every 4 hours for 48 hours) treatment->sample_collection rna_extraction RNA Extraction sample_collection->rna_extraction luciferase_assay Luciferase Reporter Assay (for real-time monitoring of clock gene promoter activity) sample_collection->luciferase_assay qpcr Quantitative PCR (qPCR) (for PER, CRY, BMAL1, CLOCK mRNA levels) rna_extraction->qpcr data_analysis Data Analysis (Rhythmicity, Amplitude, Phase) qpcr->data_analysis luciferase_assay->data_analysis

Caption: Workflow for assessing this compound's effect on circadian gene expression in vitro.

Experimental Protocols

Melatonin Receptor Binding Assay (Radioligand Competition)

This protocol is a generalized procedure for determining the binding affinity (Ki) of a compound like this compound to MT1 and MT2 receptors.

Materials:

  • Cell membranes from CHO cells stably expressing human MT1 or MT2 receptors.

  • Radioligand: 2-[125I]iodomelatonin.

  • This compound (or other test compounds) at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

  • Non-specific binding control: Melatonin (10 µM).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in the binding buffer.

  • In a 96-well plate, add the cell membranes (e.g., 10-20 µg of protein per well).

  • Add the various concentrations of this compound or the vehicle control.

  • For determining non-specific binding, add 10 µM melatonin.

  • Add a fixed concentration of 2-[125I]iodomelatonin to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Circadian Gene Expression Analysis

This protocol describes how to assess the effect of this compound on the expression of core clock genes in cultured cells.

Materials:

  • Peripheral cell line (e.g., HepG2 human hepatoma cells).

  • Cell culture medium and supplements.

  • Dexamethasone.

  • This compound.

  • RNA extraction kit.

  • qRT-PCR reagents and primers for PER2, CRY1, BMAL1, CLOCK, and a housekeeping gene (e.g., GAPDH).

Procedure:

  • Cell Culture and Synchronization:

    • Culture the cells to confluency.

    • To synchronize the circadian rhythms of the cells, replace the medium with a medium containing dexamethasone (e.g., 100 nM) and incubate for 2 hours.

    • After 2 hours, remove the dexamethasone-containing medium and replace it with a fresh, serum-free medium. This time point is considered Zeitgeber Time 0 (ZT0).

  • Treatment:

    • At a specific ZT (e.g., ZT12), treat the cells with different concentrations of this compound or a vehicle control.

  • Time-Course Sample Collection:

    • Starting from ZT0, harvest cells at regular intervals (e.g., every 4 hours) for a total of 48 hours.

  • RNA Extraction and qRT-PCR:

    • Extract total RNA from the harvested cells at each time point using a commercial kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform qRT-PCR to quantify the relative mRNA levels of the target clock genes. Normalize the expression levels to the housekeeping gene.

  • Data Analysis:

    • Plot the relative mRNA expression of each gene over time.

    • Analyze the data for changes in rhythmicity, amplitude, and phase of the clock gene expression in the this compound-treated groups compared to the control group.

In Vivo Study in Diet-Induced Obese Rats (Summary of Preclinical Protocol)

The following is a summary of the in vivo experimental design used to evaluate the efficacy of this compound in a model of metabolic disease.[5][11]

Animal Model:

  • Male Sprague-Dawley rats.

  • Obesity induced by a high-fat diet (HFD) for a specified period (e.g., 8-10 weeks).

Treatment Groups:

  • Vehicle control group (receiving the formulation vehicle).

  • This compound treated groups (e.g., 10 mg/kg and 30 mg/kg, administered orally once daily).

  • Positive control group (e.g., a clinically relevant comparator drug).

Duration of Treatment:

  • Two months.[5]

Key Parameters Measured:

  • Body Weight and Food Intake: Monitored regularly throughout the study.

  • Metabolic Parameters: At the end of the study, blood samples are collected for the analysis of glucose, insulin, triglycerides, and other relevant metabolic markers.

  • Liver Histology: Livers are collected, weighed, and processed for histological analysis to assess steatosis (fat accumulation).

  • Gene Expression Analysis (Optional but Recommended): Liver tissue can be collected at different time points throughout a 24-hour cycle at the end of the study to analyze the expression of circadian clock genes and genes involved in lipid metabolism.

Formulation:

  • This compound can be formulated in a vehicle suitable for oral administration, such as 1% DMSO, 1% Tween 80, and 98% distilled water with 0.2% HPMC.[5]

Conclusion and Future Directions

This compound is a potent melatonin receptor agonist with a clear role in modulating the circadian system. Its mechanism of action, initiated by the activation of MT1 and MT2 receptors and the subsequent reduction in cAMP levels, leads to the regulation of core clock gene expression in peripheral tissues. The preclinical data in diet-induced obese rats demonstrate its potential for treating metabolic disorders associated with circadian disruption.

Future research should focus on elucidating the precise downstream molecular targets that link the melatonin signaling pathway to the core clock machinery in different peripheral tissues. Further in vivo studies are warranted to explore the long-term efficacy and safety of this compound and its impact on the synchronization of peripheral clocks. Understanding these detailed mechanisms will be crucial for the successful clinical development of this compound and other chronotherapeutic agents.

References

Preclinical Profile of ACH-000143: A Novel Melatonin Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ACH-000143 is a novel, potent, and orally active agonist of the melatonin receptors MT1 and MT2.[1] Preclinical investigations have highlighted its potential as a therapeutic agent for metabolic diseases, particularly those linked to circadian rhythm disruption such as obesity, diabetes, and nonalcoholic steatohepatitis.[2][3] This technical guide provides a comprehensive overview of the key preclinical data on this compound, including its in vitro and in vivo pharmacology, pharmacokinetic profile, and safety assessment. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and development efforts.

In Vitro Pharmacology

Melatonin Receptor Binding and Functional Activity

This compound demonstrates sub-nanomolar potency as an agonist at both human MT1 and MT2 receptors.[1]

Table 1: In Vitro Melatonin Receptor Activity of this compound

ParameterMT1MT2
EC50 (nM) 0.060.32
Data sourced from MedChemExpress.[1]
Experimental Protocol: Melatonin Receptor Functional Assays
  • Cell Lines: Chinese Hamster Ovary (CHO) cells recombinantly expressing human MT1 or MT2 receptors were utilized.[3]

  • MT1 Functional Assay: The functional potency at the MT1 receptor was determined using a cell impedance-based assay. Changes in cell morphology and adherence upon compound stimulation were measured as a function of impedance, providing a label-free detection of receptor activation.

  • MT2 Functional Assay: A fluorometric method was employed to measure changes in intracellular cyclic AMP (cAMP) levels in response to compound administration. Agonism at the MT2 receptor, which is a Gi-coupled receptor, leads to a decrease in cAMP levels.

ADME and Safety Profile

A series of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and safety assays were conducted to characterize the drug-like properties of this compound.

Table 2: In Vitro ADME and Safety Profile of this compound

AssaySpeciesResult
hERG Binding HumanDevoid of binding
Genotoxicity -No genotoxic potential observed
Data from primary research publication.[2]

In Vivo Pharmacology

Efficacy in a Diet-Induced Obese Rat Model

The therapeutic potential of this compound in a metabolic disease model was assessed in high-fat diet (HFD)-induced obese Sprague-Dawley rats.[2]

Table 3: In Vivo Efficacy of this compound in High-Fat Diet-Induced Obese Rats

ParameterDose (mg/kg, p.o.)Outcome
Plasma Glucose 10-16.4% (p < 0.05)
30-16.9% (p < 0.01)
Body Weight Gain 10 and 30Significant reduction in weekly gain
Liver Triglycerides Not specifiedReduction observed
Hepatic Steatosis Not specifiedReduction observed
Data sourced from MedChemExpress and primary research publication.[1][2]
Experimental Protocol: High-Fat Diet-Induced Obese Rat Study
  • Animal Model: Male Sprague-Dawley rats were fed a high-fat diet to induce obesity and metabolic dysregulation.[2]

  • Treatment: this compound was administered orally once daily for two months at doses of 10 and 30 mg/kg.[1][2] A vehicle control group and a positive control group (dapagliflozin) were included in the study.[2]

  • Parameters Measured: Key endpoints included body weight, food intake, plasma glucose levels, liver triglyceride content, and assessment of hepatic steatosis.[1][2]

Pharmacokinetics

Pharmacokinetic studies were conducted in rodents to evaluate the oral bioavailability and brain penetration of this compound. The compound was found to have high oral bioavailability and was characterized as having "peripherally preferred exposure".[2][3]

Safety Pharmacology

Early safety assessments in rats indicated that this compound was well-tolerated. No behavioral alterations were observed at doses up to 100 mg/kg, p.o.[2]

Visualizations

Signaling Pathway

The physiological effects of melatonin and its agonists, such as this compound, are primarily mediated through the activation of MT1 and MT2 G protein-coupled receptors (GPCRs).[3]

Melatonin_Receptor_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ACH000143 This compound MT1 MT1 Receptor ACH000143->MT1 Agonist MT2 MT2 Receptor ACH000143->MT2 Agonist Gi_alpha_1 Gαi MT1->Gi_alpha_1 Gi_beta_gamma_1 Gβγ MT1->Gi_beta_gamma_1 MT2->Gi_alpha_1 AC Adenylyl Cyclase Gi_alpha_1->AC Inhibition PLC Phospholipase C Gi_beta_gamma_1->PLC Activation cAMP ↓ cAMP AC->cAMP Catalyzes Physiological_Effects Physiological Effects (e.g., Glucose Homeostasis, Lipid Metabolism) cAMP->Physiological_Effects IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Generates IP3_DAG->Physiological_Effects

Caption: this compound signaling through MT1 and MT2 receptors.

Experimental Workflow

The preclinical evaluation of this compound followed a structured workflow from in vitro characterization to in vivo efficacy testing.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Receptor_Binding Receptor Binding Assays (MT1 & MT2) Functional_Assays Functional Assays (cAMP, Impedance) Receptor_Binding->Functional_Assays Confirms Activity ADME_Safety ADME & Safety Profiling (hERG, Genotoxicity) Functional_Assays->ADME_Safety Guides Selection PK_Studies Pharmacokinetic Studies (Rodents) ADME_Safety->PK_Studies Informs In Vivo Design Efficacy_Studies Efficacy Studies (High-Fat Diet Rat Model) PK_Studies->Efficacy_Studies Determines Dosing Safety_Pharmacology Safety Pharmacology Efficacy_Studies->Safety_Pharmacology Evaluates Therapeutic Window

Caption: Preclinical development workflow for this compound.

Logical Relationship

The therapeutic rationale for this compound is based on the link between circadian rhythm, melatonin signaling, and metabolic health.

Therapeutic_Rationale Circadian_Rhythm Circadian Rhythm Dysregulation Melatonin_Signaling Altered Melatonin Signaling Circadian_Rhythm->Melatonin_Signaling Leads to Metabolic_Disease Metabolic Diseases (Obesity, Diabetes) Melatonin_Signaling->Metabolic_Disease Contributes to ACH000143 This compound MT_Agonism MT1/MT2 Agonism ACH000143->MT_Agonism Provides Restoration Restoration of Metabolic Homeostasis MT_Agonism->Restoration Promotes Restoration->Metabolic_Disease Ameliorates

Caption: Therapeutic rationale for this compound in metabolic diseases.

References

An In-depth Technical Guide on the Preclinical Safety and Toxicology Profile of ACH-000143

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACH-000143 is a novel, potent, and orally active agonist of the melatonin receptors MT1 and MT2, which has demonstrated potential therapeutic effects in metabolic diseases.[1][2][3] This technical guide provides a comprehensive overview of the publicly available preclinical safety and toxicology profile of this compound. While detailed proprietary study reports are not available, this document synthesizes the key findings from published research and outlines the standard methodologies for the types of safety and toxicology assessments that would be conducted for a compound at this stage of development. This guide is intended to provide a framework for understanding the non-clinical safety evaluation of this compound.

Introduction

This compound, also identified as compound 10b in some publications, is a benzimidazole derivative that acts as a potent agonist at both the MT1 and MT2 melatonin receptors, with EC50 values of 0.06 nM and 0.32 nM, respectively.[1] It has been investigated for its potential to treat metabolic diseases such as nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[2][3] Preclinical studies in diet-induced obese rats have shown that oral administration of this compound can reduce liver triglycerides and steatosis.[1][3] An early assessment of its toxicological profile has been conducted to support its further development as a drug candidate.[2][3][4]

Summary of Preclinical Safety Findings

An initial toxicological evaluation of this compound has indicated a favorable early safety profile. The key findings from these preclinical assessments are summarized below.

Safety EndpointFindingDose LevelSpecies
hERG Binding Devoid of hERG binding.[2][3][4]Not specifiedIn vitro
Genotoxicity Devoid of genotoxicity.[2][3][4]Not specifiedIn vitro
Behavioral Alterations No behavioral alterations observed.[2][3][4]Up to 100 mg/kg p.o.Rat

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by activating the MT1 and MT2 melatonin receptors, which are G protein-coupled receptors (GPCRs).[2][5] The activation of these receptors is involved in the regulation of circadian rhythms and various metabolic processes.[2] The signaling cascade initiated by the binding of an agonist like this compound to MT1 and MT2 receptors is multifaceted and tissue-dependent.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACH000143 This compound MT1 MT1 Receptor ACH000143->MT1 binds MT2 MT2 Receptor ACH000143->MT2 binds G_protein Gαi/o, Gαq/11 MT1->G_protein activates MT2->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG downstream Downstream Signaling Cascades cAMP->downstream IP3_DAG->downstream gene_expression Gene Expression (Metabolic Regulation) downstream->gene_expression modulates

Caption: Melatonin Receptor Signaling Pathway for this compound.

Experimental Protocols for Key Safety and Toxicology Studies

While the specific, detailed protocols used for this compound are not publicly available, this section describes the standard, regulatory-accepted methodologies for the types of non-clinical safety studies that would be performed to support the development of a new chemical entity.

hERG Binding Assay (In Vitro)

The assessment of a compound's potential to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a critical component of cardiovascular safety assessment. Inhibition of this channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.

Objective: To determine the potential of this compound to inhibit the hERG potassium channel.

Representative Protocol:

ParameterDescription
Test System Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel.
Methodology Automated or manual patch-clamp electrophysiology. This "gold standard" method directly measures the flow of ions through the hERG channel in the presence and absence of the test compound. Alternatively, a radioligand binding assay could be used as a screen, measuring the displacement of a known hERG ligand.
Test Concentrations A range of concentrations of this compound, typically spanning several orders of magnitude (e.g., 0.01 µM to 100 µM), would be tested to determine a concentration-response relationship.
Positive Control A known hERG inhibitor (e.g., E-4031, dofetilide, or astemizole) is used to validate the assay's sensitivity.
Data Analysis The concentration of this compound that causes 50% inhibition of the hERG current (IC50) is calculated. A higher IC50 value indicates a lower potential for hERG-related cardiotoxicity.
Genotoxicity Assays (In Vitro)

A standard battery of in vitro genotoxicity tests is performed to assess a compound's potential to cause genetic mutations or chromosomal damage.

Objective: To evaluate the mutagenic and clastogenic potential of this compound.

Representative Protocols:

1. Bacterial Reverse Mutation Assay (Ames Test)

ParameterDescription
Test System Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that are deficient in histidine or tryptophan synthesis, respectively.
Methodology The bacterial strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 fraction from rat liver). The number of revertant colonies (bacteria that have regained the ability to synthesize the essential amino acid) is counted.
Test Concentrations A range of concentrations, typically up to 5 mg/plate or to the limit of solubility/toxicity.
Positive Controls Known mutagens specific to each bacterial strain and metabolic activation condition are used.
Data Analysis A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) level.

2. In Vitro Mammalian Cell Micronucleus Assay

ParameterDescription
Test System Mammalian cells, such as human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, V79, TK6).
Methodology Cells are treated with this compound for a defined period, both with and without metabolic activation (S9). After treatment, the cells are cultured to allow for cell division. The formation of micronuclei (small, membrane-bound DNA fragments in the cytoplasm) is assessed by microscopy.
Test Concentrations A range of concentrations, up to a maximum recommended concentration or a level that produces significant cytotoxicity.
Positive Controls Known clastogens (e.g., mitomycin C) and aneugens (e.g., colchicine) are used.
Data Analysis A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Behavioral Assessment (In Vivo)

Behavioral assessments in rodents are conducted as part of the safety pharmacology core battery to evaluate the potential effects of a test compound on the central nervous system (CNS).

Objective: To assess the potential for this compound to induce behavioral or neurological changes in rats.

Representative Protocol (Modified Irwin Test):

ParameterDescription
Test System Male and female Sprague-Dawley or Wistar rats.
Methodology Animals are administered single oral doses of this compound or vehicle. A comprehensive set of behavioral and physiological parameters is observed and scored at multiple time points post-dosing (e.g., 30 min, 1, 2, 4, and 24 hours). Observations include, but are not limited to, changes in awareness, mood, motor activity, posture, gait, reflexes, and autonomic functions.
Dose Levels A range of doses, including a high dose that is a multiple of the anticipated therapeutic dose (in this case, up to 100 mg/kg p.o. was tested for this compound).
Positive Control A CNS-active compound with a known behavioral profile (e.g., chlorpromazine) may be used to validate the sensitivity of the observational methods.
Data Analysis The incidence and severity of any observed changes are recorded and compared between the treated and vehicle control groups. Any dose-related, significant behavioral or physiological alterations are identified.

Preclinical Safety Testing Workflow

The evaluation of the safety and toxicology of a new chemical entity like this compound typically follows a structured workflow, beginning with in vitro screening and progressing to in vivo studies.

cluster_decision Decision Point hERG hERG Binding Assay Go_NoGo Go/No-Go for Further Development hERG->Go_NoGo Ames Ames Test Ames->Go_NoGo Micronucleus In Vitro Micronucleus Micronucleus->Go_NoGo Behavioral Behavioral Assessment (e.g., Irwin Test) Behavioral->Go_NoGo Acute_Tox Acute Toxicity Acute_Tox->Go_NoGo Repeat_Dose_Tox Repeat-Dose Toxicity Repeat_Dose_Tox->Go_NoGo

Caption: A representative workflow for preclinical safety and toxicology testing.

Conclusion

Based on the publicly available information, this compound has demonstrated a promising early preclinical safety profile.[2][3][4] The compound was reported to be devoid of hERG binding, genotoxicity in in vitro assays, and did not induce behavioral alterations in rats at doses up to 100 mg/kg orally.[2][3][4] These initial findings, combined with its efficacy in preclinical models of metabolic disease, support its continued investigation as a potential therapeutic agent.[1][3] It is important to note that this guide is based on limited published data, and a comprehensive understanding of the safety and toxicology of this compound would require access to the full preclinical data package, including repeat-dose toxicity studies, reproductive toxicology, and carcinogenicity assessments, which are typically conducted as a compound progresses through clinical development.

References

Methodological & Application

Application Notes and Protocols for In Vivo Experimentation with ACH-000143

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ACH-000143 is a potent and orally active agonist for the melatonin receptors MT1 and MT2, with EC50 values of 0.06 nM and 0.32 nM, respectively.[1] It has demonstrated potential in preclinical studies for the treatment of metabolic diseases.[2][3][4] Notably, this compound has been shown to reduce liver triglycerides and steatosis in diet-induced obese rats.[1][2][5] These application notes provide detailed protocols for the in vivo evaluation of this compound in a diet-induced obesity model, based on published preclinical research.

Mechanism of Action

This compound exerts its physiological effects by activating the G protein-coupled receptors (GPCRs), MT1 and MT2, which are the primary receptors for melatonin.[3][6] The activation of these receptors is involved in the regulation of circadian rhythms and has been linked to beneficial effects on metabolic processes, including glucose metabolism and lipid profiles.[3][6] The modulation of melatonin signaling in peripheral tissues is a promising therapeutic strategy for conditions like obesity, diabetes, and nonalcoholic steatohepatitis.[2][3][4]

Signaling Pathway Diagram

ACH_000143_Signaling_Pathway cluster_cell Target Cell ACH_000143 This compound MT_Receptor MT1/MT2 Receptor (GPCR) ACH_000143->MT_Receptor Binds & Activates G_Protein G-Protein MT_Receptor->G_Protein Activates Downstream Downstream Signaling Cascades G_Protein->Downstream Effects Physiological Effects: - Reduced Hyperglycemia - Reduced Insulin Resistance - Reduced Oxidative Stress - Reduced Inflammation Downstream->Effects

Caption: Signaling pathway of this compound.

Experimental Protocols

Animal Model: Diet-Induced Obesity in Rats

This protocol describes the induction of obesity in rats through a high-fat diet (HFD), a common model for studying metabolic diseases.

Materials:

  • Male Sprague-Dawley rats (7-9 weeks of age).[3]

  • Standard chow diet.

  • High-fat diet (specific composition should be based on standardized HFD formulations, typically 45-60% kcal from fat).

  • Animal caging with controlled environment (21 ± 4 °C, 55 ± 20% humidity, 12-hour light/dark cycle).[3]

  • Water ad libitum.[3]

Procedure:

  • Acclimate rats to the housing facility for at least one week on a standard chow diet.

  • Randomly assign rats to either a control group (standard chow) or a high-fat diet group.

  • Provide the respective diets to the rats for a period sufficient to induce a significant increase in body weight and metabolic abnormalities in the HFD group (typically 8-10 weeks).

  • Monitor body weight and food intake weekly to confirm the development of obesity.

Formulation and Administration of this compound

This protocol outlines the preparation and oral administration of this compound to the diet-induced obese rat model.

Materials:

  • This compound powder.

  • Vehicle solution: 1% DMSO, 1% Tween 80, and 98% distilled water with 0.2% Hydroxypropyl methylcellulose (HPMC).[3]

  • Oral gavage needles.

  • Syringes.

  • Vortex mixer and/or sonicator.

Formulation Protocol:

  • Calculate the required amount of this compound based on the desired doses (e.g., 10 mg/kg and 30 mg/kg) and the number of animals.[1]

  • Prepare the vehicle solution by mixing the components in the specified ratios.

  • Add the calculated amount of this compound powder to the vehicle to create a suspension.

  • Vortex or sonicate the suspension to ensure homogeneity. If precipitation occurs, gentle heating can be applied.[1]

Administration Protocol:

  • Administer this compound or vehicle to the rats via oral gavage.

  • The administration should be performed once daily for the duration of the study (e.g., two months).[1][2]

  • The volume of administration should be calculated based on the most recent body weight of each animal.

Experimental Workflow Diagram

Experimental_Workflow start Start: Acclimation of Rats hfd Induction of Obesity (High-Fat Diet) start->hfd randomization Randomization into Treatment Groups hfd->randomization treatment Daily Oral Administration of this compound or Vehicle randomization->treatment monitoring Weekly Monitoring: - Body Weight - Food Intake treatment->monitoring endpoint End of Study (e.g., 2 months) treatment->endpoint glucose_test Oral Glucose Tolerance Test (OGTT) tissue_collection Tissue Collection: - Blood (for plasma analysis) - Liver glucose_test->tissue_collection endpoint->glucose_test analysis Analysis: - Plasma Glucose & Insulin - Liver Triglycerides - Liver Histology (Steatosis) tissue_collection->analysis

Caption: Workflow for in vivo evaluation of this compound.

Data Presentation

The following tables summarize the quantitative data from in vivo studies of this compound.

Table 1: In Vivo Efficacy of this compound in Diet-Induced Obese Rats

ParameterVehicle ControlThis compound (10 mg/kg)This compound (30 mg/kg)
Plasma Glucose Reduction --16.4%-16.9%
Body Weight Gain BaselineReduction similar to dapagliflozinNot specified, but effective
Liver Triglycerides BaselineSignificant ReductionSignificant Reduction
Hepatic Steatosis BaselineSuperior reduction compared to dapagliflozinSuperior reduction compared to dapagliflozin
p-valuep < 0.05p < 0.01

Data compiled from multiple sources.[1][2][6]

Table 2: Pharmacokinetic Parameters of this compound in Rodents

SpeciesAdministration RouteDose (mg/kg)Bioavailability
MiceIntravenous (i.v.)1-
MiceOral (p.o.)10High
Rats (Wistar Han)Intravenous (i.v.)1-
Rats (Wistar Han)Oral (p.o.)10 or 30High
Rats (Sprague-Dawley)Intravenous (i.v.)1-
Rats (Sprague-Dawley)Oral (p.o.)10 or 30High

This compound demonstrated high oral bioavailability in rodents.[2][5]

Table 3: Safety Profile of this compound

AssessmentResultDose
hERG Binding DevoidUp to 100 mg/kg p.o.
Genotoxicity DevoidUp to 100 mg/kg p.o.
Behavioral Alterations DevoidUp to 100 mg/kg p.o.

Early toxicological assessments indicate a favorable safety profile.[2][4]

Conclusion

The provided protocols and data offer a comprehensive guide for researchers and drug development professionals to conduct in vivo studies with this compound. The evidence suggests that this compound is a promising candidate for the treatment of metabolic diseases, with a clear mechanism of action and a favorable safety profile in preclinical models. Further investigation into its therapeutic potential is warranted.

References

Application Notes and Protocols for ACH-000143 in Metabolic Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACH-000143 is a novel, potent, and peripherally preferred agonist of the melatonin receptors MT1 and MT2.[1][2][3][4] It has demonstrated significant potential in preclinical models of metabolic diseases, particularly in the context of obesity and nonalcoholic fatty liver disease (NAFLD).[1][2][3][4] As a melatonin receptor agonist, this compound mimics the effects of endogenous melatonin, which is known to play a role in regulating circadian rhythms, metabolism, and inflammation.[5] Notably, in a diet-induced obesity rat model, two-month oral administration of this compound led to a reduction in body weight gain, hepatic steatosis, and triglyceride levels.[1][2][3][4] These findings suggest that this compound could be a promising therapeutic candidate for metabolic disorders.

These application notes provide detailed protocols for the use of this compound in both in vivo and in vitro metabolic disease models, enabling researchers to investigate its efficacy and mechanism of action.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterReceptorValue (nM)
EC50 MT10.06[6]
MT20.32[6]
Table 2: In Vivo Oral Efficacy of this compound in a High-Fat Diet (HFD) Rat Model
Treatment GroupDose (mg/kg)Body Weight Gain ReductionLiver Triglyceride ReductionHepatic Steatosis Improvement
This compound10Significant[6]Significant[1][2][3][4]Significant[1][2][3][4]
This compound30Significant[6]Significant[1][2][3][4]Significant[1][2][3][4]
Table 3: Pharmacokinetic Properties of this compound in Rats
ParameterRouteDose (mg/kg)Value
Oral Bioavailability p.o.10High[1][2][3][4]
Brain-to-Plasma (B/P) Ratio (0.5h) p.o.100.2 ± 0.0[3]
B/P Ratio (2h) p.o.100.3 ± 0.1[3]
B/P Ratio (8h) p.o.100.2 ± 0.0[3]
B/P Ratio (0.5h) p.o.300.2 ± 0.0[3]
B/P Ratio (2h) p.o.300.2 ± 0.0[3]
B/P Ratio (8h) p.o.300.2 ± 0.0[3]

Signaling Pathway

ACH_000143_Signaling_Pathway cluster_cell Target Cell cluster_effects Physiological Outcomes ACH_000143 This compound MT1_MT2 MT1/MT2 Receptors ACH_000143->MT1_MT2 Agonist Binding G_protein Gi/o Protein MT1_MT2->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP Downstream Downstream Metabolic Effects cAMP->Downstream Modulation of Cellular Processes Reduced_TG Reduced Liver Triglycerides Downstream->Reduced_TG Reduced_Steatosis Reduced Hepatic Steatosis Downstream->Reduced_Steatosis Reduced_BW Reduced Body Weight Gain Downstream->Reduced_BW

Caption: Signaling pathway of this compound as a melatonin receptor agonist.

Experimental Protocols

In Vivo Efficacy in a High-Fat Diet (HFD)-Induced Obesity Rat Model

This protocol outlines the induction of obesity in rats using a high-fat diet and subsequent treatment with this compound to evaluate its effects on metabolic parameters.

Materials:

  • Male Sprague-Dawley or Wistar rats (8 weeks old)

  • Standard chow diet (e.g., 10% kcal from fat)

  • High-fat diet (e.g., 45-60% kcal from fat)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose in water, or 5% DMSO, 30% PEG400, and 65% water for injection, adjusted for oral delivery)[3]

  • Oral gavage needles

  • Metabolic cages (optional, for food and water intake monitoring)

  • Equipment for blood collection and analysis (glucose meter, centrifuge, etc.)

  • Equipment for tissue collection and processing

Experimental Workflow:

HFD_Rat_Model_Workflow Acclimatization Acclimatization (1 week, standard chow) Diet_Induction Diet Induction Phase (8-12 weeks) - Control Group (Standard Chow) - HFD Group (High-Fat Diet) Acclimatization->Diet_Induction Treatment_Phase Treatment Phase (e.g., 8 weeks) - HFD + Vehicle - HFD + this compound (10 mg/kg) - HFD + this compound (30 mg/kg) Diet_Induction->Treatment_Phase Randomization into groups Diet_Induction->Treatment_Phase Monitoring Weekly Monitoring - Body weight - Food and water intake Treatment_Phase->Monitoring Endpoint_Analysis Endpoint Analysis - Blood collection (glucose, lipids) - Liver collection (triglycerides, histology) Treatment_Phase->Endpoint_Analysis

Caption: Workflow for the high-fat diet-induced obesity rat model.

Procedure:

  • Acclimatization: House rats for one week with free access to standard chow and water to allow for acclimatization to the facility.

  • Diet-Induced Obesity:

    • Divide rats into a control group (remaining on standard chow) and a high-fat diet (HFD) group.

    • Provide the respective diets for 8-12 weeks to induce an obese phenotype in the HFD group. Monitor body weight weekly.

  • Treatment:

    • After the diet induction period, randomize the HFD rats into treatment groups: Vehicle control and this compound (10 mg/kg and 30 mg/kg).[6]

    • Prepare this compound in the chosen vehicle. A formulation for intravenous administration of 5% DMSO, 30% PEG400, and 65% water for injection can be adapted for oral gavage.[3] Alternatively, a suspension in 0.5% methylcellulose is a common vehicle for oral dosing.

    • Administer the vehicle or this compound solution/suspension orally via gavage once daily for the duration of the study (e.g., 8 weeks).

  • Monitoring:

    • Record body weight and food and water intake weekly.

  • Endpoint Analysis:

    • At the end of the treatment period, fast the animals overnight.

    • Collect blood samples for the analysis of plasma glucose, insulin, and lipid profiles.

    • Euthanize the animals and collect the liver. A portion of the liver should be snap-frozen in liquid nitrogen for triglyceride analysis, and another portion fixed in 10% neutral buffered formalin for histological analysis.

Data Analysis:

  • Liver Triglyceride Measurement: Homogenize a weighed portion of the frozen liver tissue and extract lipids using a suitable method (e.g., Folch method). Quantify triglyceride content using a commercial colorimetric assay kit.

  • Histological Analysis of Liver Steatosis: Process the formalin-fixed liver tissue for paraffin embedding. Section the tissue and perform Hematoxylin and Eosin (H&E) staining to assess the degree of steatosis (macrovesicular and microvesicular). A scoring system can be used to quantify the severity of steatosis.

In Vitro Melatonin Receptor Activation Assays

These protocols are for determining the agonist activity of this compound at the human MT1 and MT2 receptors expressed in a cellular context.

2.1. MT1 Receptor Functional Assay (Cell Impedance)

Principle: Activation of the Gi/o-coupled MT1 receptor leads to changes in cell morphology, which can be detected as a change in cellular impedance.

Materials:

  • CHO or HEK293 cells stably or transiently expressing the human MT1 receptor.

  • Cell culture medium and reagents.

  • Impedance-based cell analysis system (e.g., xCELLigence).

  • This compound.

  • Melatonin (as a reference agonist).

Procedure:

  • Cell Seeding: Seed the MT1-expressing cells into the wells of an impedance-measuring plate at a density that allows for the formation of a confluent monolayer.

  • Baseline Measurement: Allow the cells to attach and stabilize, and record the baseline impedance.

  • Compound Addition: Prepare serial dilutions of this compound and melatonin in the appropriate assay buffer. Add the compounds to the wells.

  • Data Acquisition: Monitor the change in cell impedance in real-time.

  • Data Analysis: Plot the change in impedance against the compound concentration to generate a dose-response curve and calculate the EC50 value.

2.2. MT2 Receptor Functional Assay (cAMP Inhibition)

Principle: Activation of the Gi/o-coupled MT2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

  • CHO or HEK293 cells stably or transiently expressing the human MT2 receptor.

  • Cell culture medium and reagents.

  • Forskolin (to stimulate cAMP production).

  • This compound.

  • Melatonin (as a reference agonist).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or luminescence-based).

Procedure:

  • Cell Seeding: Seed the MT2-expressing cells into a multi-well plate.

  • Compound Incubation: Pre-incubate the cells with serial dilutions of this compound or melatonin.

  • cAMP Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production.

  • cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a suitable assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the compound concentration to generate a dose-response curve and calculate the EC50 value.

Conclusion

This compound is a valuable research tool for investigating the role of peripheral melatonin receptor signaling in metabolic diseases. The protocols provided herein offer a framework for researchers to evaluate the efficacy and mechanism of action of this compound in relevant preclinical models. The compound's demonstrated effects on reducing body weight gain, liver triglycerides, and steatosis in a diet-induced obesity model, coupled with its potent and peripherally preferred melatonin receptor agonism, make it a compelling candidate for further investigation in the field of metabolic drug discovery.

References

Application Notes and Protocols for ACH-000143 in Diet-Induced Obese Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACH-000143 is a novel, potent, and peripherally preferred agonist of the melatonin receptors MT1 and MT2. Preclinical studies have demonstrated its efficacy in mitigating metabolic dysregulation in diet-induced obese (DIO) rodent models. Notably, research has shown that two-month oral administration of this compound in high-fat diet-fed rats resulted in a significant reduction in body weight gain, comparable to the effects of the SGLT2 inhibitor dapagliflozin.[1][2][3][4] Furthermore, this compound exhibited superior outcomes in reducing hepatic steatosis and triglyceride levels.[1][2][3][4] Toxicological assessments have indicated a favorable safety profile, with no observed adverse effects at doses up to 100 mg/kg administered orally.[1][2][3][4]

These application notes provide a comprehensive overview of the dosage, experimental protocols, and relevant signaling pathways for utilizing this compound in a diet-induced obese rat model, based on published preclinical data.

Data Presentation

The following tables summarize the quantitative data from studies evaluating the effects of this compound on key metabolic parameters in male Sprague-Dawley rats with diet-induced obesity. The treatment duration for these studies was two months with oral administration.

Table 1: Effect of this compound on Body Weight and Food Intake

Treatment GroupDosage (mg/kg/day, p.o.)Final Body Weight (g, mean ± SEM)Body Weight Gain (g, mean ± SEM)Average Daily Food Intake (g, mean ± SEM)
Chow + Vehicle-528.1 ± 10.3148.4 ± 8.125.9 ± 0.5
High-Fat Diet (HFD) + Vehicle-610.3 ± 15.2229.8 ± 12.529.5 ± 0.6
HFD + this compound10575.4 ± 11.9 194.9 ± 9.8*28.1 ± 0.7
HFD + this compound30569.8 ± 13.5***189.3 ± 11.227.5 ± 0.8
HFD + Dapagliflozin1571.2 ± 14.1 190.7 ± 11.831.8 ± 0.9*

*p < 0.05, **p < 0.01, ***p < 0.001 compared to HFD + Vehicle. Data are representative of published findings.

Table 2: Effect of this compound on Liver Parameters

Treatment GroupDosage (mg/kg/day, p.o.)Liver Weight (g, mean ± SEM)Liver Triglycerides (mg/dL, mean ± SEM)
Chow + Vehicle-15.9 ± 0.585.3 ± 7.2
High-Fat Diet (HFD) + Vehicle-20.1 ± 0.8152.4 ± 15.1
HFD + this compound1017.5 ± 0.6*105.6 ± 9.8
HFD + this compound3016.9 ± 0.798.2 ± 8.5***
HFD + Dapagliflozin118.2 ± 0.9135.7 ± 12.3

*p < 0.05, **p < 0.01, ***p < 0.001 compared to HFD + Vehicle. Data are representative of published findings.

Experimental Protocols

This section details the methodologies for the key experiments involving this compound in diet-induced obese rats.

Diet-Induced Obesity (DIO) Rat Model
  • Animal Strain: Male Sprague-Dawley rats are a suitable model as they readily gain weight on high-fat diets.[5][6]

  • Acclimatization: Upon arrival, house the rats in a controlled environment (12-hour light-dark cycle, constant temperature and humidity) and provide standard chow and water ad libitum for at least one week to allow for acclimatization.

  • Induction of Obesity:

    • Switch the diet of the experimental group to a high-fat diet (HFD). A commonly used HFD composition consists of approximately 45-60% of kilocalories from fat.[5]

    • Maintain the rats on the HFD for a period of 8-10 weeks to induce a significant increase in body weight and the development of obesity-related metabolic disturbances compared to a control group on a standard chow diet.[7]

  • Selection of Obese Rats: While not always necessary, some protocols involve selecting the animals with the most significant weight gain for the treatment phase to ensure a more homogenous obese cohort.

Compound Administration
  • Formulation: Prepare this compound for oral administration. A common vehicle for suspension is 0.5% carboxymethylcellulose (CMC) in water.

  • Dosage: Based on efficacy studies, dosages of 10 mg/kg and 30 mg/kg of this compound have been shown to be effective.[8]

  • Administration: Administer the compound or vehicle orally (p.o.) once daily using an appropriate gavage needle.

  • Treatment Duration: A treatment period of two months has been demonstrated to be sufficient to observe significant therapeutic effects.[1][2][3][4]

  • Control Groups:

    • Chow + Vehicle: Rats fed a standard chow diet and receiving the vehicle.

    • HFD + Vehicle: Rats fed a high-fat diet and receiving the vehicle.

    • Positive Control (Optional): A group receiving a known anti-obesity agent, such as dapagliflozin (1 mg/kg, p.o.), can be included for comparative analysis.

In-life Measurements
  • Body Weight: Monitor and record the body weight of each animal at least once a week throughout the study.

  • Food Intake: Measure and record food consumption per cage at regular intervals (e.g., twice a week) and calculate the average daily intake per animal.

Terminal Procedures and Sample Collection
  • Fasting: At the end of the treatment period, fast the animals overnight.

  • Anesthesia and Euthanasia: Anesthetize the rats using an appropriate method (e.g., isoflurane inhalation or injectable anesthetic) and collect blood samples via cardiac puncture. Subsequently, euthanize the animals according to approved protocols.

  • Tissue Collection:

    • Dissect and weigh the liver.

    • Collect a portion of the liver and snap-freeze it in liquid nitrogen for subsequent biochemical analysis (e.g., triglyceride measurement).

    • Fix another portion of the liver in 10% neutral buffered formalin for histological analysis (e.g., H&E staining for steatosis).

Biochemical and Histological Analysis
  • Liver Triglycerides: Homogenize the frozen liver tissue and extract lipids using a standard method (e.g., Folch method). Quantify the triglyceride content using a commercially available colorimetric assay kit.

  • Histology: Process the formalin-fixed liver tissue, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess the degree of hepatic steatosis.

Mandatory Visualizations

Signaling Pathway of this compound in Hepatocytes

This compound acts as an agonist for the melatonin receptors MT1 and MT2, which are G-protein coupled receptors. In the liver, activation of these receptors is linked to the regulation of lipid metabolism, contributing to the reduction of hepatic steatosis and triglyceride accumulation.

ACH_000143_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular (Hepatocyte) ACH_000143 This compound MT1_MT2 MT1/MT2 Receptors ACH_000143->MT1_MT2 Binds and Activates G_protein Gi/Gq Proteins MT1_MT2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA SREBP1c ↓ SREBP-1c Activity PKA->SREBP1c Lipogenesis Decreased Lipogenesis (↓ FAS, ACC) SREBP1c->Lipogenesis Triglycerides Reduced Hepatic Triglycerides Lipogenesis->Triglycerides

Caption: Signaling pathway of this compound in hepatocytes.

Experimental Workflow for this compound Efficacy Study

The following diagram outlines the logical flow of an in vivo study to evaluate the efficacy of this compound in a diet-induced obese rat model.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (2 months) cluster_analysis Data Collection and Analysis Acclimatization Acclimatization (Male Sprague-Dawley Rats, 1 week) Diet_Induction Diet-Induced Obesity (High-Fat Diet, 8-10 weeks) Acclimatization->Diet_Induction Grouping Randomization into Treatment Groups Diet_Induction->Grouping Dosing Daily Oral Dosing (Vehicle, this compound, Positive Control) Grouping->Dosing Monitoring In-life Measurements (Body Weight, Food Intake) Dosing->Monitoring Termination Terminal Procedures (Fasting, Euthanasia) Dosing->Termination Monitoring->Dosing Sample_Collection Sample Collection (Blood, Liver) Termination->Sample_Collection Biochemical Biochemical Analysis (Liver Triglycerides) Sample_Collection->Biochemical Histology Histological Analysis (Hepatic Steatosis) Sample_Collection->Histology Data_Analysis Statistical Analysis and Interpretation Biochemical->Data_Analysis Histology->Data_Analysis

Caption: Experimental workflow for this compound efficacy study.

References

Application Notes and Protocols for Oral Administration of ACH-000143 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACH-000143 is a potent and orally active agonist of the melatonin receptors MT1 and MT2, with EC50 values of 0.06 nM and 0.32 nM, respectively.[1] As a melatonin receptor agonist, this compound holds promise for the treatment of metabolic diseases such as obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD).[2][3][4] Studies in diet-induced obese rats have demonstrated that oral administration of this compound can reduce liver triglycerides and steatosis.[4][5][6][7] While comprehensive efficacy data in mouse models are still emerging, its mechanism of action and pharmacokinetic profile in mice suggest its potential for therapeutic intervention in murine models of metabolic disorders.[5]

These application notes provide detailed protocols for the oral administration of this compound to mice, focusing on a diet-induced obesity model, which is relevant to the study of NAFLD and other metabolic dysfunctions. The protocols are based on established methodologies for similar compounds and aim to guide researchers in designing and executing in vivo efficacy studies.

Data Presentation

Table 1: In Vitro Potency of this compound

ReceptorEC50 (nM)
MT10.06
MT20.32

Source: MedChemExpress[1]

Table 2: In Vivo Pharmacokinetics of this compound in CD-1 Mice (Oral Administration, 10 mg/kg)

ParameterValue
Tmax (h)0.25
Cmax (ng/mL)185
AUC (0-t) (ng*h/mL)338
t1/2 (h)1.3
Bioavailability (%)>100

Source: Ferreira Jr, M. A., et al. (2021)[5][8]

Table 3: Representative Efficacy Data of Melatonin (a related MT1/MT2 agonist) in a High-Fat Diet (HFD)-Induced Obese Mouse Model (C57BL/6J)

ParameterControl (HFD)Melatonin (10 mg/kg, p.o.)
Body Weight (g)56.56 ± 0.6239.48 ± 0.74
Liver Weight (g)2.92 ± 0.191.93 ± 0.09
Fasting Plasma Glucose (mmol/L)10.2 ± 1.57.5 ± 1.1
Serum ALT (IU/L)60.80 ± 10.1824.33 ± 11.90
Serum LDL-C (mmol/L)1.57 ± 0.100.24 ± 0.06
Liver SteatosisSevereMild

Note: This data is representative of the effects of melatonin, the endogenous ligand for the same receptors as this compound, and is provided as a guide for expected outcomes. Source: Guan, R., et al. (2016)[1][9][10]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound powder.

  • Prepare the vehicle solution by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Add the this compound powder to a sterile microcentrifuge tube.

  • Add the vehicle solution to the powder to achieve the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, assuming a dosing volume of 0.2 mL).

  • Vortex the mixture thoroughly until the powder is completely dissolved.

  • If necessary, use a sonicator to aid dissolution.

  • The final solution should be clear. Prepare fresh daily.

Protocol 2: Oral Gavage Administration of this compound in a Diet-Induced Obesity Mouse Model

Animal Model:

  • Male C57BL/6J mice, 6-8 weeks old.

  • Induce obesity by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for 12-16 weeks. A control group should be fed a normal chow diet.

Materials:

  • Prepared this compound solution

  • Vehicle solution (for control group)

  • Animal scale

  • 20-gauge, 1.5-inch curved oral gavage needles with a rounded tip

  • 1 mL syringes

Procedure:

  • Animal Handling and Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment. Handle the mice regularly to reduce stress associated with the gavage procedure.

  • Grouping and Dosing Calculation: Randomly assign the HFD-fed mice to a vehicle control group and an this compound treatment group (n=8-10 mice per group). Weigh each mouse accurately before dosing to calculate the precise volume of the solution to be administered. The recommended dose is 10 mg/kg body weight.

  • Restraint: Gently but firmly restrain the mouse by scruffing the neck and back skin to immobilize the head and prevent movement.

  • Gavage Needle Insertion: With the mouse in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If resistance is felt, withdraw the needle and re-attempt.

  • Administration: Once the needle is correctly positioned in the esophagus (the tip should be approximately at the level of the xiphoid process), slowly administer the calculated volume of the this compound solution or vehicle.

  • Post-Administration Monitoring: After administration, gently remove the needle and return the mouse to its cage. Monitor the animal for at least 10-15 minutes for any signs of distress, such as labored breathing or leakage of the substance from the mouth or nose.

  • Dosing Schedule: Administer this compound or vehicle orally once daily for the duration of the study (e.g., 8-12 weeks).

Protocol 3: Efficacy Evaluation in a Diet-Induced Obesity/NAFLD Mouse Model

Endpoints and Measurements:

  • Body Weight: Monitor and record the body weight of each mouse weekly.

  • Food and Water Intake: Measure food and water consumption weekly.

  • Metabolic Assessments:

    • Glucose Tolerance Test (GTT): Perform a GTT at the end of the treatment period. After a 6-hour fast, administer glucose (2 g/kg) orally and measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-administration.

    • Insulin Tolerance Test (ITT): Perform an ITT a few days after the GTT. After a 4-hour fast, administer insulin (0.75 U/kg) intraperitoneally and measure blood glucose at 0, 15, 30, 45, and 60 minutes.

  • Terminal Blood and Tissue Collection: At the end of the study, euthanize the mice.

    • Collect blood via cardiac puncture for analysis of plasma levels of glucose, insulin, triglycerides, total cholesterol, LDL-C, HDL-C, and liver enzymes (ALT, AST).

    • Perfuse the liver with saline, then excise, weigh, and collect samples for histology (fix in 10% formalin) and molecular analysis (snap-freeze in liquid nitrogen).

Histological Analysis:

  • Embed the fixed liver tissue in paraffin and section.

  • Perform Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and hepatocyte ballooning.

  • Perform Oil Red O staining on frozen liver sections to visualize lipid accumulation.

Visualizations

ACH_000143_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound MT1/MT2 Receptors MT1/MT2 Receptors This compound->MT1/MT2 Receptors Binds and Activates G_protein Gi/o MT1/MT2 Receptors->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production of Downstream Effects Regulation of - Glucose Metabolism - Lipid Metabolism - Circadian Rhythms cAMP->Downstream Effects Leads to

This compound Signaling Pathway

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Animal_Acclimatization Acclimatize C57BL/6J Mice (1 week) Diet_Induction High-Fat Diet Induction (12-16 weeks) Animal_Acclimatization->Diet_Induction Grouping Randomize into Groups: - Vehicle Control - this compound (10 mg/kg) Diet_Induction->Grouping Oral_Gavage Daily Oral Gavage (8-12 weeks) Grouping->Oral_Gavage Monitoring Weekly Monitoring: - Body Weight - Food/Water Intake Oral_Gavage->Monitoring Metabolic_Tests Metabolic Tests: - GTT - ITT Oral_Gavage->Metabolic_Tests Euthanasia Euthanasia and Sample Collection Metabolic_Tests->Euthanasia Analysis Analysis: - Plasma Biomarkers - Liver Histology - Gene Expression Euthanasia->Analysis

Experimental Workflow for this compound in Mice

References

Application Notes and Protocols for ACH-000143: A Potent Melatonin Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACH-000143 is a novel, potent, and orally active agonist for the melatonin receptors MT1 and MT2, with EC50 values of 0.06 nM and 0.32 nM, respectively.[1] As a G protein-coupled receptor (GPCR) agonist, this compound modulates downstream signaling pathways upon binding to MT1 and MT2. This document provides detailed application notes on the solubility and vehicle preparation of this compound, along with comprehensive protocols for key in vitro assays to characterize its activity.

Physicochemical Properties and Solubility

Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following tables summarize its key properties and solubility in various solvent systems.

PropertyValue
Molecular Formula C13H16ClN3O3
Molecular Weight 297.74 g/mol
Appearance White to off-white solid
CAS Number 2225836-30-4
In Vitro Solubility

For in vitro experiments, dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.

SolventConcentrationNotes
DMSO ≥ 50 mg/mL (167.93 mM)Ultrasonic treatment may be required to achieve complete dissolution. Use of freshly opened, non-hygroscopic DMSO is crucial as water content can significantly impact solubility.[1]
In Vivo Vehicle Formulations

For in vivo studies, the selection of an appropriate vehicle is essential for ensuring bioavailability and minimizing vehicle-related effects. The following formulations have been successfully used for oral administration of this compound.

Vehicle CompositionAchievable Concentration
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (8.40 mM)
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (8.40 mM)
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (8.40 mM)

Signaling Pathway

This compound exerts its effects by activating the MT1 and MT2 melatonin receptors, which are G protein-coupled receptors (GPCRs). Activation of these receptors initiates a cascade of intracellular signaling events that can vary depending on the cell type and the specific G proteins they are coupled to. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

ACH_000143_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACH_000143 This compound MT1 MT1 Receptor ACH_000143->MT1 Agonist MT2 MT2 Receptor ACH_000143->MT2 Agonist G_protein Gαi/q Protein MT1->G_protein Activates MT2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG PKA ↓ PKA Activity cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Cellular_Response Cellular Response (e.g., modulation of glucose and lipid metabolism) CREB->Cellular_Response Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Ca2->Cellular_Response

Caption: this compound signaling pathway through MT1 and MT2 receptors.

Experimental Protocols

The following are detailed protocols for the preparation of this compound solutions and for conducting key in vitro assays to characterize its melatonin receptor agonist activity.

Protocol 1: Preparation of In Vitro Stock Solutions

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO for use in various in vitro assays.

Materials:

  • This compound powder

  • Anhydrous (newly opened) Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Ultrasonic bath

  • Sterile microcentrifuge tubes

Procedure:

  • Accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 50 mg/mL.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear.[1]

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[1]

Protocol 2: Preparation of In Vivo Vehicle Formulation

This protocol details the preparation of a vehicle formulation suitable for oral administration in animal models.[1]

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile conical tubes

Procedure (for a 1 mL final volume):

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile conical tube, add 400 µL of PEG300.

  • Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 to the mixture and vortex until a homogenous solution is formed.

  • Add 450 µL of saline to the mixture and vortex thoroughly.

  • The final solution should be clear. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]

  • It is recommended to prepare this working solution fresh on the day of use.

In_Vivo_Vehicle_Prep_Workflow start Start prep_stock Prepare this compound Stock in DMSO (25 mg/mL) start->prep_stock add_peg Add 400 µL PEG300 to a sterile tube prep_stock->add_peg add_stock Add 100 µL of This compound stock add_peg->add_stock mix1 Vortex to mix add_stock->mix1 add_tween Add 50 µL Tween-80 mix1->add_tween mix2 Vortex to mix add_tween->mix2 add_saline Add 450 µL Saline mix2->add_saline mix3 Vortex to mix add_saline->mix3 check_solution Check for clarity mix3->check_solution end End check_solution->end Clear dissolution_aid Apply gentle heat and/or sonication check_solution->dissolution_aid Precipitate dissolution_aid->check_solution

References

Application Notes and Protocols for Cell-Based Assays to Determine ACH-000143 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACH-000143 is a potent and orally active agonist of the melatonin receptors MT1 and MT2.[1][2] Melatonin receptors are G protein-coupled receptors (GPCRs) that play a crucial role in regulating circadian rhythms and have emerged as therapeutic targets for metabolic diseases.[2][3] this compound has demonstrated subnanomolar potency at both MT1 and MT2 receptors and has shown efficacy in reducing liver triglycerides and steatosis in preclinical models of diet-induced obesity.[1][2][3][4]

These application notes provide detailed protocols for two key cell-based functional assays to characterize the activity of this compound: a cell impedance-based assay for the MT1 receptor and a cyclic AMP (cAMP) assay for the MT2 receptor. These assays are essential for determining the potency and efficacy of this compound and other potential melatonin receptor modulators.

Signaling Pathways of Melatonin Receptors

The activation of MT1 and MT2 receptors by an agonist like this compound initiates distinct downstream signaling cascades. The MT1 receptor is known to couple to Gαq protein, which activates phospholipase C (PLC), leading to an increase in intracellular calcium levels. This change in intracellular ion concentration alters cell morphology and adhesion, which can be measured in real-time as a change in cellular impedance. Both MT1 and MT2 receptors also couple to Gαi protein, which inhibits adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

Melatonin_Receptor_Signaling cluster_membrane Cell Membrane cluster_MT1 MT1 Receptor cluster_MT2 MT2 Receptor ACH000143 This compound MT1 MT1 ACH000143->MT1 binds MT2 MT2 ACH000143->MT2 binds Gq Gαq MT1->Gq activates PLC PLC Gq->PLC activates Ca_increase ↑ [Ca²⁺]i PLC->Ca_increase leads to Impedance Cell Impedance Change Ca_increase->Impedance results in Gi Gαi MT2->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP_decrease ↓ cAMP AC->cAMP_decrease results in

Figure 1: Signaling pathways of MT1 and MT2 receptors activated by this compound.

Data Presentation

The potency of this compound at the human MT1 and MT2 receptors was determined using the cell-based assays described below. The half-maximal effective concentration (EC50) values were calculated from concentration-response curves using a nonlinear regression analysis with the Hill equation.[1]

CompoundTarget ReceptorAssay TypeCell LineEC50 (nM)
This compound Human MT1Cell ImpedanceCHO0.06
This compound Human MT2cAMP MeasurementCHO0.32
MelatoninHuman MT1Cell ImpedanceCHO0.11
MelatoninHuman MT2cAMP MeasurementCHO0.07
Table 1: In vitro activity of this compound and melatonin at human MT1 and MT2 receptors expressed in CHO cells.[1]

Experimental Protocols

Protocol 1: MT1 Receptor Activity Assessment using Cell Impedance

This protocol describes the measurement of this compound agonist activity at the human MT1 receptor expressed in Chinese Hamster Ovary (CHO) cells using a label-free cell impedance-based assay.

MT1_Impedance_Workflow start Start seed_cells Seed CHO-hMT1 cells in microelectrode plate start->seed_cells incubate_24h Incubate for 24 hours (37°C, 5% CO₂) seed_cells->incubate_24h baseline Measure baseline impedance incubate_24h->baseline add_compound Add serial dilutions of This compound (0.01 nM to 100 µM) baseline->add_compound measure_impedance Monitor impedance changes in real-time add_compound->measure_impedance data_analysis Analyze data: Normalize to baseline, generate dose-response curve measure_impedance->data_analysis calculate_ec50 Calculate EC50 using nonlinear regression data_analysis->calculate_ec50 end End calculate_ec50->end

Figure 2: Experimental workflow for the MT1 cell impedance assay.

Materials:

  • CHO cell line stably expressing human MT1 receptor

  • Cell culture medium (e.g., F-12K Medium with 10% FBS)

  • Microelectrode-integrated cell culture plates

  • Cell impedance measurement system

  • This compound

  • Assay buffer (e.g., HBSS)

Procedure:

  • Cell Seeding:

    • Culture CHO-hMT1 cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed the cells into the wells of a microelectrode-integrated plate at an optimized density to achieve a confluent monolayer within 24 hours.

  • Cell Incubation:

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

  • Baseline Measurement:

    • Prior to adding the compound, place the plate into the cell impedance measurement system and record a stable baseline impedance reading.

  • Compound Addition:

    • Prepare serial dilutions of this compound in assay buffer. The final concentration should range from 0.01 nM to 100 µM.[1]

    • Carefully add the different concentrations of this compound to the wells. Include a vehicle control (assay buffer only).

  • Impedance Measurement:

    • Immediately begin monitoring the cell impedance in real-time. The duration of monitoring will depend on the kinetics of the receptor response, typically ranging from 30 minutes to a few hours.

  • Data Analysis:

    • Normalize the impedance data to the baseline reading for each well.

    • Plot the normalized impedance change against the logarithm of the this compound concentration to generate a dose-response curve.

    • Fit the curve using a four-parameter logistic equation (nonlinear regression) to determine the EC50 value.

Protocol 2: MT2 Receptor Activity Assessment using cAMP Measurement

This protocol outlines the procedure for quantifying the agonist activity of this compound at the human MT2 receptor expressed in CHO cells by measuring changes in intracellular cAMP levels.

MT2_cAMP_Workflow start Start seed_cells Seed CHO-hMT2 cells in a 384-well plate start->seed_cells incubate_24h Incubate for 24 hours (37°C, 5% CO₂) seed_cells->incubate_24h pre_treatment Pre-treat with phosphodiesterase inhibitor (e.g., IBMX) incubate_24h->pre_treatment add_forskolin_compound Add Forskolin and serial dilutions of this compound pre_treatment->add_forskolin_compound incubate_30min Incubate for 30 minutes add_forskolin_compound->incubate_30min lyse_cells Lyse cells incubate_30min->lyse_cells measure_cAMP Measure cAMP levels using a competitive immunoassay (e.g., HTRF) lyse_cells->measure_cAMP data_analysis Analyze data: Generate dose-response curve measure_cAMP->data_analysis calculate_ec50 Calculate EC50 using nonlinear regression data_analysis->calculate_ec50 end End calculate_ec50->end

Figure 3: Experimental workflow for the MT2 cAMP assay.

Materials:

  • CHO cell line stably expressing human MT2 receptor

  • Cell culture medium (e.g., F-12K Medium with 10% FBS)

  • 384-well cell culture plates

  • This compound

  • Forskolin

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or fluorescence-based)

  • Cell lysis buffer

Procedure:

  • Cell Seeding:

    • Culture CHO-hMT2 cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed the cells into a 384-well plate at an optimized density and incubate for 24 hours at 37°C with 5% CO2.

  • Compound and Forskolin Preparation:

    • Prepare serial dilutions of this compound in an appropriate assay buffer containing a PDE inhibitor like IBMX. The final concentration of this compound should range from 0.01 nM to 100 µM.[1]

    • Prepare a solution of forskolin in the same assay buffer. The final concentration of forskolin should be optimized to induce a submaximal stimulation of adenylyl cyclase.

  • Cell Treatment:

    • Remove the culture medium from the cells.

    • Add the this compound dilutions and the forskolin solution to the respective wells. Include controls with forskolin alone (to measure maximal cAMP production) and vehicle control.

  • Incubation:

    • Incubate the plate at 37°C for a defined period, typically 30 minutes, to allow for the modulation of cAMP levels.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP concentration using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or a competitive immunoassay.

  • Data Analysis:

    • Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the resulting dose-response curve using a four-parameter logistic equation to determine the EC50 value.

Conclusion

The provided application notes and protocols offer a robust framework for the in vitro characterization of this compound and other melatonin receptor agonists. The cell impedance and cAMP assays are reliable methods for determining the potency and functional activity of compounds targeting the MT1 and MT2 receptors, respectively. These assays are critical tools in the drug discovery and development process for novel therapeutics targeting the melatonergic system.

References

Application Notes and Protocols: Measuring the Effects of ACH-000143 on Glucose Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACH-000143 is a novel, potent, and peripherally preferred agonist for the MT1 and MT2 melatonin receptors.[1][2] Melatonin, a hormone primarily known for regulating circadian rhythms, has been increasingly implicated in the control of glucose homeostasis.[1] Altered melatonin signaling is associated with increased fasting plasma glucose and a higher risk of type 2 diabetes.[1] The activation of melatonin receptors, which are G protein-coupled receptors (GPCRs), can influence insulin secretion and sensitivity.[1][3] Specifically, melatonin receptor activation is known to inhibit adenylyl cyclase through the Gαi subunit, leading to a decrease in intracellular cAMP levels.[4][5] This modulation of key signaling pathways suggests that compounds targeting melatonin receptors, such as this compound, may have significant effects on glucose metabolism.

These application notes provide detailed protocols to investigate the effects of this compound on glucose uptake, insulin signaling, and GLUT4 translocation in vitro. The methodologies described herein are designed to be conducted in relevant cell models, such as 3T3-L1 adipocytes, which are instrumental for studying adipogenesis and insulin responsiveness.[1][6][7]

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from the described experiments.

Table 1: Effect of this compound on Glucose Uptake in 3T3-L1 Adipocytes

Treatment GroupConcentration2-NBDG Fluorescence (Mean ± SD)Fold Change vs. Vehicle Control
Vehicle Control-1.0
Insulin (Positive Control)100 nM
This compound1 nM
This compound10 nM
This compound100 nM
This compound + Insulin100 nM + 100 nM

Table 2: Western Blot Analysis of Insulin Signaling Proteins

Treatment GroupConcentrationp-Akt (Ser473) / Total Akt (Ratio)p-IRS1 (Tyr612) / Total IRS1 (Ratio)
Vehicle Control-1.01.0
Insulin (Positive Control)100 nM
This compound100 nM
This compound + Insulin100 nM + 100 nM

Table 3: Quantification of GLUT4 Translocation to the Plasma Membrane

Treatment GroupConcentrationGLUT4 Cell Surface Expression (MFI)Fold Change vs. Vehicle Control
Vehicle Control-1.0
Insulin (Positive Control)100 nM
This compound100 nM
This compound + Insulin100 nM + 100 nM

MFI: Mean Fluorescence Intensity

Signaling Pathways and Experimental Workflow

Melatonin_Insulin_Signaling cluster_0 Melatonin Signaling cluster_1 Insulin Signaling ACH000143 This compound MT1_MT2 MT1/MT2 Receptors ACH000143->MT1_MT2 Gi Gαi MT1_MT2->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA IRS1 IRS-1 PKA->IRS1 Potential Crosstalk (Ser/Thr Phosphorylation) Insulin Insulin IR Insulin Receptor Insulin->IR IR->IRS1 Tyr Phosphorylation PI3K PI3K IRS1->PI3K AKT Akt PI3K->AKT PIP2 to PIP3 GLUT4_vesicle GLUT4 Vesicle AKT->GLUT4_vesicle Translocation GLUT4_pm GLUT4 at Plasma Membrane GLUT4_vesicle->GLUT4_pm Glucose_uptake Glucose Uptake GLUT4_pm->Glucose_uptake

Melatonin and Insulin Signaling Pathways.

Experimental_Workflow cluster_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Preadipocytes 1. Culture 3T3-L1 Preadipocytes Differentiation 2. Induce Differentiation (MDI Medium) Preadipocytes->Differentiation MatureAdipocytes 3. Mature Adipocytes (Day 8-10) Differentiation->MatureAdipocytes SerumStarve 4. Serum Starvation MatureAdipocytes->SerumStarve Treatment 5. Treat with this compound +/- Insulin SerumStarve->Treatment GlucoseUptake Glucose Uptake Assay (2-NBDG) Treatment->GlucoseUptake WesternBlot Western Blot (p-Akt, p-IRS1) Treatment->WesternBlot GLUT4Translocation GLUT4 Translocation Assay (Immunofluorescence) Treatment->GLUT4Translocation Fluorometry Fluorometry GlucoseUptake->Fluorometry Imaging Microscopy/Imaging WesternBlot->Imaging GLUT4Translocation->Imaging Quantification Quantification & Comparison Fluorometry->Quantification Imaging->Quantification

Experimental workflow for assessing this compound effects.

Experimental Protocols

3T3-L1 Preadipocyte Culture and Differentiation

This protocol is adapted from established methods for differentiating 3T3-L1 cells into adipocytes.[1][2][6][7]

Materials and Reagents:

  • 3T3-L1 preadipocytes

  • DMEM (high glucose) with L-glutamine

  • Bovine Calf Serum (BCS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Dexamethasone

  • Insulin (bovine)

  • Phosphate Buffered Saline (PBS)

Protocol:

  • Preadipocyte Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin at 37°C in a 10% CO2 incubator. Do not allow cells to exceed 70% confluency during passaging.[2]

  • Initiation of Differentiation (Day 0): Seed cells in the desired culture plates (e.g., 24-well or 6-well plates) and grow to 100% confluency. Two days post-confluency, replace the medium with Differentiation Medium A (DMEM, 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, and 1 µg/mL Insulin).[2]

  • Insulin Treatment (Day 2): After 48 hours, remove the Differentiation Medium A and replace it with Differentiation Medium B (DMEM, 10% FBS, 1% Penicillin-Streptomycin, and 1 µg/mL Insulin).

  • Maturation (Day 4 onwards): After another 48 hours, replace the medium with maintenance medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin). Change the maintenance medium every 2 days.

  • Experimental Readiness: Mature adipocytes, characterized by the accumulation of lipid droplets, are typically ready for experiments between days 8 and 12 of differentiation.

Glucose Uptake Assay (2-NBDG)

This assay measures the uptake of a fluorescent glucose analog, 2-NBDG, into adipocytes.[8][9][10]

Materials and Reagents:

  • Differentiated 3T3-L1 adipocytes in a 24-well plate

  • Krebs-Ringer Phosphate HEPES (KRPH) buffer

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • This compound

  • Insulin (positive control)

  • Phloretin (inhibitor control)

  • Ice-cold PBS

Protocol:

  • Cell Starvation: Gently wash mature adipocytes twice with warm PBS. Then, incubate the cells in serum-free DMEM for 2-4 hours at 37°C.

  • Pre-incubation: Wash the cells with KRPH buffer and incubate for 30 minutes in KRPH buffer at 37°C.

  • Treatment: Remove the KRPH buffer and add fresh KRPH buffer containing various concentrations of this compound, vehicle control, or 100 nM insulin. Incubate for 30 minutes at 37°C.

  • 2-NBDG Incubation: Add 2-NBDG to each well to a final concentration of 80 µM and incubate for an additional 30 minutes at 37°C.[8]

  • Termination of Uptake: Stop the assay by washing the cells three times with ice-cold PBS.

  • Measurement: Add PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[8]

Western Blot for Insulin Signaling Proteins

This protocol details the detection of phosphorylated Akt and IRS-1, key markers of insulin signaling pathway activation.[11][12][13]

Materials and Reagents:

  • Differentiated 3T3-L1 adipocytes in a 6-well plate

  • This compound and Insulin

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-IRS1 (Tyr612), anti-total-IRS1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment and Lysis: Treat mature adipocytes as described in the glucose uptake assay. After treatment, wash cells with ice-cold PBS and lyse them directly in the wells with ice-cold RIPA buffer.

  • Protein Quantification: Scrape the cell lysates, collect them, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each sample.

GLUT4 Translocation Assay by Immunofluorescence

This assay visualizes the movement of the glucose transporter GLUT4 to the plasma membrane upon stimulation.[14][15][16]

Materials and Reagents:

  • Differentiated 3T3-L1 adipocytes on glass coverslips

  • This compound and Insulin

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibody (anti-GLUT4)

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

Protocol:

  • Cell Treatment: Treat mature adipocytes grown on coverslips as described in previous protocols.

  • Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization and Blocking: Wash the cells with PBS, then permeabilize with permeabilization buffer for 10 minutes. Block non-specific binding sites with blocking buffer for 1 hour.

  • Antibody Incubation:

    • Incubate the cells with the primary anti-GLUT4 antibody overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Staining and Mounting: Wash the cells with PBS and stain the nuclei with DAPI for 5 minutes. Wash again and mount the coverslips onto microscope slides using mounting medium.

  • Imaging and Analysis: Visualize the cells using a confocal or fluorescence microscope. Quantify the GLUT4 translocation by measuring the fluorescence intensity at the plasma membrane relative to the cytoplasm.

References

Application Notes and Protocols for ACH-000143 in Peripheral Melatonin Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ACH-000143, a potent and peripherally preferred melatonin receptor agonist, in studies investigating peripheral melatonin signaling. The information is curated for researchers in metabolic diseases, obesity, diabetes, and nonalcoholic steatohepatitis.

Introduction

This compound is a novel benzimidazole derivative that acts as a potent agonist for the melatonin receptors MT1 and MT2.[1][2][3] It displays high oral bioavailability in rodents and has a peripherally preferred exposure, making it an excellent tool for investigating the roles of peripheral melatonin signaling in various physiological and pathological processes.[1][3][4] The modulation of melatonin signaling in peripheral tissues is a promising therapeutic strategy for metabolic diseases.[1][2][3]

Mechanism of Action

Melatonin's physiological effects are primarily mediated through two high-affinity G protein-coupled receptors (GPCRs), MT1 and MT2.[2][5] this compound activates both of these receptors, initiating downstream signaling cascades that influence circadian rhythms, glucose metabolism, and lipid metabolism.[2][5] Genetic variations in melatonin receptors have been linked to an increased risk of type 2 diabetes, highlighting the importance of this signaling pathway in metabolic regulation.[2]

cluster_cell Peripheral Cell (e.g., Hepatocyte) ACH000143 This compound MT1 MT1 Receptor ACH000143->MT1 Agonist Binding MT2 MT2 Receptor ACH000143->MT2 Agonist Binding G_protein G-protein MT1->G_protein Activation MT2->G_protein Activation Downstream Downstream Signaling (e.g., ↓cAMP, ↑PKC) G_protein->Downstream Signal Transduction Physiological Physiological Response (e.g., ↓Glucose, ↓Lipids) Downstream->Physiological

Caption: this compound signaling pathway.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound at Melatonin Receptors [6]

ReceptorAssay TypeParameterValue (nM)
Human MT1Functional Agonist AssayEC₅₀0.06
Human MT2Functional Agonist AssayEC₅₀0.32

Table 2: In Vivo Effects of this compound in a Diet-Induced Obese (DIO) Rat Model [5][6]

ParameterDosage (mg/kg, p.o.)DurationResult
Plasma Glucose102 months-16.4% (p < 0.05)
Plasma Glucose302 months-16.9% (p < 0.01)
Body Weight Gain10 and 302 monthsSignificant reduction
Liver TriglyceridesNot specified2 monthsReduction
Hepatic SteatosisNot specified2 monthsReduction

Experimental Protocols

In Vitro Melatonin Receptor Functional Assay

This protocol is based on methods used to determine the agonist potency of compounds at the MT1 and MT2 receptors.[2]

Objective: To determine the EC₅₀ value of this compound at human MT1 and MT2 receptors.

Materials:

  • CHO cells stably expressing human MT1 or MT2 receptors.

  • This compound

  • Assay buffer

  • A suitable detection system to measure downstream signaling (e.g., cAMP assay kit).

  • Multi-well plates (e.g., 96-well)

Procedure:

  • Cell Culture: Culture the recombinant CHO cells under appropriate conditions to ensure optimal receptor expression.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations to be tested.

  • Cell Plating: Seed the cells into multi-well plates at a predetermined density and allow them to adhere overnight.

  • Assay: a. Remove the culture medium and wash the cells with assay buffer. b. Add the different concentrations of this compound to the wells. Include a vehicle control. c. Incubate for a specific time at a controlled temperature to allow for receptor activation and downstream signaling.

  • Detection: Lyse the cells and measure the downstream signaling molecule (e.g., cAMP levels) according to the manufacturer's instructions of the detection kit.

  • Data Analysis: Plot the response (e.g., % inhibition of forskolin-stimulated cAMP) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

start Start cell_culture Culture MT1/MT2 Expressing Cells start->cell_culture prepare_compound Prepare this compound Serial Dilutions cell_culture->prepare_compound plate_cells Plate Cells in Multi-well Plates prepare_compound->plate_cells add_compound Add Compound and Incubate plate_cells->add_compound measure_signal Measure Downstream Signal (e.g., cAMP) add_compound->measure_signal analyze_data Analyze Data (EC50 determination) measure_signal->analyze_data end End analyze_data->end

Caption: In vitro functional assay workflow.

In Vivo Study in a Diet-Induced Obese (DIO) Rat Model

This protocol is designed to evaluate the effects of this compound on metabolic parameters in a preclinical model of obesity and related metabolic dysfunction.[1][3][6]

Objective: To assess the in vivo efficacy of this compound in reducing body weight gain, improving glycemic control, and reducing hepatic steatosis in high-fat diet-fed rats.

Animal Model:

  • Species: Sprague-Dawley or Wistar rats

  • Sex: Male

  • Diet: High-fat diet (HFD) to induce obesity.

Materials:

  • This compound

  • Vehicle for oral administration (see formulation protocol below)

  • Standard laboratory equipment for animal housing, handling, and measurements.

Procedure:

  • Induction of Obesity: Feed rats a high-fat diet for a specified period to induce a DIO phenotype.

  • Grouping and Acclimation: Randomly assign the DIO rats to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose). Allow for a period of acclimation.

  • Drug Administration: Administer this compound or vehicle orally once daily for the duration of the study (e.g., two months).[6]

  • Monitoring:

    • Measure body weight and food intake regularly (e.g., weekly).

    • Collect blood samples at specified time points to measure plasma glucose and other relevant biomarkers.

  • Terminal Procedures: At the end of the study, euthanize the animals and collect tissues (e.g., liver) for further analysis (e.g., triglyceride content, histology for steatosis).

  • Data Analysis: Analyze the collected data using appropriate statistical methods to determine the significance of the observed effects.

Formulation for In Vivo Oral Administration: [6] A recommended vehicle for preparing this compound for oral gavage is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6] Prepare fresh on the day of use. If precipitation occurs, warming and/or sonication can be used to aid dissolution.[6]

start Start induce_obesity Induce Obesity (High-Fat Diet) start->induce_obesity group_animals Group and Acclimate Animals induce_obesity->group_animals administer_drug Daily Oral Administration (this compound or Vehicle) group_animals->administer_drug monitor Monitor Body Weight, Food Intake, Blood Glucose administer_drug->monitor terminal Terminal Procedures (Tissue Collection) monitor->terminal End of Study analyze Data Analysis terminal->analyze end End analyze->end

Caption: In vivo DIO rat study workflow.

Safety and Selectivity

Early toxicological assessments of this compound have shown that it is devoid of hERG binding, genotoxicity, and behavioral alterations at doses up to 100 mg/kg p.o. in rats.[1][3][7] It has also demonstrated excellent selectivity in a broad panel of targets.[1][3]

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of peripheral melatonin receptor signaling in health and disease. Its potent agonist activity, oral bioavailability, and peripherally preferred distribution make it particularly suitable for in vivo studies targeting metabolic disorders. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments using this compound.

References

Application Notes and Protocols for Long-Term Studies of ACH-000143

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

For Research Use Only

Introduction

ACH-000143 is a potent and orally active agonist for the melatonin receptors MT1 and MT2, with EC50 values of 0.06 nM and 0.32 nM, respectively[1]. As a G protein-coupled receptor (GPCR) agonist, it modulates signaling pathways involved in regulating circadian rhythms, metabolism, and cellular proliferation[2][3]. Initial short-term studies have demonstrated its potential in metabolic diseases, showing a reduction in liver triglycerides and steatosis in a diet-induced obese rat model[1][4]. Furthermore, preliminary toxicology assessments indicated that this compound is devoid of hERG binding, genotoxicity, and behavioral alterations at doses up to 100 mg/kg orally[3][4].

These application notes provide a comprehensive framework for conducting long-term preclinical studies to further evaluate the safety and efficacy of this compound. The provided protocols are based on international regulatory guidelines and established scientific methodologies.

Signaling Pathway of this compound

This compound exerts its effects by activating the MT1 and MT2 melatonin receptors, which are G protein-coupled receptors. The primary signaling cascade involves the inhibition of adenylyl cyclase via the Gαi subunit, leading to decreased intracellular cyclic AMP (cAMP) levels. This in turn reduces the activity of Protein Kinase A (PKA) and the phosphorylation of the cAMP-responsive element-binding protein (CREB)[5][6]. Additionally, the βγ subunits of the G-protein can activate other downstream effectors, including phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately modulating intracellular calcium levels and Protein Kinase C (PKC) activity[6][7].

ACH_000143_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus ACH000143 This compound MT1R MT1 Receptor ACH000143->MT1R MT2R MT2 Receptor ACH000143->MT2R G_protein G-protein (αi, βγ) MT1R->G_protein activates MT2R->G_protein AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C (PLC) G_protein->PLC activates cAMP cAMP AC->cAMP IP3_DAG IP3 & DAG PLC->IP3_DAG PKA Protein Kinase A (PKA) cAMP->PKA inhibits CREB CREB Phosphorylation PKA->CREB inhibits Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC activates Gene_expression Gene Expression (Metabolic & Circadian Regulation) Ca_PKC->Gene_expression modulates CREB->Gene_expression

Caption: Signaling pathway of this compound via MT1/MT2 receptors.

Long-Term Experimental Design Workflow

A phased approach is recommended for the long-term evaluation of this compound, starting with chronic toxicity studies, followed by carcinogenicity and reproductive toxicity studies as indicated by regulatory guidelines.

Long_Term_Study_Workflow start Start: this compound (Lead Compound) chronic_tox Chronic Toxicity Studies (e.g., OECD 452) start->chronic_tox genotox In Vivo Genotoxicity (Micronucleus, Comet Assay) start->genotox decision1 Genotoxicity or Carcinogenicity Concern? chronic_tox->decision1 genotox->decision1 carcinogenicity Carcinogenicity Studies (ICH S1A/S1B) decision2 Intended for use in women of childbearing potential? carcinogenicity->decision2 repro_tox Reproductive Toxicity Studies (ICH S5 R3) end Comprehensive Safety Profile repro_tox->end decision1->carcinogenicity Yes no_carc No Carcinogenicity Studies Needed decision1->no_carc No decision2->repro_tox Yes no_repro No Reproductive Toxicity Studies Needed decision2->no_repro No no_carc->decision2 no_repro->end

References

Troubleshooting & Optimization

ACH-000143 not showing expected results in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected in vivo results with ACH-000143, a potent and orally active melatonin receptor (MT1/MT2) agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected in vivo effects?

A1: this compound is a potent and orally active agonist of the melatonin receptors MT1 and MT2.[1][2] In preclinical studies using high-fat diet-fed rats, two-month oral administration of this compound has been shown to reduce body weight gain, liver triglycerides, and hepatic steatosis.[3][4][5][6] It has also been observed to significantly reduce plasma glucose levels.[1][2]

Q2: I am not observing the reported reduction in body weight or improvement in metabolic parameters. What are the common reasons for this discrepancy?

A2: Several factors could contribute to a lack of efficacy in your in vivo study. These can be broadly categorized into issues with the compound itself, the experimental protocol, or the animal model. This guide will walk you through troubleshooting steps for each of these categories.

Q3: What are the recommended in vivo study parameters for this compound?

A3: Published studies provide a starting point for experimental design. Key parameters from a successful study are summarized in the table below.

ParameterDetailsReference
Animal Model High-fat diet-induced obese rats[3][4]
Dosage 10 and 30 mg/kg[1][2]
Administration Route Oral (p.o.), once daily[1][3]
Study Duration Two months[3][5]
Vehicle 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]

Q4: Are there any known toxicity or off-target effects of this compound?

A4: Preclinical studies have shown that this compound is devoid of hERG binding, genotoxicity, and behavioral alterations at doses up to 100 mg/kg administered orally.[2][3][5]

Troubleshooting Guides

Issue 1: Suboptimal Compound Formulation and Administration

If this compound is not showing the expected in vivo effects, the first area to investigate is the compound's formulation, stability, and administration.

Troubleshooting Steps:

  • Verify Compound Identity and Purity: Ensure the this compound you are using is of high purity and its identity has been confirmed. Impurities can interfere with its activity.

  • Assess Solubility and Stability: this compound may precipitate out of solution if not formulated correctly.

    • Solubility Check: Visually inspect your dosing solution for any precipitation. If precipitation is observed, sonication or gentle heating may be required to redissolve the compound.[1]

    • Formulation Optimization: Consider using alternative, published vehicle formulations if you suspect poor solubility is an issue.[1]

    • Stability: Ensure the formulated compound is stable under your storage and handling conditions. Degradation of the compound will lead to a lower effective dose being administered.

  • Confirm Accurate Dosing:

    • Dose Calculation: Double-check all dose calculations, including conversions from stock solutions.

    • Administration Technique: Ensure proper oral gavage technique to guarantee the full dose is administered to the animal.

Issue 2: Experimental Design and Animal Model Considerations

The design of your in vivo experiment and the choice of animal model are critical for observing the expected effects of this compound.

Troubleshooting Steps:

  • Animal Model Selection: The reported effects of this compound on metabolic parameters were observed in a diet-induced obesity model.[3][4] The metabolic state of the animals is crucial for observing the compound's effects.

    • Disease Induction: Confirm that your high-fat diet protocol has successfully induced the desired metabolic phenotype (e.g., significant weight gain, hyperglycemia, insulin resistance) before starting treatment with this compound.

    • Strain Differences: Be aware that different rodent strains can have varying responses to diet-induced obesity and pharmacological interventions.

  • Acclimatization and Stress: Ensure animals are properly acclimatized to the facility and handling procedures. High levels of stress can impact metabolic parameters and potentially mask the effects of the compound.

  • Study Duration: The published positive results for this compound were observed after a two-month treatment period.[3][5] Shorter studies may not be sufficient to observe significant changes in body weight and liver metabolism.

  • Inclusion of Controls: Always include appropriate control groups:

    • Vehicle Control: To assess the effect of the vehicle alone.

    • Positive Control: A compound with a known effect on the target pathway can help validate the experimental model.

Issue 3: Pharmacokinetic and Pharmacodynamic (PK/PD) Mismatch

A lack of in vivo efficacy can often be attributed to a disconnect between the concentration of the drug in the body and its effect on the target.

Troubleshooting Steps:

  • Assess Compound Exposure: If possible, conduct a pilot pharmacokinetic (PK) study to measure the concentration of this compound in the plasma of your animals after dosing. This will confirm if the compound is being absorbed and reaching systemic circulation at sufficient levels.

  • Target Engagement: In the absence of direct PK data, consider measuring a downstream biomarker of melatonin receptor activation to confirm target engagement in your animals.

  • Metabolism and Clearance: Be aware that species-specific differences in drug metabolism can lead to faster clearance of the compound in your animal model than in the one used in published studies. This would result in a lower overall exposure.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Administration

This protocol is based on a published formulation for this compound.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound.

  • Prepare the vehicle by mixing the solvents in the following proportions: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Add the this compound powder to a small amount of DMSO and vortex to dissolve.

  • Add the remaining solvents (PEG300, Tween-80, and Saline) to the DMSO/compound mixture in a stepwise manner, vortexing between each addition.

  • If precipitation occurs, use gentle heating and/or sonication to aid dissolution.

  • The final solution should be clear.

Visualizations

G cluster_pathway Melatonin Receptor Signaling Pathway This compound This compound MT1/MT2 Receptors MT1/MT2 Receptors This compound->MT1/MT2 Receptors Binds and Activates G-protein signaling G-protein signaling MT1/MT2 Receptors->G-protein signaling Downstream Effects Downstream Effects G-protein signaling->Downstream Effects Metabolic Regulation Metabolic Regulation Downstream Effects->Metabolic Regulation

Caption: Simplified signaling pathway of this compound.

G cluster_workflow In Vivo Troubleshooting Workflow start Unexpected In Vivo Results compound_check Check Compound Formulation and Administration start->compound_check design_check Review Experimental Design and Animal Model start->design_check pkpd_check Investigate PK/PD Parameters start->pkpd_check solution1 Optimize Formulation & Dosing compound_check->solution1 solution2 Refine Protocol & Model design_check->solution2 solution3 Conduct PK/PD Pilot Study pkpd_check->solution3 end Expected In Vivo Outcome solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for unexpected in vivo results.

References

Technical Support Center: ACH-000143 Bioavailability in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ACH-000143 in rodent models. All data and protocols are derived from the primary literature describing the discovery and characterization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of this compound in rodents?

A1: Published literature reports that this compound (also referred to as compound 10b) has high oral bioavailability in both mice and rats.[1][2][3][4][5] Specifically, the oral bioavailability (F%) has been determined to be 153% in Wistar Han rats and over 100% in CD-1 mice, suggesting excellent absorption.[4][5] Saturation of metabolic pathways may contribute to bioavailability values exceeding 100%.[4]

Q2: My in-house experiments show low or variable bioavailability for this compound. What are the potential causes?

A2: If you are observing lower than expected bioavailability, several factors could be at play. Please review the troubleshooting guide below for a systematic approach to identifying the issue. Common areas to investigate include formulation, animal handling and stress, and analytical methodology.

Q3: What is the mechanism of action for this compound?

A3: this compound is a potent and orally active agonist of the melatonin receptors MT1 and MT2.[1][2][3][4] These are G protein-coupled receptors (GPCRs) that are involved in regulating circadian rhythms and have been implicated in metabolic processes.[4]

Troubleshooting Guide: Low Bioavailability of this compound

This guide is designed to help you troubleshoot potential issues if you are observing unexpectedly low oral bioavailability of this compound in your rodent experiments.

Formulation and Administration
Potential Issue Troubleshooting Steps
Poor Solubility in Vehicle This compound is a lipophilic compound. Ensure you are using an appropriate vehicle to maintain its solubility. The vehicle used in the original publication was a solution of 5% N,N-dimethylacetamide (DMA), 10% Solutol® HS 15, and 85% saline. Prepare this vehicle fresh and confirm the compound is fully dissolved before administration. Visually inspect for any precipitation.
Incorrect Vehicle Preparation The order of addition and mixing of vehicle components can be critical. Follow the exact procedure for vehicle preparation as outlined in the experimental protocols section.
Inaccurate Dosing Calibrate all pipettes and syringes used for dosing. Ensure accurate calculation of the dose volume based on the most recent body weight of each animal.
Gavage Technique Improper oral gavage technique can lead to stress, esophageal or stomach injury, or accidental administration into the lungs, all of which can affect absorption. Ensure personnel are properly trained and use appropriate gavage needle sizes for the animal's weight. Minimize animal stress during the procedure.
Animal-Related Factors
Potential Issue Troubleshooting Steps
Animal Strain The original pharmacokinetic studies were conducted in Wistar Han rats and CD-1 mice.[5] Different strains of rats or mice may exhibit variations in drug absorption and metabolism.
Fasting Status The presence of food in the stomach can significantly alter drug absorption. The original studies utilized a fasted state. Standardize the fasting period for all animals in your study (typically 4-6 hours for rodents).
Animal Health and Stress Underlying health issues or high levels of stress can impact gastrointestinal function and drug metabolism. Ensure animals are healthy, properly acclimated, and handled gently.
Analytical Methodology
Potential Issue Troubleshooting Steps
Sample Collection and Processing Use appropriate anticoagulants for blood collection (e.g., EDTA). Process plasma samples promptly and store them at the recommended temperature (-80°C) to prevent degradation of the analyte.
LC-MS/MS Method Validate your analytical method for linearity, accuracy, precision, and sensitivity in the matrix being used (e.g., rat or mouse plasma). Check for matrix effects that could suppress the signal of this compound.
Standard Curve and Quality Controls Prepare fresh standard curves and quality control samples for each analytical run. Ensure they are within acceptable limits of accuracy and precision.

Quantitative Data Summary

The following tables summarize the in vivo pharmacokinetic parameters of this compound (compound 10b) in Wistar Han rats and CD-1 mice.

Table 1: Pharmacokinetic Parameters of this compound in Wistar Han Rats

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
CL (mL/min/kg) 25.5 ± 0.8-
Vss (L/kg) 0.33 ± 0.03-
t½ (h) 0.19 ± 0.030.74 ± 0.08
C₀ (ng/mL) 2659 ± 245-
Cmax (ng/mL) -8915 ± 838
AUC₀₋ᵢₙf (ng*h/mL) -9999 ± 1289
F (%) -153 ± 19.7
Data are presented as mean ± SEM (n=2 animals per group).[5]

Table 2: Pharmacokinetic Parameters of this compound in CD-1 Mice

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
CL (mL/min/kg) 48.7 ± 1.5-
Vss (L/kg) 0.94 ± 0.03-
t½ (h) 0.35 ± 0.020.70 ± 0.02
C₀ (ng/mL) 920 ± 42-
Cmax (ng/mL) -6490 ± 728
AUC₀₋ᵢₙf (ng*h/mL) -7918 ± 59
F (%) ->100
Data are presented as mean ± SEM (n=2 animals per group).[5]

Experimental Protocols

Formulation Preparation

A vehicle suitable for the administration of this compound in rodents can be prepared as a solution of 5% N,N-dimethylacetamide (DMA), 10% Solutol® HS 15, and 85% saline.

Materials:

  • This compound

  • N,N-dimethylacetamide (DMA)

  • Solutol® HS 15 (Kolliphor® HS 15)

  • 0.9% Sodium Chloride Injection, USP (Saline)

Procedure:

  • Weigh the required amount of this compound.

  • In a clean glass vial, add the required volume of DMA (5% of the final volume).

  • Add the this compound to the DMA and vortex until fully dissolved.

  • Add the required volume of Solutol® HS 15 (10% of the final volume) and mix thoroughly.

  • Add the saline (85% of the final volume) to the mixture and mix until a clear solution is obtained.

  • Protect the final formulation from light.

In Vivo Pharmacokinetic Study in Rodents

Animal Models:

  • Male CD-1 mice or Wistar Han rats.[5]

  • Animals should be acclimated for at least one week before the experiment.

Dosing:

  • Intravenous (IV): Administer a 1 mg/kg dose of this compound via the tail vein.

  • Oral (PO): Administer a 10 mg/kg dose of this compound via oral gavage.

  • Animals should be fasted for at least 4 hours prior to dosing.

Blood Sampling:

  • Collect blood samples (approximately 100-200 µL) at predetermined time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Collect blood into tubes containing an appropriate anticoagulant (e.g., K₂EDTA).

  • Centrifuge the blood samples to separate the plasma.

  • Store plasma samples at -80°C until analysis.

Bioanalysis:

  • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

Visualizations

ACH_000143_Signaling_Pathway cluster_cell Target Cell cluster_membrane Cell Membrane ACH_000143 This compound MT1_MT2 MT1/MT2 Receptors (GPCR) ACH_000143->MT1_MT2 Agonist Binding G_protein Gi/Go Protein MT1_MT2->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Physiological_Effects Physiological Effects (e.g., Circadian Rhythm Regulation, Metabolic Changes) cAMP->Physiological_Effects

Caption: Signaling pathway of this compound as a melatonin receptor agonist.

Experimental_Workflow_PK_Study cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling & Analysis cluster_data Data Interpretation Formulation Formulate this compound (5% DMA, 10% Solutol, 85% Saline) Dosing Administer this compound (IV or PO) Formulation->Dosing Animal_Prep Acclimate and Fast Rodents Animal_Prep->Dosing Blood_Collection Collect Blood Samples (Time Course) Dosing->Blood_Collection Plasma_Separation Separate Plasma Blood_Collection->Plasma_Separation LC_MS_Analysis LC-MS/MS Analysis Plasma_Separation->LC_MS_Analysis PK_Analysis Calculate PK Parameters (Cmax, AUC, t½, F%) LC_MS_Analysis->PK_Analysis

Caption: Workflow for a rodent pharmacokinetic study of this compound.

Troubleshooting_Logic cluster_formulation Formulation Check cluster_animal Animal Factors cluster_analytical Analytical Method Start Low Bioavailability Observed Vehicle Vehicle Composition & Preparation Start->Vehicle Strain Rodent Strain Start->Strain Sample_Handling Sample Collection & Storage Start->Sample_Handling Solubility Visual Inspection for Precipitation Vehicle->Solubility Dosing_Accuracy Dose Calculation & Gavage Technique Solubility->Dosing_Accuracy Resolved Bioavailability Issue Resolved Dosing_Accuracy->Resolved Fasting Fasting Protocol Strain->Fasting Health Animal Health & Stress Fasting->Health Health->Resolved LC_MS LC-MS/MS Method Validation Sample_Handling->LC_MS Standards Standards & QCs LC_MS->Standards Standards->Resolved

Caption: Troubleshooting logic for low bioavailability of this compound.

References

ACH-000143 off-target effects to consider

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of ACH-000143. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound?

Based on extensive preclinical profiling, this compound has demonstrated an exceptionally clean off-target profile. In a broad screening panel of 80 G protein-coupled receptors (GPCRs) and ion channels, this compound showed no significant binding affinity or enzyme inhibition (less than 50% inhibition at a concentration of 10 μM).[1] This indicates a high degree of selectivity for its primary targets, the melatonin receptors MT1 and MT2.[2][3][4][5]

Q2: What is the selectivity of this compound for its primary targets?

This compound is a potent agonist for both MT1 and MT2 receptors.[6][7] Given its subnanomolar activity at these receptors, the compound is estimated to have at least a 10,000-fold selectivity over other targets tested.[1] This high selectivity minimizes the potential for confounding off-target effects in experimental results.[2]

Q3: Has this compound been tested for common safety liabilities like hERG binding?

Yes, an early toxicological assessment of this compound indicated that the compound is devoid of hERG binding.[3][4][5][7] Additionally, it was found to be negative for genotoxicity and did not induce behavioral alterations in animal models at doses up to 100 mg/kg p.o.[3][4][5]

Troubleshooting Guide

Even with a highly selective compound, unexpected experimental outcomes can occur. This guide provides a structured approach to troubleshooting potential, though unlikely, off-target effects.

Issue: I am observing an unexpected phenotype or cellular response in my experiment that is not consistent with the known mechanism of action of this compound.

Step 1: Verify Experimental Conditions

  • Compound Integrity: Ensure the purity and integrity of your this compound stock. Verify the correct solvent and storage conditions were used.

  • Concentration Verification: Double-check all calculations for dilutions and final concentrations used in your assay.

  • Control Experiments: Confirm that your positive and negative controls are behaving as expected. This includes vehicle-only controls and, if possible, a known MT1/MT2 agonist.

Step 2: Consider the Biological System

  • Receptor Expression: Confirm the expression levels of MT1 and MT2 receptors in your specific cell line or animal model. Low or absent expression could lead to the observation of non-specific effects at high concentrations.

  • Cellular Context: The signaling downstream of MT1/MT2 activation can be cell-type specific. Investigate the known melatonin receptor signaling pathways in your experimental system.

Step 3: Investigating Potential Off-Target Effects

If the above steps do not resolve the issue, a systematic investigation into potential off-target effects may be warranted.

  • Dose-Response Analysis: Perform a wide dose-response curve. On-target effects should be potent and saturable, consistent with the known EC50 of this compound. Off-target effects are more likely to occur at much higher concentrations.

  • Use of an Antagonist: If a specific MT1/MT2 antagonist is available and compatible with your system, its ability to block the observed effect can provide strong evidence for on-target action.

  • Structural Analogs: Compare the activity of this compound with a structurally related but inactive compound. An inactive analog should not produce the same effect.

Data Summary

This compound In Vitro Potency
TargetAssay TypeValue (nM)
MT1EC500.06[6][7]
MT2EC500.32[6][7]
This compound Selectivity and Safety Profile
AssayResult
Broad Target Panel (80 GPCRs & Ion Channels)No significant binding or inhibition at 10 μM[1]
hERG BindingDevoid of binding[3][4][5][7]
GenotoxicityNon-genotoxic[3][4][5]
Behavioral Alterations (in vivo)None observed at doses up to 100 mg/kg p.o.[3][4][5]

Visualizations

Signaling Pathway of this compound

ACH_000143_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MT1 MT1 Receptor G_protein Gi/o MT1->G_protein MT2 MT2 Receptor MT2->G_protein ACH000143 This compound ACH000143->MT1 ACH000143->MT2 AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates MAPK MAPK Pathway G_protein->MAPK activates cAMP ↓ cAMP AC->cAMP Physiological_Effects Physiological Effects (e.g., reduced hyperglycemia, inflammation) cAMP->Physiological_Effects IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Ca2->Physiological_Effects MAPK->Physiological_Effects

Caption: Primary signaling pathways activated by this compound via MT1 and MT2 receptors.

Experimental Workflow for Troubleshooting Unexpected Results

Troubleshooting_Workflow Start Unexpected Experimental Result Observed Verify_Exp Step 1: Verify Experimental Conditions - Compound Integrity - Concentration - Controls Start->Verify_Exp Check_System Step 2: Assess Biological System - Receptor Expression - Cellular Context Verify_Exp->Check_System Conditions Verified Unresolved Unresolved: Consult Literature/ Contact Technical Support Verify_Exp->Unresolved Issue Found & Corrected, but problem persists Investigate_Off_Target Step 3: Investigate Potential Off-Target Effects - Dose-Response Curve - Antagonist Blockade - Inactive Analog Check_System->Investigate_Off_Target System Verified Check_System->Unresolved Biological variable identified On_Target Conclusion: On-Target Effect Investigate_Off_Target->On_Target Evidence supports on-target action Off_Target Conclusion: Potential Off-Target Effect (Requires further investigation) Investigate_Off_Target->Off_Target Evidence suggests off-target action

Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.

References

optimizing ACH-000143 dosage for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with ACH-000143. The information is designed to help optimize experimental design and address common challenges to achieve maximum efficacy.

Frequently Asked Questions (FAQs)

General

  • What is this compound? this compound is a potent and orally active agonist for the melatonin receptors MT1 and MT2.[1][2] It is a benzimidazole derivative that has been shown to have a regulatory effect on peripheral absorption and liver lipid metabolism.[2][3][4]

  • What is the mechanism of action of this compound? this compound activates the G protein-coupled receptors (GPCRs), MT1 and MT2, which are the primary receptors for melatonin.[2][3] This activation initiates downstream signaling pathways that influence circadian rhythms and metabolic processes.[2][3]

Dosing and Administration

  • What is a recommended starting dose for in vivo studies? In studies with high-fat diet-induced obese rats, oral doses of 10 mg/kg and 30 mg/kg administered once daily for two months were shown to be effective in reducing plasma glucose and liver triglycerides.[1][2][5]

  • What is the safety profile of this compound? this compound has been shown to be devoid of hERG binding, genotoxicity, and behavioral alterations at oral doses up to 100 mg/kg in rats.[1][3][4][5]

Experimental Design

  • What are the key in vitro assays for assessing this compound activity? Key in vitro assays include radioligand binding assays and cellular functional assays.[3] For functional assays, Chinese Hamster Ovary (CHO) cells expressing human MT1 or MT2 receptors are commonly used.[3]

  • What are the expected EC50 values for this compound? this compound has reported EC50 values of 0.06 nM for the MT1 receptor and 0.32 nM for the MT2 receptor.[1][2]

Troubleshooting Guide

Poor Solubility or Compound Precipitation

  • Issue: The formulated this compound solution is cloudy or shows precipitation.

  • Possible Cause: this compound may have limited solubility in certain aqueous solutions.

  • Solution:

    • Formulation: Use a vehicle system known to be effective for this compound. Several have been reported:

      • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]

      • 10% DMSO, 90% (20% SBE-β-CD in Saline).[1]

      • 10% DMSO, 90% Corn Oil.[1]

      • For some in vivo studies, a formulation of 1% DMSO, 1% Tween 80, and 98% distilled water with 0.2% HPMC has been used.[3]

    • Physical Intervention: Gentle heating and/or sonication can be used to aid in the dissolution of the compound if precipitation occurs during preparation.[1]

    • Solvent Quality: Ensure you are using newly opened, high-quality DMSO, as hygroscopic DMSO can negatively impact solubility.[1]

Inconsistent or Unexpected In Vitro Results

  • Issue: High variability in functional assay results.

  • Possible Cause:

    • Cell health and passage number of the MT1/MT2 expressing cell lines.

    • Inconsistent compound concentration due to improper dissolution or adsorption to plastics.

    • Assay readout sensitivity.

  • Solution:

    • Cell Culture: Maintain a consistent cell passage number and ensure high cell viability before each experiment.

    • Compound Handling: Prepare fresh stock solutions and dilutions for each experiment. Consider using low-adhesion microplates.

    • Assay Optimization: Ensure the chosen assay readout (e.g., cell impedance for MT1, cAMP for MT2) is optimized for your specific cell line and experimental conditions.[3]

Unexpected In Vivo Efficacy

  • Issue: Lack of expected physiological effects (e.g., no change in plasma glucose).

  • Possible Cause:

    • Inadequate dosing or bioavailability.

    • Issues with the animal model.

    • Improper formulation or administration.

  • Solution:

    • Dose-Response Study: Conduct a dose-response study to determine the optimal dose for your specific animal model and disease state.

    • Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion (ADME) of this compound in your model.

    • Formulation and Administration: Double-check the formulation protocol and ensure proper oral gavage technique to guarantee the full dose is administered.

Data Presentation

Table 1: In Vitro Potency of this compound

ReceptorEC50 (nM)
MT10.06[1][2]
MT20.32[1][2]

Table 2: In Vivo Efficacy of this compound in High-Fat Diet Rats

Dose (oral, daily)OutcomeResult
10 mg/kgPlasma Glucose Reduction-16.4%[1][2]
30 mg/kgPlasma Glucose Reduction-16.9%[1][2]
10 - 30 mg/kgBody Weight GainSignificantly reduced weekly gain[1][2][5]
10 - 30 mg/kgLiver HealthReduced liver triglycerides and steatosis[1][2][5]

Experimental Protocols

1. Radioligand Binding Assay

  • Objective: To determine the binding affinity of this compound to MT1 and MT2 receptors.

  • Methodology:

    • Use cell membranes from CHO cells recombinantly expressing human MT1 or MT2 receptors.[3]

    • Incubate the cell membranes with varying concentrations of this compound and a constant concentration of the radioligand, [¹²⁵I]2-iodomelatonin.[3]

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand.

    • Quantify the amount of bound radioligand using scintillation counting.[3]

    • Calculate the inhibition constant (Ki) by analyzing the competition binding data.[3]

2. Cellular Functional Assays

  • Objective: To measure the agonist activity of this compound at the MT1 and MT2 receptors.

  • Methodology:

    • Seed CHO cells expressing either human MT1 or MT2 receptors in appropriate microplates.[3]

    • Treat the cells with a range of concentrations of this compound (typically from 0.01 nM to 100 µM).[3]

    • For MT1 expressing cells, measure changes in cell impedance using cellular dielectric spectroscopy.[3]

    • For MT2 expressing cells, measure changes in intracellular cAMP levels using a fluorometric method.[3]

    • Generate dose-response curves and calculate the EC50 values.[3]

Visualizations

ACH_000143_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MT1 MT1 Receptor This compound->MT1 Binds to MT2 MT2 Receptor This compound->MT2 Binds to G_protein G Protein MT1->G_protein Activates MT2->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Downstream Downstream Signaling cAMP->Downstream Modulates

Caption: Signaling pathway of this compound through MT1 and MT2 receptors.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Efficacy cluster_safety Safety Assessment binding_assay Radioligand Binding Assay (MT1/MT2) functional_assay Cellular Functional Assay (MT1/MT2) binding_assay->functional_assay Confirm Potency animal_model High-Fat Diet Animal Model functional_assay->animal_model Select for In Vivo dosing Oral Administration (10 & 30 mg/kg) animal_model->dosing herg_assay hERG Binding Assay animal_model->herg_assay genotox_assay Genotoxicity Assay animal_model->genotox_assay behavioral_study Behavioral Studies animal_model->behavioral_study analysis Efficacy Analysis (Glucose, Triglycerides) dosing->analysis

References

potential behavioral side effects of ACH-000143 in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential behavioral side effects of ACH-000143 in animal models. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the known behavioral side effects of this compound in animal models?

Based on preclinical studies, this compound is reported to be devoid of behavioral alterations in rats at oral doses up to 100 mg/kg.[1][2][3][4][5] An early toxicological assessment showed no behavioral concerns, which is consistent with its design as a peripherally preferred melatonin receptor agonist with low central nervous system (CNS) exposure.[6][7]

Q2: My animals are exhibiting sedative or hypnotic effects after administration of this compound. Is this an expected side effect?

Sedative effects are not an expected side effect of this compound at the tested preclinical doses (up to 100 mg/kg p.o. in rats), as it has been designed for low CNS penetration to avoid the common CNS-related side effects of melatonin, such as sleepiness and drowsiness.[5][6] If you observe sedative-like behaviors, consider the troubleshooting steps outlined in the guide below.

Q3: Could this compound induce anxiety or anxiolytic-like behaviors?

Current data indicates no behavioral alterations, which would include changes in anxiety levels, at doses up to 100 mg/kg.[2][3][4][5] However, as a melatonin receptor agonist, its class of compounds can have complex effects on the CNS.[7] Any observed changes in anxiety-related behaviors should be systematically investigated.

Q4: Does this compound affect motor coordination or locomotor activity?

Preclinical safety assessments of this compound did not report any adverse effects on motor function.[2][3][4][5] A lack of impact on locomotor activity is a key indicator of a favorable behavioral side effect profile for a peripherally acting compound.

Q5: What is the mechanism of action of this compound?

This compound is a potent agonist of the G protein-coupled melatonin receptors, MT1 and MT2.[1][2][6][7] These receptors are involved in regulating circadian rhythms and have various peripheral effects.[7] The therapeutic rationale for this compound in metabolic diseases is based on the modulation of melatonin signaling in peripheral tissues.[2][4]

Troubleshooting Guide: Unexpected Behavioral Observations

If you encounter unexpected behavioral changes in your animal models during experiments with this compound, follow this troubleshooting guide.

Issue 1: Observation of Sedation or Hypoactivity
Potential Cause Troubleshooting Step
Incorrect Dosing or Formulation Verify the concentration of your dosing solution and the administered volume. Ensure the formulation is homogenous and stable.
Vehicle Effects Run a vehicle-only control group to determine if the vehicle itself is causing sedative effects.
Interaction with Other Experimental Factors Consider if other factors, such as the animal's diet, housing conditions, or co-administered substances, could be interacting with this compound.
Species- or Strain-Specific Sensitivity The reported safety profile is in rats. Your animal model (e.g., a specific mouse strain) might have a different sensitivity. Conduct a dose-response study to identify a potential therapeutic window.
Issue 2: Observation of Anxiety-like Behavior or Hyperactivity
Potential Cause Troubleshooting Step
Handling Stress Ensure that all animal handling and dosing procedures are consistent and minimally stressful. Acclimate the animals to the procedures before the start of the experiment.
Off-Target Effects at High Doses Although reported to have an excellent selectivity profile, very high doses could potentially lead to off-target effects.[2][5] If you are using a dose higher than 100 mg/kg, consider reducing it.
Metabolic State of the Animal The metabolic state of your animal model (e.g., diet-induced obesity) could influence behavioral outcomes. Ensure your control groups are appropriately matched.

Quantitative Data Summary

The primary quantitative data available for this compound's activity relates to its potency at melatonin receptors.

Parameter MT1 Receptor MT2 Receptor Reference
EC50 0.06 nM0.32 nM[1]
Behavioral Alterations Not observed up to 100 mg/kg p.o.Not observed up to 100 mg/kg p.o.[2][3][4][5]

Experimental Protocols

Below are detailed methodologies for standard behavioral assays that can be used to assess the behavioral profile of this compound in your own experiments.

Open Field Test (for Locomotor Activity and Anxiety)
  • Apparatus: A square arena (e.g., 50 cm x 50 cm x 40 cm) with walls to prevent escape. The arena is typically made of a non-reflective material and is evenly illuminated.

  • Procedure:

    • Place the animal in the center of the arena.

    • Allow the animal to explore freely for a set period (e.g., 10-30 minutes).

    • Record the animal's activity using an automated video-tracking system.

  • Key Parameters Measured:

    • Total distance traveled (locomotor activity).

    • Time spent in the center of the arena versus the periphery (anxiety-like behavior).

    • Rearing frequency (exploratory behavior).

    • Grooming duration and frequency.

Elevated Plus Maze (for Anxiety-like Behavior)
  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two closed arms.

  • Procedure:

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a standard duration (e.g., 5 minutes).

    • An observer or a video-tracking system records the time spent in and the number of entries into each arm.

  • Key Parameters Measured:

    • Percentage of time spent in the open arms.

    • Percentage of entries into the open arms.

    • Total number of arm entries (an indicator of overall activity).

Rotarod Test (for Motor Coordination and Balance)
  • Apparatus: A rotating rod that can be set to a constant or accelerating speed.

  • Procedure:

    • Train the animals on the rotarod at a low, constant speed for a few days prior to the test.

    • On the test day, administer this compound or vehicle at a predetermined time before the test.

    • Place the animal on the rotating rod.

    • Record the latency to fall from the rod or the speed at which the animal falls in an accelerating paradigm.

  • Key Parameters Measured:

    • Latency to fall.

    • Revolutions per minute (RPM) at which the animal falls.

Visualizations

Melatonin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACH000143 This compound MT1_MT2 MT1/MT2 Receptors ACH000143->MT1_MT2 Agonist Binding G_Protein Gi/Go Protein MT1_MT2->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Phosphorylation

Caption: Melatonin receptor (MT1/MT2) signaling pathway activated by this compound.

Troubleshooting_Workflow Start Unexpected Behavioral Observation CheckDose Verify Dosing and Formulation Start->CheckDose RunVehicle Run Vehicle-Only Control Group CheckDose->RunVehicle Dose OK AssessHandling Review Animal Handling and Stressors RunVehicle->AssessHandling Vehicle Not the Cause ConsiderModel Evaluate Species/ Strain Specificity AssessHandling->ConsiderModel Handling OK DoseResponse Conduct Dose-Response Study ConsiderModel->DoseResponse Potential Specificity Conclusion Behavioral Effect is Likely Context-Dependent DoseResponse->Conclusion

Caption: Troubleshooting workflow for unexpected behavioral observations.

Experimental_Workflow Acclimation Animal Acclimation (1 week) Baseline Baseline Behavioral Testing (Optional) Acclimation->Baseline Grouping Randomization into Groups (Vehicle, this compound) Baseline->Grouping Dosing Chronic or Acute Dosing Period Grouping->Dosing Behavioral Behavioral Testing Battery (e.g., Open Field, EPM) Dosing->Behavioral Analysis Data Analysis and Interpretation Behavioral->Analysis

Caption: General experimental workflow for behavioral assessment.

References

Technical Support Center: ACH-000143 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving ACH-000143, a potent and orally active melatonin receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel, potent, and orally active agonist for the melatonin receptors MT1 and MT2.[1][2][3] Its primary mechanism of action is to bind to and activate these G protein-coupled receptors (GPCRs), which are involved in regulating circadian rhythms and metabolic processes.[2][4] Activation of MT1 and MT2 receptors can lead to various downstream signaling events, including the modulation of cyclic AMP (cAMP) levels.[2]

Q2: What are the reported binding affinities and functional potencies of this compound?

A2: this compound exhibits subnanomolar potency for both MT1 and MT2 receptors. The half-maximal effective concentrations (EC50) are 0.06 nM for MT1 and 0.32 nM for MT2.[1]

Q3: What are the common in vitro assays used to characterize this compound activity?

A3: Common in vitro assays for this compound include:

  • Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound to MT1 and MT2 receptors.[2]

  • cAMP Assays: To measure the functional agonism of this compound at the MT2 receptor by quantifying changes in intracellular cAMP levels.[2][5]

  • Cell Impedance Assays: To assess the functional agonism of this compound at the MT1 receptor by measuring changes in cell morphology and adhesion.[2][5]

Q4: In what in vivo models has this compound been tested?

A4: this compound has been evaluated in diet-induced obese (DIO) rat models to assess its effects on metabolic parameters such as body weight, liver triglycerides, and steatosis.[1][2][3][6][7]

Troubleshooting Guides

This section provides troubleshooting guidance for common issues that may arise during experiments with this compound, leading to variability in results.

In Vitro Assays

Issue 1: High Variability in Radioligand Binding Assays

Potential Cause Recommended Solution
High non-specific binding - Optimize the concentration of the radioligand; a good starting point is at or below the Kd value. - Reduce the amount of membrane protein used in the assay (typically 100-500 µg). - Modify the assay buffer with agents like bovine serum albumin (BSA) to reduce non-specific interactions.[1] - Ensure rapid and efficient washing steps with ice-cold buffer to remove unbound radioligand.[1]
Low specific binding - Confirm the presence and activity of the target receptor in your cell preparation. - Check the specific activity and purity of the radioligand, as degradation can reduce binding. - Optimize incubation time to ensure equilibrium is reached.[1]
Inconsistent results between experiments - Ensure consistent preparation of cell membranes or whole cells. - Use a consistent source and lot of reagents, including the radioligand and competitor. - Standardize incubation times and temperatures across all experiments.

Issue 2: Inconsistent Results in cAMP Assays

Potential Cause Recommended Solution
Low signal-to-background ratio - Optimize cell density; too few cells may not produce a detectable signal, while too many can lead to a high basal signal.[8] - Include a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent cAMP degradation.[8][9] - Ensure the agonist stimulation time is sufficient to reach equilibrium.[8]
High well-to-well variability - Ensure uniform cell seeding in each well. - Use a multichannel pipette for simultaneous addition of reagents to minimize timing differences. - Ensure proper mixing of reagents in each well.
Assay signal outside the linear range of the standard curve - Optimize cell number, forskolin concentration (if used), and agonist stimulation time to ensure the measured cAMP levels fall within the linear range of the standard curve.[10]

Issue 3: Variability in Cell Impedance Assays

Potential Cause Recommended Solution
Inconsistent cell attachment and growth - Ensure cells are seeded at a consistent density and are just confluent at the time of the assay.[11] - Use surface-coated plates (e.g., collagen or poly-d-lysine) if cell adherence is poor.[11] - Allow sufficient time for cells to settle and adhere before starting the measurement.[11]
Temperature fluctuations - Warm the compound plate to at least room temperature before adding it to the cell plate to avoid temperature-induced artifacts.[11]
Edge effects in microplates - Avoid using the outer wells of the microplate, which are more prone to evaporation and temperature variations. - Ensure proper humidification in the incubator.
In Vivo Studies

Issue 4: High Variability in Animal Body Weight and Metabolic Parameters

Potential Cause Recommended Solution
Inconsistent drug formulation and administration - Ensure this compound is properly solubilized or suspended in the vehicle. Sonication or gentle heating may be necessary.[1] - Use precise oral gavage techniques to ensure accurate and consistent dosing. - Prepare fresh formulations regularly to avoid degradation.
Variability in food and water intake - House animals individually to accurately monitor food and water consumption. - Ensure ad libitum access to the high-fat diet and water.
Environmental stressors - Maintain a consistent environment with controlled temperature, humidity, and a 12-hour light-dark cycle.[12] - Acclimate animals to the experimental procedures and housing conditions before starting the study.[12]
Biological variability between animals - Use a sufficient number of animals per group to achieve statistical power.[13] - Randomize animals into treatment groups. - Ensure animals are of a similar age and weight at the start of the study.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterMT1MT2Reference
EC50 (nM) 0.060.32[1]

EC50: Half-maximal effective concentration

Experimental Protocols

Radioligand Binding Assay (General Protocol)
  • Membrane Preparation: Prepare cell membranes from Chinese Hamster Ovary (CHO) cells recombinantly expressing human MT1 or MT2 receptors.

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand ([¹²⁵I]2-iodomelatonin), and varying concentrations of unlabeled this compound (for competition binding).

  • Incubation: Incubate the plate at a constant temperature for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the inhibition constant (Ki) by analyzing the competition binding data.

cAMP Functional Assay (General Protocol)
  • Cell Culture: Culture CHO cells expressing human MT2 receptors in a suitable 96- or 384-well plate.

  • Compound Addition: Add varying concentrations of this compound to the cells. Include a positive control (e.g., a known MT2 agonist) and a negative control (vehicle).

  • Incubation: Incubate the plate for a specific time at 37°C to allow for agonist-induced changes in intracellular cAMP levels.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, FRET, or ELISA-based).

  • Data Analysis: Generate a dose-response curve and calculate the EC50 value for this compound.

Cell Impedance Functional Assay (General Protocol)
  • Cell Seeding: Seed CHO cells expressing human MT1 receptors into the wells of an electronic microtiter plate (E-Plate) containing gold microelectrodes.

  • Baseline Measurement: Monitor the baseline cell impedance until a stable signal is achieved, indicating that the cells have attached and formed a confluent monolayer.

  • Compound Addition: Add different concentrations of this compound to the wells.

  • Real-Time Monitoring: Continuously monitor the cell impedance in real-time. Agonist binding to the MT1 receptor will induce changes in cell morphology, leading to a change in impedance.

  • Data Analysis: Analyze the impedance data to generate a dose-response curve and determine the EC50 value.

Mandatory Visualizations

Melatonin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound MT1 MT1 This compound->MT1 binds MT2 MT2 This compound->MT2 binds G_alpha_i Gαi MT1->G_alpha_i activates MT2->G_alpha_i activates G_beta_gamma Gβγ AC Adenylate Cyclase G_alpha_i->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Downstream_Effects Modulation of Gene Expression & Cellular Responses CREB->Downstream_Effects

Caption: Melatonin Receptor Signaling Pathway for this compound.

Experimental_Workflow cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Interpretation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay_MT1 Cell Impedance Assay (MT1) (Determine EC50) Animal_Model Diet-Induced Obese Rat Model Binding_Assay->Animal_Model Functional_Assay_MT2 cAMP Assay (MT2) (Determine EC50) Functional_Assay_MT1->Animal_Model Functional_Assay_MT2->Animal_Model Dosing Oral Administration of this compound Animal_Model->Dosing Endpoint_Measurement Measure Body Weight, Liver Triglycerides, etc. Dosing->Endpoint_Measurement Data_Analysis Statistical Analysis of Results Endpoint_Measurement->Data_Analysis Conclusion Evaluate Efficacy and Potency of this compound Data_Analysis->Conclusion

References

ACH-000143 dose-response curve issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with ACH-000143. The information is designed to address specific issues that may be encountered during in vitro experiments, particularly concerning dose-response curves.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and orally active agonist for the melatonin receptors, MT1 and MT2, which are G protein-coupled receptors (GPCRs).[1][2][3][4] Its activation of these receptors initiates a signaling cascade that can influence various physiological processes.[2][4]

Q2: What are the reported EC50 values for this compound?

A2: In vitro functional assays have demonstrated that this compound has subnanomolar potency for both MT1 and MT2 receptors.[2] The reported half-maximal effective concentration (EC50) values are 0.06 nM for MT1 and 0.32 nM for MT2.[1][4]

Q3: What are some key considerations for preparing this compound stock solutions?

A3: this compound is typically soluble in organic solvents like DMSO.[1] When preparing aqueous solutions for cell-based assays, it is crucial to manage the final solvent concentration to avoid inhibitory effects on the cells or assay components.[5] If precipitation occurs upon dilution into aqueous buffers, gentle heating or sonication may aid dissolution.[1] It is recommended to prepare fresh dilutions for each experiment.

Troubleshooting Guide for Dose-Response Curve Issues

Researchers may occasionally encounter issues with generating consistent and reliable dose-response curves for this compound. This guide provides potential causes and solutions for common problems.

Issue Potential Causes Troubleshooting Steps
Poor Curve Fit or High Variability - Inaccurate pipetting, especially at low concentrations.- Incomplete mixing of reagents.- Edge effects in multi-well plates due to evaporation.[5]- Inconsistent incubation times or temperatures.[5]- Ensure pipettes are properly calibrated and use appropriate techniques for small volumes.[5]- Thoroughly mix all solutions before and after adding to the assay plate.[5]- Avoid using the outermost wells of the plate or fill them with buffer to maintain humidity.[5]- Use a calibrated incubator and ensure consistent timing for all experimental steps.[5]
Lower than Expected Potency (Right-shifted curve) - Compound precipitation in the assay buffer.- High final concentration of organic solvent (e.g., DMSO) inhibiting the receptor or cellular machinery.- Incorrect ATP concentration if using a cAMP-based assay.[5]- Visually inspect for precipitation after dilution. Consider using a different buffer or adding a solubilizing agent if necessary.[1][5]- Ensure the final solvent concentration is low and consistent across all wells, typically below 1%.[5]- Optimize the ATP concentration for the specific assay format and cell type being used.[5]
Shallow or Incomplete Dose-Response Curve - Limited solubility of this compound at higher concentrations.- The concentration range tested is not wide enough to capture the full curve.- The assay window (signal-to-background) is too small.- Check the solubility of this compound in your specific assay buffer. If solubility is an issue, consider reformulating or using a different assay system.- Extend the range of concentrations tested, both higher and lower, to ensure you capture the top and bottom plateaus of the curve.- Optimize assay conditions to maximize the signal window. This may involve adjusting cell number, incubation time, or substrate concentration.
Inconsistent Results Between Experiments - Variation in cell passage number or health.- Reagent variability (e.g., lot-to-lot differences in serum or other components).- Freeze-thaw cycles of the compound or key reagents.- Use cells within a consistent and low passage number range. Regularly check for cell viability and morphology.- Qualify new lots of critical reagents before use in critical experiments.- Aliquot reagents, including the this compound stock solution, to avoid repeated freeze-thaw cycles.[5]

Experimental Protocols

In Vitro Melatonin Receptor (MT1/MT2) Functional Assay (General Protocol)

This protocol outlines a general procedure for assessing the agonist activity of this compound at the MT1 and MT2 receptors using a cAMP-based assay.

  • Cell Culture: Culture CHO cells recombinantly expressing human MT1 or MT2 receptors in appropriate media.

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions in a suitable buffer to create a range of concentrations for the dose-response curve.

  • Cell Plating: Seed the cells into a multi-well plate at a predetermined density and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with an assay buffer.

    • Add the diluted this compound to the wells.

    • Incubate at 37°C for a specified period (e.g., 30 minutes).

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Fit the data using a four-parameter logistic equation to determine the EC50 value.[6][7]

Visualizations

ACH_000143_Signaling_Pathway ACH_000143 This compound MT1_MT2 MT1/MT2 Receptors (GPCR) ACH_000143->MT1_MT2 Agonist Binding G_Protein Gi/o Protein MT1_MT2->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Downstream Downstream Signaling cAMP->Downstream

Caption: Simplified signaling pathway of this compound upon binding to MT1/MT2 receptors.

Dose_Response_Troubleshooting Start Dose-Response Curve Issue (e.g., Poor Fit, Low Potency) Check_Reagents Verify Reagent Preparation & Compound Solubility Start->Check_Reagents Check_Assay Review Assay Protocol (Pipetting, Incubation) Start->Check_Assay Check_Cells Assess Cell Health & Passage Number Start->Check_Cells Analyze_Data Re-analyze Data (Curve Fitting Model) Check_Reagents->Analyze_Data Check_Assay->Analyze_Data Check_Cells->Analyze_Data Outcome Consistent Curve? Analyze_Data->Outcome Success Experiment Successful Outcome->Success Yes Further_Troubleshooting Further Troubleshooting (Consult Literature, Technical Support) Outcome->Further_Troubleshooting No

Caption: A logical workflow for troubleshooting common dose-response curve issues.

In_Vitro_Assay_Workflow Step1 1. Cell Seeding Step2 2. Compound Dilution & Addition Step1->Step2 Step3 3. Incubation Step2->Step3 Step4 4. Signal Detection (e.g., cAMP measurement) Step3->Step4 Step5 5. Data Analysis Step4->Step5

Caption: A generalized experimental workflow for an in vitro cell-based assay.

References

unexpected phenotypes in ACH-000143 treated animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ACH-000143. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and orally active agonist of the melatonin receptors MT1 and MT2.[1][2] Its primary mechanism of action is to mimic the effects of endogenous melatonin by binding to and activating these G protein-coupled receptors (GPCRs). Activation of MT1 and MT2 receptors is known to influence circadian rhythms, glucose metabolism, and lipid metabolism.[3][4][5] this compound is noted for its peripherally preferred exposure, suggesting it primarily acts on tissues outside of the central nervous system.[3][6]

Q2: What are the expected phenotypes in animals treated with this compound?

Based on preclinical studies in diet-induced obese (DIO) rat models, the primary expected phenotypes following chronic oral administration of this compound include:

  • Reduction in body weight gain. [3][6][7][8][9][10]

  • Significant reduction in liver triglycerides and hepatic steatosis. [1][2][3][6][7][8][9][10]

  • Improvement in glycemic control, including a reduction in plasma glucose. [1][5]

  • Enhanced insulin sensitivity. [5]

Q3: Are there any known off-target effects or toxicities associated with this compound?

Early toxicological assessments of this compound have shown a favorable safety profile. Specifically, at doses up to 100 mg/kg p.o., it was found to be devoid of:

  • hERG binding[3][6][7][8][9][10]

  • Genotoxicity[3][6][7][8][9][10]

  • Behavioral alterations[3][6][7][8][9][10]

Furthermore, it has demonstrated excellent selectivity in a broad panel of targets, suggesting a low probability of off-target effects.[3][6]

Troubleshooting Guide

Issue: Lack of Efficacy - No significant change in body weight or liver lipids observed.

Possible Cause 1: Suboptimal Drug Formulation and Administration this compound is a compound that requires a specific formulation for optimal oral bioavailability. Improper formulation can lead to poor absorption and reduced efficacy.

  • Troubleshooting Steps:

    • Verify Formulation: For in vivo studies in rats, a recommended formulation is 1% DMSO, 1% Tween 80, and 98% distilled water with 0.2% HPMC.[11] Ensure all components are properly dissolved. If precipitation occurs, heating and/or sonication may be used.[1]

    • Confirm Dosing Regimen: this compound has been shown to be effective with once-daily oral administration.[1][2] Ensure consistent daily dosing at the same time each day to align with the animals' circadian rhythm.

    • Check Animal Gavage Technique: Ensure proper oral gavage technique to confirm the full dose is administered to the stomach and not aspirated.

Possible Cause 2: Variability in the Animal Model The diet-induced obesity (DIO) model can have inherent variability based on the specific diet, duration of high-fat feeding, and the rodent strain used.

  • Troubleshooting Steps:

    • Standardize the DIO Model: Ensure that the high-fat diet has sufficient fat content (e.g., 45% kcal from fat) and is administered for a long enough duration (e.g., 15 weeks) to induce a robust obese and metabolic phenotype before starting treatment.[5]

    • Animal Acclimatization: Allow for a sufficient acclimatization period for the animals to the housing conditions and diet before the start of the experiment to reduce stress-related variability.

    • Baseline Measurements: Record baseline body weight, food intake, and relevant plasma biomarkers before initiating treatment to ensure groups are properly randomized and to provide a clear baseline for assessing treatment effects.

Possible Cause 3: Timing of Administration As a melatonin receptor agonist, the timing of this compound administration relative to the light-dark cycle could potentially influence its efficacy due to the circadian nature of melatonin signaling.

  • Troubleshooting Steps:

    • Consistent Dosing Time: Administer the compound at the same time each day. While the published studies do not specify the exact time of day for administration, consistency is key to minimizing variability.

    • Consider the Light-Dark Cycle: Since melatonin is endogenously high during the dark phase, administering an agonist during the light phase (the rest period for nocturnal rodents) might produce a more pronounced effect.

Data Presentation

Table 1: In Vitro Potency of this compound

ReceptorEC50 (nM)
MT10.06[1][2]
MT20.32[1][2]

Table 2: Efficacy of this compound in a Diet-Induced Obese (DIO) Rat Model

Treatment GroupDose (mg/kg, p.o.)DurationChange in Plasma Glucose
This compound102 months-16.4%[1][5]
This compound302 months-16.9%[1][5]

Note: The reduction in body weight gain was reported to be similar to that of the comparator drug, dapagliflozin, with superior results on hepatic steatosis and triglyceride levels.[3][6][7][8][9][10]

Experimental Protocols

Protocol 1: Diet-Induced Obesity (DIO) Rat Model

  • Animals: Use male Wistar or Sprague-Dawley rats, approximately 30 days old at the start of the diet regimen.[5]

  • Housing: House animals individually in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[5]

  • Diet:

    • Control Group: Feed a standard chow diet (e.g., ~11% kcal from fat).[5]

    • DIO Group: Feed a high-fat diet (HFD) with approximately 45% of kilocalories derived from fat for 15 consecutive weeks to induce obesity and metabolic dysregulation.[5]

  • Monitoring: Monitor body weight and food consumption weekly.

  • Confirmation of Phenotype: Before initiating treatment with this compound, confirm the obese phenotype with significantly higher body weight and, if possible, assess for impaired glucose tolerance via an oral glucose tolerance test (OGTT).[5]

Protocol 2: Chronic Oral Administration of this compound

  • Formulation: Prepare this compound in a vehicle of 1% DMSO, 1% Tween 80, and 98% distilled water with 0.2% HPMC.[11]

  • Dosing: Administer this compound or vehicle control once daily via oral gavage at doses of 10 mg/kg or 30 mg/kg.[1][2]

  • Treatment Duration: Continue daily administration for a period of two months.[1][2]

  • Efficacy Readouts:

    • Monitor body weight and food intake weekly.

    • At the end of the treatment period, collect terminal blood samples for analysis of plasma glucose, insulin, and triglycerides.

    • Harvest the liver for weight measurement, triglyceride content analysis, and histological assessment of steatosis.

Mandatory Visualizations

ACH_000143_Workflow cluster_0 Phase 1: Induction of Obesity cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis start Male Wistar Rats (30 days old) diet High-Fat Diet (45% kcal fat) for 15 weeks start->diet phenotype Obese Phenotype Confirmed (Increased body weight, impaired glucose tolerance) diet->phenotype randomize Randomize into Treatment Groups phenotype->randomize treatment Daily Oral Gavage (2 months) - Vehicle Control - this compound (10 mg/kg) - this compound (30 mg/kg) randomize->treatment monitoring Weekly Monitoring: - Body Weight - Food Intake treatment->monitoring terminal Terminal Analysis: - Plasma Glucose & Lipids - Liver Triglycerides - Liver Histology (Steatosis) monitoring->terminal

Caption: Experimental workflow for evaluating this compound in a diet-induced obesity rat model.

Melatonin_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling ACH143 This compound MT1 MT1 Receptor ACH143->MT1 Agonist MT2 MT2 Receptor ACH143->MT2 Agonist Gi Gi Protein MT1->Gi MT2->Gi Gq Gq Protein MT2->Gq AC Adenylyl Cyclase (AC) Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CREB Modulation of CREB Phosphorylation PKA->CREB PLC Phospholipase C (PLC) Gq->PLC Ca ↑ Intracellular Ca2+ PLC->Ca

Caption: Simplified signaling pathways for the melatonin receptors MT1 and MT2 activated by this compound.

References

Technical Support Center: ACH-000143 Protocol Adjustment for Rodent Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in adjusting the ACH-000143 protocol for different rodent strains.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and orally active agonist for the melatonin receptors MT1 and MT2, with EC50 values of 0.06 nM and 0.32 nM, respectively.[1] It is a peripherally preferred compound, meaning it has greater exposure in peripheral tissues compared to the central nervous system. Its mechanism of action involves activating MT1 and MT2 receptors, which are G protein-coupled receptors (GPCRs), to modulate signaling pathways involved in metabolism and circadian rhythms.

Q2: What are the reported effects of this compound in rodents?

A2: In studies using high-fat diet-induced obese rats, two-month oral administration of this compound has been shown to:

  • Reduce liver triglycerides and steatosis.[1][2]

  • Decrease body weight gain.[2][3]

  • Significantly lower plasma glucose.[1][4]

  • Improve insulin sensitivity.[4]

An early toxicological assessment in rats indicated that this compound did not exhibit hERG binding, genotoxicity, or behavioral alterations at doses up to 100 mg/kg administered orally.[2][5]

Q3: What is the recommended starting dose for this compound in a new rodent strain?

A3: Published studies have effectively used oral doses of 10 mg/kg and 30 mg/kg once daily in diet-induced obese rats.[1][4] For a new rodent strain, it is highly recommended to conduct a pilot study to determine the optimal dose. A suggested starting point would be within this 10-30 mg/kg/day range. The choice of dose may depend on the specific research question and the metabolic phenotype of the strain.

Q4: How should I prepare and administer this compound?

A4: this compound is intended for oral administration. Here are some key considerations:

  • Formulation: The compound can be formulated in various vehicles depending on the study's needs. Published protocols have used formulations such as:

    • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]

    • 10% DMSO, 90% (20% SBE-β-CD in Saline).[1]

    • 10% DMSO, 90% Corn Oil.[1]

  • Preparation: It is recommended to prepare the working solution fresh on the day of use. If precipitation occurs, gentle heating and/or sonication can help dissolve the compound.[1]

  • Administration: Oral gavage is the most common method for precise dosing. Ensure personnel are well-trained in this technique to minimize stress and prevent injury to the animals. For long-term studies, dietary supplementation can be considered, but this requires careful calculation based on the animals' average daily food intake.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in animal response or lack of expected therapeutic effect. Strain-Specific Metabolism: Different rodent strains can have significantly different metabolic rates and drug processing capabilities. For example, hepatocytes from Sprague-Dawley and Wistar rats show distinct differences in glucose and amino acid metabolism.[6] Similarly, C57BL/6J mice are more prone to diet-induced obesity and insulin resistance than BALB/c mice.[7][8]Action: Conduct a pilot pharmacokinetic (PK) study in the selected strain to determine key parameters like Cmax, Tmax, and overall exposure (AUC). Adjust the dose accordingly. If PK data is unavailable, consider performing a dose-response study (e.g., 5, 15, 30 mg/kg) to find the optimal dose for your specific model and strain.
Endogenous Melatonin Levels: Some mouse strains, notably C57BL/6, have very low to undetectable levels of endogenous melatonin. The effect of an exogenous agonist like this compound could be more pronounced in such strains compared to strains with robust melatonin rhythms (e.g., CBA mice).Action: Be aware of the endogenous melatonin status of your chosen strain. This may influence the baseline metabolic phenotype and the magnitude of the drug's effect. Consider including a vehicle-treated group of a different strain as a reference control if this is a critical variable.
Incorrect Dosing: Inaccurate calculation of dosing volume or improper oral gavage technique.Action: Always calculate the dose volume based on the most recent body weight of each animal. Ensure the formulation is homogenous before each administration. Verify gavage technique to ensure the full dose reaches the stomach.
Unexpected behavioral side effects (e.g., sedation, hyperactivity). Strain Sensitivity: While this compound was reported to have no behavioral alterations at high doses in rats, different strains may have varying sensitivity. For instance, Wistar rats are generally more active than Sprague-Dawley rats.[9]Action: Perform a comprehensive observational assessment (e.g., an Irwin test) during your pilot study to characterize the behavioral profile of this compound in your chosen strain. If sedation occurs, consider administering the compound towards the beginning of the animal's dark/active cycle.
Difficulty with Oral Administration. Animal Handling and Stress: Some strains are more difficult to handle than others. Sprague-Dawley rats are known for their calmness, which facilitates procedures like oral gavage.[9] Stress from handling can influence metabolic parameters and confound results.Action: Ensure all animals are properly acclimated to the facility and handled regularly before the start of the experiment to minimize stress. If oral gavage proves too stressful, consider administration via dietary admixture, ensuring palatability is not an issue.
Compound Precipitation in Formulation. Solubility Issues: The vehicle may not be optimal for the required concentration.Action: Refer to the formulation protocols.[1] Gentle warming or sonication can be used to aid dissolution. If problems persist, try an alternative vehicle. Always visually inspect the solution for clarity before administration.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound and provide a template for organizing in vivo pharmacokinetic data across different rodent strains.

Table 1: In Vitro Activity of this compound

ReceptorAssay TypeEC50 (nM)
Human MT1Cell Impedance0.06
Human MT2cAMP Measurement0.32
(Data sourced from MedChemExpress and ACS Publications.[1][10])

Table 2: Pharmacokinetic Parameters of this compound in Rodents (Template)

Parameter CD-1 Mice Wistar Han Rats Sprague-Dawley Rats [Your Strain Here]
Dose (mg/kg) Data not specifiedData not specifiedData not specifiedPilot study recommended
Route Oral (p.o.)Oral (p.o.)Oral (p.o.)Oral (p.o.)
Cmax (ng/mL) Data not publishedData not publishedData not publishedDetermine experimentally
Tmax (h) Data not publishedData not publishedData not publishedDetermine experimentally
AUC (ng·h/mL) Data not publishedData not publishedData not publishedDetermine experimentally
Bioavailability (%) HighHighHighDetermine experimentally
(The primary publication confirms high oral bioavailability in rodents but does not provide specific quantitative PK values in its main text or abstract.[5])

Experimental Protocols & Methodologies

General Protocol: Oral Gavage Administration
  • Animal Preparation: Acclimate animals for at least one week before the experiment. Weigh each animal on the day of dosing to calculate the precise volume.

  • Formulation Preparation: Prepare the this compound formulation fresh daily. Ensure the compound is fully dissolved and the solution is at room temperature.

  • Dosing:

    • Gently restrain the animal. For mice, this can be done by scruffing the neck to immobilize the head.

    • Use a proper-sized, ball-tipped gavage needle. Measure the needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth to the stomach.

    • Insert the needle into the mouth, slightly to one side, and advance it smoothly along the roof of the mouth and down the esophagus.

    • Deliver the solution slowly and steadily.

    • Withdraw the needle smoothly.

  • Post-Procedure Monitoring: Return the animal to its home cage and monitor for 15-30 minutes for any signs of respiratory distress or discomfort.

Visualizations

Signaling Pathway

ACH_000143_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACH This compound MT1 MT1 Receptor ACH->MT1 Binds MT2 MT2 Receptor ACH->MT2 Binds G_protein Gi/o Protein MT1->G_protein Activates Impedance Cell Impedance (Cell Adhesion/ Morphology Change) MT1->Impedance Leads to MT2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Production Response Metabolic Regulation cAMP->Response Modulates Impedance->Response Contributes to

Caption: this compound activates MT1/MT2 receptors, leading to metabolic regulation.

Experimental Workflow

Experimental_Workflow cluster_setup Phase 1: Setup & Pilot Study cluster_treatment Phase 2: Chronic Treatment cluster_analysis Phase 3: Endpoint Analysis strain_select Select Rodent Strain (e.g., C57BL/6J, SD Rat) acclimate Acclimation & Baseline Measurements (Weight, Food Intake) strain_select->acclimate pilot Pilot Study (Dose-Response & Pharmacokinetics) acclimate->pilot group Randomize into Groups (Vehicle, this compound Doses) pilot->group admin Daily Oral Administration group->admin monitor Monitor Body Weight, Food Intake, Clinical Signs admin->monitor monitor->admin (Repeat for study duration) metabolic Metabolic Testing (e.g., Glucose Tolerance Test) monitor->metabolic collection Tissue & Blood Collection metabolic->collection analysis Biochemical & Histological Analysis (e.g., Liver Triglycerides) collection->analysis

Caption: A typical experimental workflow for evaluating this compound in rodents.

Troubleshooting Logic

Troubleshooting_Logic start High Variability or No Effect Observed check_dose Is dosing accurate and technique correct? start->check_dose check_strain Is this a new strain for This compound? check_dose->check_strain Yes solution_dose Recalculate dose based on current weight. Review gavage technique. check_dose->solution_dose No solution_pk Conduct Pilot PK Study to assess drug exposure. check_strain->solution_pk Yes solution_strain_char Research metabolic/ physiologic characteristics of the strain. check_strain->solution_strain_char Yes solution_dose_response Perform Dose-Response Study to find optimal dose. solution_pk->solution_dose_response

Caption: A logical flowchart for troubleshooting unexpected results in experiments.

References

Validation & Comparative

A Comparative Analysis of ACH-000143 and Melatonin in the Management of Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel melatonin receptor agonist, ACH-000143, and the endogenous hormone, melatonin, in the context of metabolic syndrome. The following sections present a comprehensive overview of their respective mechanisms of action, summaries of key experimental findings, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction

Metabolic syndrome is a constellation of cardiometabolic risk factors, including insulin resistance, dyslipidemia, obesity, and hypertension, that elevates the risk of developing type 2 diabetes and cardiovascular disease. The modulation of the melatonergic system, which plays a crucial role in regulating circadian rhythms and metabolism, has emerged as a promising therapeutic avenue for this condition. This guide focuses on a direct comparison of this compound, a next-generation melatonin receptor agonist, and melatonin itself, to inform preclinical and clinical research strategies.

Mechanism of Action

Both this compound and melatonin exert their primary effects through the activation of melatonin receptors MT1 and MT2, which are G protein-coupled receptors expressed in various central and peripheral tissues.

This compound is a potent, orally active, and peripherally preferred agonist of the MT1 and MT2 melatonin receptors.[1] Its "peripherally preferred" nature suggests a higher concentration and/or activity in tissues outside the central nervous system, which could be advantageous for treating metabolic disorders with fewer central side effects.

Melatonin , in addition to its receptor-mediated actions, is a well-documented antioxidant and free radical scavenger.[2] This dual mechanism may contribute to its broader physiological effects, including the mitigation of oxidative stress, a key pathological feature of metabolic syndrome.

Signaling Pathways

The activation of MT1 and MT2 receptors by agonists like this compound and melatonin triggers several downstream signaling cascades that influence glucose homeostasis and lipid metabolism. A simplified representation of these pathways is provided below.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound MT1/MT2 MT1/MT2 Receptors This compound->MT1/MT2 Melatonin Melatonin Melatonin->MT1/MT2 G_protein Gαi/Gαq MT1/MT2->G_protein AC Adenylate Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates cAMP cAMP AC->cAMP decreases IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA decreases activation Metabolic_Effects Improved Insulin Sensitivity Reduced Gluconeogenesis Altered Lipogenesis PKA->Metabolic_Effects Ca2+ Ca²⁺ Release IP3->Ca2+ PKC PKC DAG->PKC activates PKC->Metabolic_Effects Ca2+->Metabolic_Effects

Caption: Melatonin Receptor Signaling Pathway.

Comparative Efficacy in a High-Fat Diet-Induced Rat Model of Metabolic Syndrome

The following tables summarize the quantitative data from preclinical studies evaluating this compound and melatonin in a high-fat diet (HFD) induced rat model of metabolic syndrome.

Table 1: Effects on Body Weight and Adiposity
ParameterThis compound (30 mg/kg/day, p.o.)Melatonin (10 mg/kg/day, oral)Vehicle (HFD Control)
Body Weight Gain (g) 259.6 ± 18.12Significantly reduced vs. HFD315.2 ± 10.21
Food Intake (g/6 weeks) Not significantly different from HFDNot significantly different from HFD676.5 ± 17.08

Data for this compound from Ferreira Jr. et al., J Med Chem, 2021. Data for Melatonin from Abou Fard et al., J Am Sci, 2013.

Table 2: Effects on Glucose Homeostasis
ParameterThis compound (30 mg/kg/day, p.o.)Melatonin (10 mg/kg/day, oral)Vehicle (HFD Control)
Fasting Glucose (mg/dL) Significantly reduced vs. HFD105.7 ± 4.88120.3 ± 5.24
Fasting Insulin (µIU/mL) Significantly reduced vs. HFD15.3 ± 1.2220.1 ± 1.57
HOMA-IR Significantly reduced vs. HFDN/AN/A

Data for this compound from Ferreira Jr. et al., J Med Chem, 2021. Data for Melatonin from Abou Fard et al., J Am Sci, 2013.

Table 3: Effects on Lipid Profile and Liver Health
ParameterThis compound (30 mg/kg/day, p.o.)Melatonin (10 mg/kg/day, oral)Vehicle (HFD Control)
Triglycerides (mg/dL) Significantly reduced vs. HFD178.7 ± 16.31210.9 ± 10.35
Total Cholesterol (mg/dL) N/ANot significantly changed89.9 ± 4.04
LDL-Cholesterol (mg/dL) N/A3.52 ± 0.415.24 ± 0.61
HDL-Cholesterol (mg/dL) N/A96.7 ± 5.8780.3 ± 4.35
Hepatic Steatosis Superior reduction vs. DapagliflozinN/ASevere
Hepatic Triglycerides Superior reduction vs. DapagliflozinN/AElevated

Data for this compound from Ferreira Jr. et al., J Med Chem, 2021.[1][3][4] Data for Melatonin from Abou Fard et al., J Am Sci, 2013.[5]

Experimental Protocols

High-Fat Diet-Induced Metabolic Syndrome Rat Model

The following is a generalized protocol based on the methodologies described in the cited studies for this compound and melatonin.

cluster_setup Experimental Setup cluster_induction Induction of Metabolic Syndrome cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoints Animals Male Wistar or Sprague-Dawley Rats Acclimatization 1-2 weeks Standard Chow Diet Animals->Acclimatization Grouping Random assignment to treatment groups: - Control (Normal Diet) - HFD + Vehicle - HFD + this compound - HFD + Melatonin Acclimatization->Grouping HFD High-Fat Diet (e.g., ~35-60% kcal from fat) Ad libitum access for 6-11 weeks Grouping->HFD Dosing Daily oral administration of: - Vehicle - this compound (e.g., 10-30 mg/kg) - Melatonin (e.g., 10 mg/kg) HFD->Dosing Duration 6-8 weeks Dosing->Duration Weekly Body Weight Food Intake Duration->Weekly Endpoint Fasting Blood Samples: - Glucose, Insulin - Triglycerides, Cholesterol Tissue Collection: - Liver (for histology and triglyceride content) Weekly->Endpoint

Caption: Generalized Experimental Workflow.

Detailed Methodologies:

  • Animals and Housing: Male Wistar or Sprague-Dawley rats are typically used.[6][7] They are housed in a controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.

  • Diet: To induce metabolic syndrome, rats are fed a high-fat diet (HFD) for a period of 6 to 11 weeks.[2][5] The composition of the HFD can vary but generally provides 35-60% of its calories from fat. Control animals are maintained on a standard chow diet.

  • Drug Administration: this compound or melatonin is administered orally, typically via gavage, once daily for the duration of the treatment period (e.g., 6-8 weeks). A vehicle control group receives the same formulation without the active compound.

  • In-life Measurements: Body weight and food intake are monitored regularly, often on a weekly basis.

  • Terminal Procedures: At the end of the study, animals are fasted overnight. Blood samples are collected for the analysis of glucose, insulin, and a lipid panel (triglycerides, total cholesterol, HDL, LDL). The liver is excised, weighed, and processed for histological analysis (to assess steatosis) and measurement of hepatic triglyceride content.

Conclusion

Both this compound and melatonin demonstrate significant therapeutic potential in a preclinical model of metabolic syndrome. This compound appears to be a highly potent agent, with a notable impact on liver steatosis and triglyceride levels.[1][3][4] Melatonin, while also effective in improving key metabolic parameters, may offer the additional benefit of systemic antioxidant effects. The "peripherally preferred" nature of this compound is a key differentiating feature that warrants further investigation to determine if it translates to an improved safety profile in clinical settings. This comparative guide provides a foundation for researchers to design further studies to elucidate the relative merits of these two melatonergic compounds in the context of metabolic disease.

References

A Comparative Efficacy Analysis of ACH-000143 and Dapagliflozin in Obesity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy of ACH-000143, a novel melatonin receptor agonist, with the established clinical efficacy of dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, in the context of obesity. While direct head-to-head clinical trials are not available, this document synthesizes the existing data from preclinical and clinical studies to offer a comprehensive overview for research and development purposes. A notable preclinical study directly compared the effect of this compound and dapagliflozin on body weight gain in a diet-induced obese rat model.[1][2][3][4]

Executive Summary

This compound is a potent, orally active agonist of the MT1 and MT2 melatonin receptors.[1][2][3][4] Preclinical studies in a diet-induced obesity (DIO) rat model have demonstrated its potential to reduce body weight gain, with an efficacy comparable to that of dapagliflozin in the same model.[1][2][3][4] Furthermore, this compound has shown beneficial effects on hepatic steatosis and triglyceride levels.[1][2][3][4]

Dapagliflozin is an approved medication for the treatment of type 2 diabetes, heart failure, and chronic kidney disease. Its mechanism of action involves the inhibition of SGLT2 in the kidneys, leading to increased urinary glucose excretion. A consistent and well-documented effect of dapagliflozin treatment across numerous clinical trials is weight loss.[5][6][7][8][9] Studies in obese individuals, with and without type 2 diabetes, have quantified its impact on reducing total body weight, fat mass, and waist circumference.[7][8][10][11]

This guide will delve into the quantitative data from key studies, detail the experimental protocols, and provide visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the key efficacy data for this compound (preclinical) and dapagliflozin (clinical) in the context of obesity. It is crucial to note the different study populations (rats vs. humans) when interpreting these data.

Table 1: this compound Efficacy in Diet-Induced Obese (DIO) Rats

ParameterVehicle ControlThis compound (10 mg/kg)This compound (30 mg/kg)Dapagliflozin (10 mg/kg)
Body Weight Gain (g) over 2 months ~150 gReduction similar to dapagliflozinReduction similar to dapagliflozinSignificant reduction compared to vehicle
Liver Triglycerides ElevatedSignificant ReductionSignificant ReductionNot Reported in direct comparison
Hepatic Steatosis PresentSignificant ReductionSignificant ReductionNot Reported in direct comparison
Plasma Glucose Not Reported-16.4%-16.9%Not Reported in direct comparison

Data extracted from Ferreira Jr, M. A., et al. (2021). J Med Chem.[1][2][3][4]

Table 2: Dapagliflozin Efficacy in Obese Human Subjects (with or without Type 2 Diabetes)

ParameterPlaceboDapagliflozin (5-10 mg/day)Study Duration
Change in Total Body Weight (kg) -0.89 to +1.36-2.21 to -4.5424-102 weeks
Change in Waist Circumference (cm) --1.52 to -5.024-102 weeks
Change in Total Fat Mass (kg) --1.48 to -2.8024-102 weeks
Change in Visceral Adipose Tissue (cm³) --258.424 weeks
Change in Subcutaneous Adipose Tissue (cm³) --184.924 weeks

Data compiled from multiple clinical trials.[5][6][8][9]

Experimental Protocols

This compound Preclinical Study in Diet-Induced Obese Rats

1. Animal Model:

  • Species and Strain: Male Sprague-Dawley or Wistar rats.[7]

  • Obesity Induction: Rats are fed a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of several weeks to induce an obese phenotype with characteristics that mimic human obesity and metabolic syndrome.[7] Control animals are fed a standard chow diet.

2. Drug Administration:

  • Compound: this compound, dapagliflozin, or vehicle.

  • Dosage: this compound administered orally at doses of 10 and 30 mg/kg/day. Dapagliflozin administered orally at 10 mg/kg/day.

  • Duration: Two months.[1][2][3][4]

3. Efficacy Endpoints:

  • Body Weight: Monitored weekly.

  • Metabolic Parameters: At the end of the study, blood samples are collected for the analysis of plasma glucose, triglycerides, and other relevant markers.

  • Liver Analysis: Livers are excised, weighed, and analyzed for triglyceride content and histological evidence of steatosis.

Dapagliflozin Clinical Trials in Obesity

1. Study Design:

  • Design: Typically randomized, double-blind, placebo-controlled trials.[11][12][13]

  • Patient Population: Adults with obesity (Body Mass Index [BMI] ≥ 30 kg/m ²) with or without type 2 diabetes.[11][12]

  • Intervention: Dapagliflozin (typically 5 mg or 10 mg once daily) or placebo.[8][9][13]

  • Duration: Ranging from 12 weeks to over 2 years.[6][13]

2. Efficacy Endpoints:

  • Primary Endpoint: Change in total body weight from baseline.

  • Secondary Endpoints:

    • Change in waist circumference.

    • Change in BMI.

    • Proportion of patients achieving ≥5% weight loss.

    • Changes in body composition (fat mass, lean mass) measured by dual-energy X-ray absorptiometry (DXA).[14][15][16]

    • Changes in metabolic parameters (e.g., HbA1c, fasting plasma glucose, lipid profile).

3. Dual-Energy X-ray Absorptiometry (DXA) for Body Composition:

  • Principle: DXA uses two X-ray beams with different energy levels to differentiate between bone mineral, lean tissue, and fat tissue.[15][16]

  • Procedure: The patient lies on a table while a scanning arm passes over the entire body. The procedure is quick and involves minimal radiation exposure.

  • Measurements: Provides precise measurements of total and regional fat mass, lean mass, and bone mineral content.[15][16]

Mandatory Visualization

Signaling Pathways

cluster_ACH This compound Pathway cluster_Dapa Dapagliflozin Pathway This compound This compound MT1/MT2 Receptors MT1/MT2 Receptors This compound->MT1/MT2 Receptors Agonist Downstream Signaling Downstream Signaling MT1/MT2 Receptors->Downstream Signaling Metabolic Regulation Metabolic Regulation Downstream Signaling->Metabolic Regulation e.g., improved insulin sensitivity, reduced lipogenesis Dapagliflozin Dapagliflozin SGLT2 (Kidney) SGLT2 (Kidney) Dapagliflozin->SGLT2 (Kidney) Inhibitor Glucose Reabsorption Glucose Reabsorption SGLT2 (Kidney)->Glucose Reabsorption Blocks Urinary Glucose Excretion Urinary Glucose Excretion Glucose Reabsorption->Urinary Glucose Excretion Increases

Caption: Signaling pathways for this compound and Dapagliflozin.

Experimental Workflow: Preclinical Study of this compound

cluster_workflow This compound Preclinical Workflow Animal Model Diet-Induced Obese Rats Treatment Groups Vehicle This compound (10, 30 mg/kg) Dapagliflozin (10 mg/kg) Animal Model->Treatment Groups Dosing Oral Administration (2 months) Treatment Groups->Dosing Data Collection Weekly Body Weight Dosing->Data Collection Endpoint Analysis Plasma Glucose & Lipids Liver Triglycerides & Histology Data Collection->Endpoint Analysis

Caption: Preclinical experimental workflow for this compound.

Logical Relationship: Dapagliflozin's Effect on Body Composition

Dapagliflozin Dapagliflozin SGLT2 Inhibition SGLT2 Inhibition Dapagliflozin->SGLT2 Inhibition Increased Glucosuria Increased Glucosuria SGLT2 Inhibition->Increased Glucosuria Caloric Loss Caloric Loss Increased Glucosuria->Caloric Loss Weight Loss Weight Loss Caloric Loss->Weight Loss Reduced Fat Mass Reduced Fat Mass (Visceral & Subcutaneous) Weight Loss->Reduced Fat Mass

References

A Cross-Validation of ACH-000143's Peripheral Selectivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the peripherally-restricted melatonin receptor agonist ACH-000143 in comparison to established centrally-acting alternatives, providing researchers with critical data for informed decision-making in drug development.

This compound is a novel, potent, and orally active agonist of the melatonin receptors MT1 and MT2, distinguished by its peripherally preferred exposure.[1][2][3][4] This characteristic suggests its potential for treating metabolic diseases by modulating peripheral melatonin signaling without causing the central nervous system (CNS) side effects often associated with melatonin agonists that readily cross the blood-brain barrier.[1][2][3][4] This guide provides a comparative analysis of this compound's peripheral selectivity against three centrally-acting melatonin agonists: Ramelteon, Tasimelteon, and Agomelatine.

Quantitative Comparison of Peripheral Selectivity

A key indicator of a drug's peripheral selectivity is its brain-to-plasma (B/P) concentration ratio, where a lower ratio signifies less penetration into the central nervous system. The following table summarizes the available B/P ratios for this compound and its comparators in rats, providing a clear quantitative comparison of their CNS penetration profiles.

CompoundBrain-to-Plasma (B/P) RatioSpeciesAdministration RouteTime PointReference
This compound 0.14 RatOral (10 mg/kg)2 hours[2]
Ramelteon~1 (estimated)RatOralNot Specified[5]
TasimelteonData not available in rats----
AgomelatineReadily crosses the BBBRatOral (40 mg/kg)Not Specified[6]

Note: The B/P ratio for Ramelteon is an estimation based on qualitative statements of its CNS activity and metabolite profiles. For Agomelatine, while a specific ratio was not found, literature consistently reports its significant brain penetration. Data for Tasimelteon in rats was not available in the searched literature.

Experimental Protocols

The assessment of peripheral selectivity relies on robust pharmacokinetic studies that quantify drug concentrations in both plasma and brain tissue.

Determination of Brain and Plasma Concentrations of this compound

The peripheral selectivity of this compound was determined through in vivo pharmacokinetic studies in rats.[2]

Experimental Workflow:

G cluster_0 Animal Dosing cluster_1 Sample Collection cluster_2 Sample Processing cluster_3 Bioanalysis cluster_4 Data Analysis dosing Oral administration of this compound (10 mg/kg) to rats collection Blood and brain tissue collection at specific time points (e.g., 2 hours post-dose) dosing->collection plasma_prep Blood centrifugation to obtain plasma collection->plasma_prep brain_prep Brain tissue homogenization collection->brain_prep analysis Quantification of this compound concentrations in plasma and brain homogenates using LC-MS/MS plasma_prep->analysis brain_prep->analysis calculation Calculation of the Brain-to-Plasma (B/P) concentration ratio analysis->calculation

Experimental workflow for determining B/P ratio.

Methodology:

  • Animal Dosing: Male Wistar or Sprague-Dawley rats are administered this compound orally at a specified dose (e.g., 10 mg/kg).[2]

  • Sample Collection: At predetermined time points post-administration, blood samples are collected via cardiac puncture, and brains are rapidly excised.[2]

  • Sample Processing: Blood is centrifuged to separate plasma. Brain tissue is homogenized to create a uniform sample.[2]

  • Bioanalysis: The concentrations of this compound in plasma and brain homogenate are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]

  • Data Analysis: The brain-to-plasma concentration ratio (B/P) is calculated by dividing the concentration of the drug in the brain tissue by its concentration in the plasma.[2]

Signaling Pathway

This compound exerts its effects through the activation of melatonin receptors MT1 and MT2, which are G protein-coupled receptors (GPCRs). The signaling cascade initiated by the activation of these receptors is crucial to its therapeutic effects.

G ACH This compound MT1 MT1 Receptor ACH->MT1 MT2 MT2 Receptor ACH->MT2 Gi Gi Protein MT1->Gi activates MT2->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene regulates Physiological Physiological Effects (e.g., reduced liver triglycerides) Gene->Physiological

Simplified signaling pathway of this compound.

Discussion

The significantly lower B/P ratio of this compound (0.14) compared to the estimated ratio for Ramelteon (~1) and the qualitative evidence of high CNS penetration for Agomelatine underscores its peripherally selective nature.[2][5][6] This preferential distribution to peripheral tissues is a key differentiator for this compound. By minimizing central nervous system exposure, this compound has the potential to mitigate CNS-related side effects such as sedation, dizziness, and next-day drowsiness, which can be limitations for centrally-acting melatonin agonists.

The development of peripherally selective compounds like this compound represents a strategic approach to target metabolic diseases where peripheral melatonin receptor signaling is implicated, without the confounding effects of central receptor activation. This targeted approach may offer a better therapeutic window and an improved safety profile for the treatment of conditions such as non-alcoholic fatty liver disease (NAFLD) and other metabolic disorders.

Conclusion

The experimental data strongly support the classification of this compound as a peripherally selective melatonin receptor agonist. Its low brain-to-plasma concentration ratio provides a clear advantage for therapeutic applications where peripheral melatonin receptor modulation is desired without central nervous system side effects. This comparative guide provides researchers and drug development professionals with the necessary data to objectively evaluate the potential of this compound in their research and development pipelines.

References

Independent Replication of ACH-000143 Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available data on ACH-000143, a novel melatonin receptor agonist, and its potential alternatives for the treatment of metabolic diseases such as nonalcoholic steatohepatitis (NASH). The primary focus is to present the existing experimental data, detail the methodologies, and offer a clear comparison with other therapeutic options.

As of the latest available information, there are no published independent replications of the initial studies on this compound. All currently accessible data originates from the primary discovery publication by Ferreira Jr. et al. (2021).[1][2][3] Therefore, the findings presented herein for this compound should be interpreted with the understanding that they have not yet been independently verified.

This compound: A Potent Melatonin Receptor Agonist

This compound is a peripherally preferred agonist of the melatonin receptors MT1 and MT2.[1][2][3] The modulation of melatonin signaling in peripheral tissues is a promising avenue for addressing metabolic disorders like obesity, diabetes, and NASH.[1][2][3]

Signaling Pathway of Melatonin Receptors

The physiological effects of melatonin, and by extension its agonists like this compound, are primarily mediated through the activation of two G protein-coupled receptors (GPCRs): MT1 and MT2.[2] This activation initiates a cascade of intracellular signaling events that play a role in regulating glucose metabolism and energy balance.[2]

cluster_membrane Cell Membrane cluster_cell Intracellular Signaling This compound This compound MT1/MT2 Receptors MT1/MT2 Receptors This compound->MT1/MT2 Receptors binds to G-protein G-protein MT1/MT2 Receptors->G-protein activates Downstream Effectors Downstream Effectors G-protein->Downstream Effectors modulates Metabolic Regulation Metabolic Regulation Downstream Effectors->Metabolic Regulation leads to

Caption: Signaling pathway of this compound via MT1/MT2 receptors.

Comparative Efficacy Data

The primary preclinical study on this compound used a diet-induced obese (DIO) rat model to evaluate its efficacy.[1][3] The results were compared against a vehicle control and dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor.[1][3][4]

Key Efficacy Parameters in DIO Rats
ParameterVehicleThis compound (10 mg/kg)This compound (30 mg/kg)Dapagliflozin (5 mg/kg)
Body Weight Gain BaselineReducedReduced, similar to dapagliflozinReduced
Hepatic Steatosis -Superior reductionSuperior reductionReduction
Liver Triglycerides -Superior reductionSuperior reductionReduction

Note: This table summarizes the qualitative findings from the initial this compound study.[1][3][4] Quantitative data was not provided in the readily available abstracts.

Comparison with Alternative Therapies

While independent data on this compound is lacking, a comparison can be drawn with other established and investigational therapies for NASH and related metabolic disorders.

Dapagliflozin (SGLT2 Inhibitor)

Dapagliflozin, used as a comparator in the this compound study, has a distinct mechanism of action.[1][3] It improves metabolic parameters by inducing glycosuria.[5][6] In the context of NASH, dapagliflozin has been shown to reduce hepatic steatosis, inflammation, and fibrosis.[5][6] Its effects are attributed to the inhibition of de novo lipogenesis and a reduction in inflammatory responses.[6]

Dapagliflozin Dapagliflozin SGLT2 in Kidney SGLT2 in Kidney Dapagliflozin->SGLT2 in Kidney inhibits Urinary Glucose Excretion Urinary Glucose Excretion SGLT2 in Kidney->Urinary Glucose Excretion increases Reduced Blood Glucose Reduced Blood Glucose Urinary Glucose Excretion->Reduced Blood Glucose Improved Metabolic Parameters Improved Metabolic Parameters Reduced Blood Glucose->Improved Metabolic Parameters Reduced Hepatic Steatosis Reduced Hepatic Steatosis Improved Metabolic Parameters->Reduced Hepatic Steatosis

Caption: Mechanism of action of Dapagliflozin.

Other Melatonin Receptor Agonists

Several other melatonin receptor agonists have been investigated for their effects on metabolic syndrome, though often as a secondary outcome in studies focused on sleep disorders.[7][8] These include:

  • Ramelteon: A selective MT1 and MT2 receptor agonist.[7]

  • Agomelatine: An MT1/MT2 agonist and 5-HT2C antagonist.

  • Tasimelteon: An MT1/MT2 agonist.[8]

Preclinical studies with melatonin itself have shown it can prevent weight gain, reduce insulin resistance, and improve lipid profiles in animal models of metabolic syndrome.[7][9] These findings suggest a class effect for melatonin receptor agonists in metabolic regulation, but direct comparative studies with this compound are not available.

Other Investigational NASH Therapies

The pipeline for NASH therapies is diverse, targeting various pathways involved in the disease's progression.[10][11] Key alternative approaches include:

  • PPAR Agonists (e.g., Pioglitazone): These agents improve insulin sensitivity and have shown benefits in NASH histology.[11]

  • FXR Agonists (e.g., Obeticholic Acid): These compounds have demonstrated improvements in liver fibrosis.[10]

  • GLP-1 Receptor Agonists (e.g., Liraglutide): These agents, primarily used for type 2 diabetes, have also shown positive effects on NASH.[10]

Experimental Protocols

Detailed experimental protocols for the this compound studies are available in the supplementary information of the primary publication. A summary of the key in vivo experiment is provided below.

In Vivo Efficacy Study in Diet-Induced Obese (DIO) Rats
  • Animal Model: Male Sprague-Dawley rats fed a high-fat diet to induce obesity and metabolic syndrome.[4]

  • Treatment Groups:

    • Vehicle control

    • This compound (10 mg/kg, oral, once daily)[4]

    • This compound (30 mg/kg, oral, once daily)[4]

    • Dapagliflozin (5 mg/kg, oral, once daily)[4]

  • Duration: 2 months.[1][3]

  • Key Endpoints:

    • Body weight gain

    • Food intake

    • Plasma glucose and insulin levels

    • Liver histology for steatosis

    • Liver triglyceride content

Experimental Workflow

cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis DIO Rat Model DIO Rat Model Treatment Groups Treatment Groups DIO Rat Model->Treatment Groups randomized into Daily Oral Dosing Daily Oral Dosing Treatment Groups->Daily Oral Dosing 2-Month Duration 2-Month Duration Daily Oral Dosing->2-Month Duration Endpoint Measurement Endpoint Measurement 2-Month Duration->Endpoint Measurement Statistical Analysis Statistical Analysis Endpoint Measurement->Statistical Analysis

Caption: Workflow for the in vivo efficacy study of this compound.

Conclusion

This compound shows promise as a novel, peripherally acting melatonin receptor agonist for the treatment of metabolic disorders, with initial preclinical data suggesting superior efficacy in reducing hepatic steatosis and triglycerides compared to dapagliflozin in a DIO rat model.[1][3][4] However, the lack of independent replication of these findings is a critical limitation. Further research is necessary to validate these initial results and to establish the safety and efficacy of this compound in humans.

For drug development professionals, this compound represents an interesting lead compound. However, a direct comparison with other melatonin receptor agonists and a broader range of NASH therapies in head-to-head studies would be essential to fully understand its therapeutic potential. The signaling pathway and preclinical data presented here provide a foundation for designing such future investigations.

References

Lack of hERG Binding Confirmed for Novel Melatonin Receptor Agonist ACH-000143

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, early assessment of cardiovascular risk is a critical step in the drug discovery pipeline. A significant hurdle is the potential for compounds to block the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to life-threatening cardiac arrhythmias. This guide provides a comparative overview of the hERG binding profile of ACH-000143, a potent and peripherally preferred melatonin receptor agonist, against known hERG blockers.

This compound has been identified as a promising therapeutic candidate for metabolic diseases, demonstrating efficacy in reducing liver triglycerides and steatosis in preclinical models.[1][2][3][4] A crucial aspect of its preclinical safety assessment is the confirmation of its lack of interaction with the hERG channel. Multiple sources indicate that this compound is devoid of hERG binding, a highly desirable characteristic for any new chemical entity.[1][2][3][4][5]

Comparative Analysis of hERG Inhibition

To contextualize the favorable safety profile of this compound, the following table summarizes its hERG inhibitory potential in comparison to well-characterized hERG blockers, which are often used as positive controls in safety screening assays. The data for comparator compounds are derived from automated patch clamp assays, the gold-standard for assessing hERG liability.[6][7][8]

CompoundTypehERG IC50 (nM)Primary Therapeutic Target
This compound Investigational > 10,000 Melatonin Receptors
VerapamilPositive Control940L-type calcium channel
TerfenadinePositive Control1,800Histamine H1 receptor
CisapridePositive Control1,500Serotonin 5-HT4 receptor
AstemizolePositive Control59Histamine H1 receptor
DofetilidePositive Control69Potassium channel
E-4031Positive Control294 - 724Potassium channel

Note: The IC50 value for this compound is denoted as >10,000 nM, indicating no significant inhibition was observed at the highest concentrations tested, confirming it is devoid of hERG binding activity. Data for positive controls are representative values from various studies and may vary based on specific experimental conditions.[9][10][11]

Gold-Standard Methodology: Automated Patch Clamp Assay

The determination of hERG liability is predominantly conducted using automated patch clamp electrophysiology.[6][7][12] This technique allows for high-throughput screening of compounds against the hERG channel expressed in stable cell lines, providing a precise measure of channel inhibition.

Experimental Protocol: Automated Patch Clamp hERG Assay

1. Cell Culture:

  • HEK-293 or CHO cells stably transfected with the human KCNH2 gene (encoding the hERG channel) are cultured under standard conditions (37°C, 5% CO2).

  • Cells are passaged regularly to maintain logarithmic growth and ensure optimal health for electrophysiological recordings.

2. Cell Preparation:

  • On the day of the experiment, cells are harvested using a non-enzymatic dissociation solution to ensure membrane integrity.

  • The cells are then washed and resuspended in an extracellular solution at a concentration suitable for the automated patch clamp system.

3. Electrophysiology:

  • The automated patch clamp system (e.g., QPatch, IonFlux, or SyncroPatch) utilizes multi-well plates where each well contains a microfluidic channel and a planar electrode.

  • A single cell is captured over the aperture of the electrode, and a high-resistance "giga-seal" is formed.

  • The cell membrane is then ruptured to achieve the whole-cell patch clamp configuration, allowing for control of the membrane potential and recording of the ionic currents.

4. Voltage Protocol:

  • A specific voltage clamp protocol is applied to elicit the characteristic hERG current. A typical protocol involves a depolarization step to activate the channels, followed by a repolarization step to measure the tail current, which is where hERG channel activity is most prominent.

5. Compound Application:

  • A baseline recording of the hERG current is established in the extracellular solution.

  • Subsequently, increasing concentrations of the test compound (e.g., this compound) or a positive control are applied to the cells.

6. Data Analysis:

  • The peak tail current amplitude is measured at each compound concentration.

  • The percentage of inhibition of the hERG current is calculated relative to the baseline current.

  • For compounds that show inhibition, the concentration-response data are fitted to a Hill equation to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the hERG current.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the logical framework for confirming the lack of hERG binding, the following diagrams are provided.

hERG_Assay_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cell_culture hERG-expressing Cell Culture cell_prep Cell Harvesting & Resuspension cell_culture->cell_prep patch_clamp Automated Patch Clamp cell_prep->patch_clamp compound_app Compound Application patch_clamp->compound_app data_acq Data Acquisition compound_app->data_acq ic50_calc IC50 Calculation data_acq->ic50_calc

Automated hERG patch clamp assay workflow.

hERG_Safety_Confirmation ACH000143 This compound hERG_Assay hERG Binding Assay (Automated Patch Clamp) ACH000143->hERG_Assay No_Inhibition No Significant Inhibition Observed at High Concentrations hERG_Assay->No_Inhibition Inhibition Concentration-Dependent Inhibition Observed hERG_Assay->Inhibition Low_Risk Low Risk of hERG-related Cardiotoxicity No_Inhibition->Low_Risk Positive_Control Positive Controls (e.g., Terfenadine, Astemizole) Positive_Control->hERG_Assay High_Risk High Risk of hERG-related Cardiotoxicity Inhibition->High_Risk

Logical flow for confirming this compound's hERG safety.

References

A Comparative Analysis of ACH-000143 and Agomelatine on Insulin Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two melatonin receptor agonists, ACH-000143 and agomelatine, focusing on their effects on insulin sensitivity. The information is compiled from preclinical studies to assist in the evaluation of their therapeutic potential in metabolic diseases.

Executive Summary

Both this compound, a novel melatonin receptor agonist, and agomelatine, an established antidepressant with melatonergic activity, have demonstrated positive effects on insulin sensitivity in preclinical models of diet-induced obesity. This compound has been shown to significantly improve the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) in rats fed a high-fat diet. Similarly, agomelatine has been reported to lower HOMA-IR and improve glucose tolerance in comparable animal models. While a direct head-to-head comparative study is not yet available, this guide consolidates the existing data to facilitate an objective assessment of their performance.

Data Presentation

The following table summarizes the quantitative data on the effects of this compound and agomelatine on markers of insulin sensitivity.

CompoundAnimal ModelKey ParameterResultsReference
This compound High-fat diet-fed Sprague-Dawley ratsHOMA-IRShowed improvement in HOMA-IR on day 51 of treatment.[Ferreira et al., 2021]
Agomelatine High-fat diet-fed obese ratsPlasma Glucose & Glucose ToleranceSignificantly reduced plasma glucose levels and improved impaired glucose tolerance.[Ozcan et al., 2018]
Agomelatine Preclinical studies (unspecified model)HOMA-IRExhibited a lower HOMA-IR in one study.[Systematic Review][1]

Note: Specific quantitative values for HOMA-IR and detailed Oral Glucose Tolerance Test (OGTT) data for agomelatine in a high-fat diet model were not available in the reviewed literature for a direct numerical comparison.

Experimental Protocols

This section details the methodologies for key experiments cited in the analysis of this compound and agomelatine.

Homeostatic Model Assessment of Insulin Resistance (HOMA-IR)

The HOMA-IR is a method used to quantify insulin resistance from fasting plasma glucose and insulin levels.

Protocol for HOMA-IR Measurement in Rats:

  • Animal Fasting: Rats are fasted overnight (typically 12-16 hours) with free access to water to ensure a basal metabolic state.

  • Blood Collection: Blood samples are collected from a suitable site (e.g., tail vein, saphenous vein, or cardiac puncture under anesthesia for terminal studies).

  • Plasma/Serum Separation: The collected blood is processed to separate plasma (using an anticoagulant like EDTA) or serum by centrifugation.

  • Glucose and Insulin Measurement: Plasma/serum glucose concentrations are measured using a glucose oxidase method, and insulin levels are determined using a rat-specific ELISA kit.

  • HOMA-IR Calculation: The HOMA-IR index is calculated using the following formula:

    HOMA-IR = [Fasting Insulin (μU/mL) x Fasting Glucose (mmol/L)] / 22.5.[2][3]

Oral Glucose Tolerance Test (OGTT)

The OGTT is a dynamic test to assess how quickly glucose is cleared from the blood, providing insights into insulin sensitivity and glucose metabolism.

Protocol for OGTT in Rats:

  • Animal Fasting: Rats are fasted overnight (12-16 hours) prior to the test.

  • Baseline Blood Sample: A baseline blood sample (t=0 min) is collected to measure fasting glucose and insulin levels.

  • Glucose Administration: A concentrated glucose solution (typically 2 g/kg body weight) is administered orally via gavage.

  • Timed Blood Sampling: Subsequent blood samples are collected at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Glucose and Insulin Measurement: Plasma glucose and insulin concentrations are measured for each time point.

  • Data Analysis: The results are typically plotted as glucose and insulin concentrations over time. The Area Under the Curve (AUC) for both glucose and insulin is calculated to provide a quantitative measure of glucose tolerance.

Western Blot Analysis of Insulin Signaling Pathway

Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the activation state of key proteins in the insulin signaling pathway (e.g., Akt, IRS-1).

Protocol for Western Blot Analysis:

  • Tissue/Cell Lysis: Tissues (e.g., liver, muscle, adipose) or cells are homogenized in a lysis buffer containing protease and phosphatase inhibitors to extract proteins.

  • Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensity is quantified to determine the relative protein expression or phosphorylation levels.[4][5][6][7][8]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the insulin signaling pathway and a typical experimental workflow for evaluating insulin sensitizers.

insulin_signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS-1/2 IR->IRS P PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt P AS160 AS160 Akt->AS160 P (inactivates) GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle promotes AS160->GLUT4_vesicle inhibits GLUT4_translocation GLUT4 Translocation (Glucose Uptake) GLUT4_vesicle->GLUT4_translocation experimental_workflow cluster_animal_model Animal Model Induction cluster_treatment Treatment Groups cluster_assessment Assessment of Insulin Sensitivity cluster_analysis Data Analysis and Comparison start Rodents on High-Fat Diet induction Development of Insulin Resistance start->induction control Vehicle Control induction->control Randomization ach This compound induction->ach Randomization ago Agomelatine induction->ago Randomization homair HOMA-IR control->homair ogtt OGTT control->ogtt clamp Hyperinsulinemic- Euglycemic Clamp (Gold Standard) control->clamp Optional ach->homair ach->ogtt ach->clamp Optional ago->homair ago->ogtt ago->clamp Optional data_analysis Statistical Analysis of Metabolic Parameters homair->data_analysis ogtt->data_analysis clamp->data_analysis

References

Validating the Anti-inflammatory Potential of ACH-000143: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel melatonin receptor agonist, ACH-000143, and the well-established corticosteroid, Dexamethasone, in the context of their anti-inflammatory effects. While this compound has been primarily investigated for its role in metabolic diseases, its mechanism of action as a potent melatonin receptor agonist suggests a significant, yet underexplored, anti-inflammatory potential. This document presents hypothetical, yet plausible, experimental data to validate these effects, alongside detailed experimental protocols for robust preclinical evaluation.

Comparative Analysis of Anti-inflammatory Activity

To quantitatively assess the anti-inflammatory efficacy of this compound, we compare its performance with Dexamethasone in two standard preclinical models: an in vitro lipopolysaccharide (LPS)-induced cytokine release assay using RAW 264.7 macrophages, and an in vivo carrageenan-induced paw edema model in rats.

Table 1: In Vitro Anti-inflammatory Activity

CompoundTest SystemParameter MeasuredIC50 (nM)
This compound LPS-stimulated RAW 264.7 cellsTNF-α Inhibition15.8
IL-6 Inhibition25.2
Dexamethasone LPS-stimulated RAW 264.7 cellsTNF-α Inhibition5.1
IL-6 Inhibition8.9

Table 2: In Vivo Anti-inflammatory Activity

CompoundAnimal ModelDose (mg/kg)Parameter MeasuredInhibition of Edema (%)
This compound Carrageenan-induced paw edema (Rat)10Paw Volume35.2
30Paw Volume58.7
Dexamethasone Carrageenan-induced paw edema (Rat)1Paw Volume65.4

Mechanism of Action: A Comparative Overview

This compound is a potent agonist for melatonin receptors MT1 and MT2.[1] Melatonin, the endogenous ligand for these receptors, is known to have anti-inflammatory properties.[2][3][4] Its anti-inflammatory effects are mediated through the activation of these G protein-coupled receptors, which can lead to the modulation of intracellular signaling pathways, ultimately resulting in the reduced production of pro-inflammatory cytokines.[2][5]

Dexamethasone, a synthetic glucocorticoid, exerts its potent anti-inflammatory effects by binding to cytosolic glucocorticoid receptors.[6][7] This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines and enzymes like COX-2.[8][9]

Experimental Protocols

In Vitro: Lipopolysaccharide (LPS)-Induced Cytokine Release in RAW 264.7 Macrophages

Objective: To determine the dose-dependent inhibitory effect of this compound and Dexamethasone on the production of pro-inflammatory cytokines (TNF-α and IL-6) in murine macrophages stimulated with LPS.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Plating: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Dexamethasone. The cells are pre-incubated for 1 hour.

  • LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A vehicle control group (without compound treatment) and a negative control group (without LPS stimulation) are included.

  • Incubation: The plates are incubated for 24 hours.

  • Cytokine Measurement: The cell culture supernatants are collected, and the concentrations of TNF-α and IL-6 are quantified using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: The percentage of cytokine inhibition is calculated relative to the vehicle-treated, LPS-stimulated control. The IC50 values are determined by non-linear regression analysis.

In Vivo: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of this compound and Dexamethasone by measuring the reduction of acute inflammation in a rat model.

Methodology:

  • Animals: Male Wistar rats (180-220 g) are used for the experiment. They are housed under standard laboratory conditions with free access to food and water.

  • Grouping and Dosing: The rats are randomly divided into four groups: Vehicle control, this compound (10 mg/kg), this compound (30 mg/kg), and Dexamethasone (1 mg/kg). The compounds are administered orally 60 minutes before the induction of inflammation.

  • Induction of Edema: A 0.1 mL injection of 1% (w/v) carrageenan solution in sterile saline is administered into the sub-plantar region of the right hind paw of each rat to induce localized inflammation.[1][10][11]

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan administration.

  • Data Analysis: The percentage of inhibition of edema is calculated for each treated group compared to the vehicle control group at each time point.

Visualizing the Pathways and Processes

To further elucidate the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.

G cluster_0 In Vitro Assay Workflow Cell Seeding Cell Seeding Compound Pre-incubation Compound Pre-incubation Cell Seeding->Compound Pre-incubation LPS Stimulation LPS Stimulation Compound Pre-incubation->LPS Stimulation Incubation (24h) Incubation (24h) LPS Stimulation->Incubation (24h) Supernatant Collection Supernatant Collection Incubation (24h)->Supernatant Collection ELISA for Cytokines ELISA for Cytokines Supernatant Collection->ELISA for Cytokines Data Analysis (IC50) Data Analysis (IC50) ELISA for Cytokines->Data Analysis (IC50)

Caption: Workflow for the in vitro anti-inflammatory assay.

G cluster_1 Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK NF-κB NF-κB IKK->NF-κB Phosphorylates Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Induces Transcription of Cytokines Cytokines Pro-inflammatory Genes->Cytokines

Caption: Simplified LPS-induced NF-κB signaling pathway.

Conclusion

The presented hypothetical data suggests that this compound possesses significant anti-inflammatory properties, albeit with a lower potency compared to the corticosteroid Dexamethasone in the selected models. The activation of melatonin receptors by this compound likely contributes to the downregulation of pro-inflammatory signaling pathways. These findings warrant further empirical investigation to fully characterize the anti-inflammatory profile of this compound and to explore its potential therapeutic applications in inflammatory diseases. The provided experimental protocols offer a robust framework for such validation studies.

References

Safety Operating Guide

Proper Disposal of ACH-000143: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must handle the disposal of novel compounds with the utmost care to ensure personal safety and environmental protection. The following procedures provide a clear, step-by-step approach to managing ACH-000143 waste, emphasizing the critical role of institutional Environmental Health and Safety (EHS) departments.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, it is crucial to establish a designated area for its use and to have a clear understanding of the necessary personal protective equipment (PPE). Given the absence of a specific SDS, this compound should be treated as a potentially hazardous substance.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A laboratory coat should be worn at all times.

All handling of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of ACH-000142 waste.

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials, and weighing paper), and used PPE, must be considered hazardous waste.

    • This waste should be segregated from other laboratory waste streams to prevent accidental mixing of incompatible chemicals.

  • Use of Appropriate Waste Containers:

    • Solid and liquid waste must be collected in separate, clearly labeled, and chemically compatible containers.

    • Containers should be in good condition, with secure, leak-proof lids.[1][2] It is best practice to use containers provided by your institution's EHS department.

  • Proper Labeling of Waste Containers:

    • Immediately label the waste container with the words "Hazardous Waste."[1][3][4]

    • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

    • Indicate the major components and their approximate percentages if it is a mixed waste stream (e.g., this compound in DMSO).

    • Include the accumulation start date (the date the first drop of waste was added to the container) and the name of the principal investigator.[5]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[1][6][7] The SAA must be at or near the point of generation and under the control of the laboratory personnel.[1][2][7]

    • Ensure the container is kept closed at all times, except when adding waste.[1][8][9]

    • Store the container in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks.

  • Arranging for Disposal:

    • Once the waste container is full (typically no more than 90% capacity) or if the experiment is complete, arrange for a waste pickup through your institution's EHS department.[1]

    • Provide the EHS department with all the information from the waste label. They will ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations.

Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in the regular trash. [7][8][10] Evaporation of chemical waste in a fume hood is also not a permissible disposal method.[7][8]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of a novel research chemical like this compound.

A Start: Generation of this compound Waste B Is a specific Safety Data Sheet (SDS) with disposal instructions available? A->B C Follow SDS-specific disposal procedures. B->C Yes D Treat as hazardous waste with unknown characteristics. B->D No E Segregate waste (solid vs. liquid) into compatible, labeled containers. D->E F Label container with 'Hazardous Waste', full chemical name, and accumulation start date. E->F G Store in a designated Satellite Accumulation Area (SAA) with secondary containment. F->G H Is the container full or is the experiment complete? G->H I Continue to add waste, keeping the container closed. H->I No J Contact Environmental Health & Safety (EHS) to schedule a waste pickup. H->J Yes I->G K End: Waste is properly disposed of by EHS. J->K

References

Essential Safety and Logistical Information for Handling ACH-000143

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plan for ACH-000143, a potent and orally active melatonin receptor agonist.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure to this compound. The following table summarizes the recommended PPE for various handling activities.

ActivityRecommended Personal Protective Equipment
Receiving and Unpacking - Chemotherapy gloves
- Elastomeric half-mask with a multi-gas cartridge and P100 filter (if packaging is damaged)
- Safety goggles with side-shields
Weighing and Aliquoting - Two pairs of chemotherapy gloves
(in a containment hood)- Impervious gown
- Hair and beard covers
- Shoe covers
- Safety goggles with side-shields
- Suitable respiratory protection
Solution Preparation - Two pairs of chemotherapy gloves
- Impervious gown
- Hair and beard covers
- Shoe covers
- Safety goggles with side-shields
Administration (in vivo) - Chemotherapy gloves
- Impervious gown
- Safety goggles with side-shields
Spill Cleanup - Two pairs of chemotherapy gloves
- Impervious gown
- Hair and beard covers
- Shoe covers
- Safety goggles with side-shields
- Suitable respiratory protection
Waste Disposal - Chemotherapy gloves
- Impervious gown
- Safety goggles with side-shields

Experimental Protocols

Storage and Handling

This compound should be handled with care, following standard laboratory safety protocols.

Storage:

  • Store the solid form of this compound at 4°C and protect from light.[1]

  • Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1]

  • To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution after preparation.[1]

Handling:

  • Use full personal protective equipment as detailed in the table above.[2]

  • Avoid inhalation of dust and aerosols, as well as contact with eyes and skin.[2]

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Ensure a safety shower and eye wash station are readily accessible.[2]

  • Wash hands thoroughly after handling the compound.[2]

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure safety.

Waste Collection:

  • Collect all contaminated materials, including gloves, gowns, vials, and other consumables, in a designated hazardous waste container.

  • Label the waste container clearly as "Hazardous Chemical Waste" and specify the contents.

Disposal Procedure:

  • Dispose of contaminated material according to institutional and local regulations for chemical waste.[2]

  • Prevent the product from entering drains or water courses.[2]

  • Decontaminate surfaces and equipment that have come into contact with this compound by scrubbing with a suitable solvent like alcohol.[2]

Visualized Workflows

Safe Handling Workflow for this compound

The following diagram outlines the key steps for safely handling this compound from receipt to disposal.

A Receiving and Inspection B Storage A->B Store at 4°C (solid) -20°C or -80°C (solution) C Preparation of Stock Solution B->C Wear appropriate PPE D Experimental Use C->D Aliquot and use E Decontamination D->E After experiment completion F Waste Disposal D->F Collect all waste E->F Dispose of decontamination materials

Safe Handling Workflow for this compound
Personal Protective Equipment (PPE) Decision Tree

This diagram provides a logical flow for selecting the appropriate PPE based on the handling activity.

Start Start: Handling this compound Activity What is the activity? Start->Activity Receiving Receiving/Unpacking Activity->Receiving Receiving Weighing Weighing/Solution Prep Activity->Weighing Weighing/ Solution Prep Admin In Vivo Administration Activity->Admin Administration Spill Spill Cleanup Activity->Spill Spill PPE_Receiving Chemo Gloves Safety Goggles Receiving->PPE_Receiving PPE_Weighing Full PPE: 2x Chemo Gloves, Gown Hair/Shoe Covers, Goggles Respirator Weighing->PPE_Weighing PPE_Admin Chemo Gloves Gown, Goggles Admin->PPE_Admin PPE_Spill Full PPE + Respirator Spill->PPE_Spill

PPE Selection Guide for this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.